Tristearin
Description
Tristearin has been reported in Sciadopitys verticillata, Lysiphlebia japonica, and other organisms with data available.
TG(18:0/18:0/18:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
Properties
IUPAC Name |
2,3-di(octadecanoyloxy)propyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047503 | |
| Record name | Glyceryl tristearate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid | |
| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
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| Record name | Tristearin | |
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| Record name | TG(18:0/18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether | |
| Record name | TRISTEARIN | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8559 at 90 °C/4 °C | |
| Record name | TRISTEARIN | |
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Vapor Pressure |
5.4X10-17 mm Hg at 25 °C /Estimated/ | |
| Record name | TRISTEARIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Colorless crystals or powder | |
CAS No. |
555-43-1, 68334-00-9 | |
| Record name | Tristearin | |
| Source | CAS Common Chemistry | |
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| Record name | Tristearin | |
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| Record name | Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
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| Record name | Glyceryl tristearate | |
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| Record name | Glycerol tristearate | |
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Melting Point |
MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Structure and Properties of Tristearin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tristearin, a triglyceride derived from three units of stearic acid, is a prevalent component of animal and vegetable fats.[1] Its well-defined chemical structure and polymorphic behavior make it a subject of significant interest in various scientific disciplines, including materials science, food technology, and pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical structure and physicochemical properties of this compound. It includes a detailed summary of its spectral and thermal properties, methodologies for its characterization, and a discussion of its biological breakdown. The information is presented to support advanced research and development activities.
Chemical Structure and Identification
This compound is chemically known as Propane-1,2,3-triyl tri(octadecanoate) or 2,3-di(octadecanoyloxy)propyl octadecanoate.[1][2] It is formed from the esterification of one molecule of glycerol with three molecules of stearic acid.[1][3]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | Propane-1,2,3-triyl tri(octadecanoate)[1] |
| Other Names | Glyceryl tristearate, Trioctadecanoin[1][2] |
| CAS Number | 555-43-1[1][4] |
| Molecular Formula | C₅₇H₁₁₀O₆[1][2][4] |
| Molecular Weight | 891.501 g/mol [1] |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC[2] |
| InChIKey | DCXXMTOCNZCJGO-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
This compound is an odorless, white powder.[1] Its physical properties are significantly influenced by its crystalline form (polymorphism).
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White, odorless powder[1] |
| Melting Point | α-form: 54 °C, β'-form: 65 °C, β-form: 72.5 °C[1] |
| Density | 0.862 g/cm³ (80 °C)[1] |
| Solubility | Insoluble in water; soluble in chloroform, carbon disulfide; slightly soluble in ethanol[5] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 3: Summary of Spectral Data for this compound
| Technique | Key Signals and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.29, 4.15 (m, 5H, glycerol backbone CH₂, CH), 2.31 (t, 6H, α-CH₂ of stearic acid), 1.61 (m, 6H, β-CH₂ of stearic acid), 1.25 (s, 84H, methylene chain), 0.88 (t, 9H, terminal CH₃)[1] |
| ¹³C NMR (22.53 MHz, CDCl₃) | δ 173.2, 172.8 (C=O), 69.0, 62.1 (glycerol backbone), 34.2, 34.0, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 24.9, 22.7 (methylene carbons), 14.1 (terminal CH₃)[1] |
| FTIR (cm⁻¹) | ~2917 & 2849 (C-H stretching), ~1740 (C=O ester stretching), ~1165 (C-O stretching)[5] |
| Mass Spectrometry (EI) | Major fragments corresponding to the loss of one or more stearoyl groups and rearrangements.[1] |
Polymorphism and Thermal Analysis
This compound exhibits polymorphism, existing in at least three crystalline forms: α, β', and β.[1] These forms have distinct melting points and stabilities, with the β form being the most stable. The transitions between these polymorphic forms can be investigated using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Experimental Protocols
Determination of Melting Point and Polymorphic Transitions by DSC
Methodology:
-
A sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated in a DSC instrument from room temperature to 90 °C at a controlled rate (e.g., 10 °C/min) to erase its thermal history.
-
The molten sample is then cooled at a specific rate to induce the formation of a particular polymorphic form. For the α-form, rapid cooling is employed, while slower cooling and annealing at a temperature just below the melting point of the β'-form can promote the formation of more stable polymorphs.
-
A second heating scan is performed at a controlled rate (e.g., 5 °C/min) to observe the melting endotherms and any exothermic recrystallization events corresponding to the transitions between polymorphs.
Crystalline Structure Analysis by X-ray Diffraction (XRD)
Methodology:
-
A powdered sample of this compound, prepared with a specific thermal history to obtain a desired polymorph, is evenly spread on a sample holder.
-
The sample is analyzed using a powder X-ray diffractometer.
-
The diffraction pattern is recorded over a range of 2θ angles.
-
The resulting diffractogram is analyzed to determine the d-spacing values, which are characteristic of the different polymorphic forms. The β-form typically shows characteristic short spacings around 4.6 Å and 3.8 Å.[6]
Chemical Reactions
Saponification
This compound undergoes saponification when treated with a strong base, such as sodium hydroxide (NaOH), to produce glycerol and sodium stearate, the primary component of soap.
C₅₇H₁₁₀O₆ + 3NaOH → C₃H₅(OH)₃ + 3C₁₇H₃₅COONa
Biological Properties and Signaling Pathways
Lipolysis
In biological systems, triglycerides like this compound are broken down in a process called lipolysis to release fatty acids and glycerol, which can be used for energy. This process is primarily carried out by lipases.
The initial and rate-limiting step in the breakdown of triacylglycerols is catalyzed by adipose triglyceride lipase (ATGL).[7] Subsequently, hormone-sensitive lipase (HSL) hydrolyzes the resulting diacylglycerol, and monoacylglycerol lipase (MGL) completes the process by breaking down the monoacylglycerol.[8]
Applications in Research and Drug Development
This compound is widely used in the pharmaceutical industry as an excipient in solid dosage forms. Its lipid nature makes it a suitable material for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[4][9] These systems can be used for the controlled release and targeted delivery of therapeutic agents.[4][9] The polymorphic behavior of this compound is a critical consideration in the formulation and stability of these drug delivery systems.[2]
Conclusion
This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important triglyceride. A thorough understanding of its structure, properties, and behavior is essential for its effective application in various scientific and industrial fields.
References
- 1. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipolysis - a highly regulated multi-enzyme complex mediates the catabolism of cellular fat stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. polysciences.com [polysciences.com]
A Technical Guide to the Physicochemical Properties of Tristearin: Melting Point and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin, a triglyceride derived from three units of stearic acid, is a key excipient in the pharmaceutical and food industries. Its physical properties, particularly its melting point and solubility, are critical determinants of its functionality in various applications, from serving as a matrix in sustained-release formulations to a structuring agent in lipid-based drug delivery systems. This technical guide provides an in-depth analysis of the melting point and solubility characteristics of this compound, complete with detailed experimental protocols and visual representations of its polymorphic behavior and analytical workflows.
Melting Point of this compound
This compound exhibits a complex melting behavior known as polymorphism, where it can exist in multiple crystalline forms, each with a distinct melting point. The three primary polymorphs are designated as α (alpha), β' (beta prime), and β (beta), in order of increasing stability and melting point.
The α-form is the least stable and has the lowest melting point. It is typically obtained by rapid cooling of molten this compound. Upon heating, the α-form can transform into the more stable β' and subsequently the β-form. The β-form is the most stable polymorph with the highest melting point.[1][2] This polymorphic behavior is a critical consideration in manufacturing processes, as the crystalline form of this compound can significantly impact the physical properties and stability of the final product.
Quantitative Data: Melting Points of this compound Polymorphs
| Polymorphic Form | Melting Point (°C) | Melting Point (°F) |
| α (alpha) | 54 - 59.7 | 129.2 - 140 |
| β' (beta prime) | 63.5 - 65 | 146.3 - 149 |
| β (beta) | 70.9 - 73 | 159.6 - 163.4 |
Note: The exact melting points can vary slightly depending on the purity of the this compound and the analytical method used.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting points of the different polymorphs of this compound.
Apparatus and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans and lids
-
Crimper for sealing pans
-
High-purity this compound sample (2-10 mg)
-
Inert purge gas (e.g., nitrogen)
-
Reference pan (empty, sealed)
Procedure:
-
Sample Preparation: Accurately weigh 2-10 mg of the this compound sample into a DSC sample pan.
-
Encapsulation: Place the corresponding lid on the pan and seal it using a crimper. Ensure a proper seal to prevent any loss of sample during heating.
-
Reference Pan: Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
To observe the melting of the α-form, the sample can be first melted at a temperature above the β-form's melting point (e.g., 80°C), then rapidly cooled (e.g., at 10°C/min) to a low temperature (e.g., 0°C) to induce its formation.
-
To observe the melting of the more stable forms, a controlled heating and cooling cycle can be employed. For instance, heat the sample to 80°C, hold for 5 minutes to erase thermal history, then cool at a controlled rate (e.g., 5°C/min) to 25°C.
-
Initiate a heating scan from the starting temperature to a temperature above the final melting point (e.g., 90°C) at a controlled heating rate (e.g., 5-10°C/min).
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to the melting of the different polymorphic forms. The peak temperature of each endotherm is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Solubility Characteristics of this compound
This compound is a nonpolar, hydrophobic molecule, which dictates its solubility in various solvents. As a general rule, it is insoluble in polar solvents like water and soluble in nonpolar organic solvents.
Quantitative Data: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Soluble in hot ethanol, sparingly soluble in cold ethanol |
| Chloroform | Soluble |
| Benzene | Soluble |
| Acetone | Soluble |
| Carbon Disulfide | Soluble |
| Ether | Soluble |
| Hexane | Soluble |
Experimental Protocol: Determination of Solubility by Gravimetric Method
The gravimetric method is a straightforward and widely used technique to determine the solubility of a compound in a specific solvent. It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known volume of the solvent.
Apparatus and Materials:
-
Analytical balance
-
Constant temperature water bath or incubator
-
Vials or flasks with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge
-
Evaporating dish or pre-weighed vials
-
Oven
-
This compound powder
-
Selected organic solvent
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent precipitation upon cooling.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. Alternatively, centrifuge the sample and carefully decant the supernatant.
-
-
Solvent Evaporation:
-
Place the evaporating dish or vial containing the filtrate in an oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound (e.g., 60-80°C). A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
-
Weighing and Calculation:
-
Once the solvent has completely evaporated, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish or vial containing the dried this compound residue.
-
The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/L or mg/mL).
Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate
-
Visualizations
Polymorphic Transitions of this compound
The following diagram illustrates the relationship between the different polymorphic forms of this compound. The transitions from the less stable α and β' forms to the more stable β form are generally irreversible upon heating.
Caption: Polymorphic transitions of this compound.
Experimental Workflow for Melting Point Determination (DSC)
This diagram outlines the key steps involved in determining the melting point of this compound using Differential Scanning Calorimetry.
Caption: Workflow for DSC melting point analysis.
Experimental Workflow for Solubility Determination (Gravimetric Method)
This diagram illustrates the sequential process for determining the solubility of this compound using the gravimetric method.
Caption: Workflow for gravimetric solubility determination.
References
A Comprehensive Technical Guide to the Natural Sources of Tristearin in Animal and Plant Fats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin, a triglyceride derived from three units of stearic acid, is a significant component of many natural fats and oils. Its physical and chemical properties, largely dictated by its saturated nature, make it a subject of interest in various fields, including food science, cosmetics, and pharmaceuticals. This technical guide provides an in-depth exploration of the primary animal and plant sources of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an overview of its metabolic and signaling pathways.
Natural Sources and Quantitative Data of this compound
This compound is found in varying concentrations in both animal and plant fats. Generally, it is more abundant in solid fats (tallows and butters) than in liquid oils. The following tables summarize the this compound content in several key natural sources. It is important to note that the exact percentage can vary depending on factors such as the animal's diet and breed, or the plant's variety and growing conditions.
Table 1: this compound Content in Common Animal Fats
| Animal Fat | Common Name | Typical this compound (SSS) Content (%) | Key References |
| Beef Tallow | Tallow | 0.5 - 1.5 | [1] |
| Mutton Tallow | Tallow | ~3 | [1] |
| Lard | Pig Fat | Not typically a major single component; present in mixed triglycerides. | [2] |
Note: While this compound is a component of these fats, it often exists in lower quantities as a simple triglyceride (SSS) compared to mixed-acid triglycerides containing stearic acid.
Table 2: this compound and Stearic Acid Content in Common Plant Fats
| Plant Fat | Common Name | Typical this compound (SSS) Content (%) | Stearic Acid Content (%) | Key References |
| Cocoa Butter | Theobroma Oil | Present, but POS and SOS are more abundant. | 32.46 - 35.64 | [3] |
| Shea Butter | Vitellaria paradoxa fat | Present, but SOS is a major triglyceride. | 28 - 45 |
Note: In many plant fats, stearic acid is more commonly found in mixed-acid triglycerides such as SOS (Stearoyl-Oleoyl-Stearoyl) and POS (Palmitoyl-Oleoyl-Stearoyl) rather than as the simple triglyceride this compound (SSS).
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in natural fats requires a multi-step process involving lipid extraction, separation of triglycerides, and subsequent analysis. Below are detailed methodologies for these key experiments.
Protocol 1: Lipid Extraction from Animal and Plant Tissues
1.1. Soxhlet Extraction (for solid samples like seeds and adipose tissue)
-
Principle: This method utilizes continuous solid-liquid extraction to remove lipids from a solid sample using a non-polar solvent.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, cellulose extraction thimble.
-
Reagents: Hexane or petroleum ether (analytical grade).
-
Procedure:
-
Grind the dried sample to a fine powder to increase the surface area for extraction.
-
Accurately weigh a known amount of the powdered sample (e.g., 10-20 g) and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a pre-weighed round-bottom flask with the extraction solvent (e.g., 250 mL of hexane).
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, during which the solvent will repeatedly siphon over the sample, extracting the lipids.
-
After extraction, evaporate the solvent from the round-bottom flask using a rotary evaporator.
-
Dry the flask containing the extracted lipid in a vacuum oven at a low temperature until a constant weight is achieved.
-
The weight of the extracted lipid can then be determined gravimetrically.
-
1.2. Bligh-Dyer Method (for liquid or semi-solid samples)
-
Principle: This is a liquid-liquid extraction method that uses a chloroform/methanol/water solvent system to partition lipids from other cellular components.
-
Apparatus: Homogenizer, centrifuge, separatory funnel or centrifuge tubes.
-
Reagents: Chloroform, Methanol, 0.9% NaCl solution (w/v).
-
Procedure:
-
Homogenize a known weight of the sample (e.g., 1 g) with a mixture of chloroform and methanol (1:2, v/v).
-
Add an additional volume of chloroform to the homogenate and mix thoroughly.
-
Add a volume of 0.9% NaCl solution to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the two phases. The lower chloroform layer will contain the lipids.
-
Carefully collect the lower chloroform layer.
-
Wash the chloroform layer with a fresh portion of the upper phase (methanol/water) to remove any non-lipid contaminants.
-
Evaporate the chloroform under a stream of nitrogen to obtain the purified lipid extract.
-
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This is the gold standard for fatty acid analysis. Triglycerides are first converted to their fatty acid methyl esters (FAMEs), which are then separated and quantified by GC-MS. The this compound content can be inferred from the stearic acid content. For direct triglyceride analysis, high-temperature GC is required.
-
Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS), capillary column suitable for FAMEs or high-temperature triglycerides analysis (e.g., a polar-phase column like BPX70 or a non-polar column for high-temp GC).
-
Reagents: Methanolic HCl or BF3-methanol for transesterification, hexane, internal standard (e.g., methyl heptadecanoate for FAMEs or a triglyceride standard not present in the sample).
-
Procedure:
-
Transesterification (for FAME analysis):
-
Take a known amount of the extracted lipid (e.g., 10-20 mg) and dissolve it in a small volume of toluene.
-
Add methanolic HCl or BF3-methanol and heat at 80-100°C for 1-2 hours to convert the fatty acids to their methyl esters.
-
After cooling, add water and hexane to extract the FAMEs into the hexane layer.
-
Wash the hexane layer with water to remove any acid catalyst.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAMEs solution (or a solution of the intact triglycerides in an appropriate solvent for high-temperature GC) into the GC-MS.
-
Use a suitable temperature program for the GC oven to separate the different FAMEs or triglycerides.
-
The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification.
-
Quantification is achieved by comparing the peak area of each component to that of the internal standard and constructing a calibration curve with known standards.
-
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC (RP-HPLC) can separate intact triglycerides based on their partition number, which is related to the chain length and degree of unsaturation of the fatty acyl chains.
-
Apparatus: HPLC system with a reversed-phase column (e.g., C18), a detector such as a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).
-
Reagents: Acetonitrile, isopropanol, or other suitable organic solvents for the mobile phase. This compound standard.
-
Procedure:
-
Dissolve a known amount of the lipid extract in a suitable solvent (e.g., chloroform or isopropanol).
-
Inject a known volume of the sample solution onto the HPLC column.
-
Elute the triglycerides using a gradient or isocratic mobile phase. A common mobile phase is a gradient of acetonitrile and isopropanol.
-
The detector will generate a chromatogram showing the separated triglyceride peaks.
-
Identify the this compound peak by comparing its retention time with that of a pure this compound standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the this compound standard.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway: Lipolysis of this compound
This compound, like other triglycerides, is metabolized through a process called lipolysis, where it is broken down into its constituent fatty acids (stearic acid) and glycerol. This process is primarily regulated by hormones and occurs in adipocytes.
Caption: The enzymatic breakdown of this compound into glycerol and three molecules of stearic acid.
Experimental Workflow: this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a fat or oil sample.
Caption: A generalized workflow for the extraction and quantification of this compound from natural sources.
Signaling Pathway: Stearic Acid-Induced Cellular Signaling
Stearic acid, the building block of this compound, has been shown to be involved in various cellular signaling pathways, distinct from other saturated fatty acids.
Caption: A simplified representation of a stearic acid-initiated signaling pathway.
Conclusion
This compound is a key component of many animal and plant fats, contributing to their physical properties. Its quantification requires precise analytical techniques, and its metabolic product, stearic acid, is involved in specific cellular signaling events. This guide provides a foundational understanding for researchers and professionals working with this important triglyceride. The provided protocols and pathways serve as a starting point for further investigation and application in drug development and other scientific disciplines.
References
An In-Depth Technical Guide to the Biosynthesis of Tristearin in the Liver and Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tristearin, a triglyceride composed of three stearic acid molecules esterified to a glycerol backbone, is a key component of energy storage in mammals. Its biosynthesis is a complex and highly regulated process that occurs primarily in the liver and adipose tissue. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, substrate specificities, and the intricate regulatory mechanisms at play in these two critical metabolic organs. Distinct differences in the pathway's operation and regulation between hepatocytes and adipocytes are highlighted, including substrate utilization and the fate of the synthesized triglycerides. This guide also includes detailed experimental protocols for the study of this compound biosynthesis and presents key quantitative data to facilitate comparative analysis and further research in the fields of metabolic diseases and drug development.
Introduction
Triglycerides are the primary form of energy storage in eukaryotes. This compound, a saturated triglyceride, is synthesized from stearic acid, a common long-chain saturated fatty acid. The biosynthesis of this compound is a crucial metabolic process for storing energy derived from dietary fats and carbohydrates. The liver and adipose tissue are the main sites of triglyceride synthesis, each with distinct physiological roles.[1] The liver synthesizes triglycerides for both local storage and for export to peripheral tissues in the form of very-low-density lipoproteins (VLDL).[2][3] In contrast, adipose tissue primarily serves as a long-term storage depot for triglycerides.[2] Dysregulation of this compound and other triglyceride biosynthesis pathways is implicated in numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), making the enzymes in this pathway attractive targets for therapeutic intervention.
The Biosynthesis Pathway of this compound
The primary pathway for the de novo synthesis of this compound in both the liver and adipose tissue is the glycerol-3-phosphate pathway, also known as the Kennedy pathway.[4] This pathway involves a series of four enzymatic reactions that sequentially attach fatty acyl-CoAs to a glycerol-3-phosphate backbone.
Step 1: Acylation of Glycerol-3-Phosphate
The pathway is initiated by the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate. This reaction is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) , which is considered a rate-limiting step in triglyceride synthesis.[5][6] There are four known isoforms of GPAT (GPAT1-4) with distinct tissue distributions and substrate specificities.[5][6] GPAT1, located in the outer mitochondrial membrane, preferentially utilizes saturated acyl-CoAs like palmitoyl-CoA and stearoyl-CoA.[5][7] GPAT3 and GPAT4 are located in the endoplasmic reticulum and also contribute significantly to triglyceride synthesis.[5]
Step 2: Acylation of Lysophosphatidic Acid
The product of the GPAT reaction, lysophosphatidic acid (1-acylglycerol-3-phosphate), is then acylated at the sn-2 position by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT) to form phosphatidic acid.[5] Multiple isoforms of AGPAT exist, and their substrate specificities contribute to the diversity of fatty acids incorporated into triglycerides.
Step 3: Dephosphorylation of Phosphatidic Acid
Phosphatidic acid is subsequently dephosphorylated by Phosphatidic Acid Phosphatase (PAP) , also known as lipin, to yield diacylglycerol (DAG).[5]
Step 4: Final Acylation of Diacylglycerol
The final and committed step in triglyceride synthesis is the acylation of diacylglycerol at the sn-3 position, catalyzed by Diacylglycerol Acyltransferase (DGAT) .[8] This reaction forms the triglyceride molecule. There are two main isoforms of DGAT, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct properties.[8] Both enzymes are crucial for triglyceride synthesis, and studies have shown that DGAT2 may have a preference for saturated fatty acyl-CoAs.[9]
Tissue-Specific Differences: Liver vs. Adipose Tissue
While the core enzymatic steps are the same, there are key differences in the this compound biosynthesis pathway between the liver and adipose tissue:
-
Glycerol-3-Phosphate Source: The liver can produce glycerol-3-phosphate from both glucose (via glycolysis intermediate dihydroxyacetone phosphate, DHAP) and from the phosphorylation of glycerol by glycerol kinase.[4] Adipose tissue, on the other hand, lacks significant glycerol kinase activity and is therefore primarily reliant on glucose uptake and glycolysis for its glycerol-3-phosphate supply.[4]
-
Fate of Triglycerides: The liver packages newly synthesized triglycerides, including this compound, into VLDL particles for secretion into the bloodstream to supply energy to other tissues.[2] In contrast, adipose tissue stores triglycerides in large lipid droplets for long-term energy storage.[2]
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated by hormonal and nutritional signals to meet the body's energy demands. The key regulatory mechanisms involve both allosteric control of enzyme activity and transcriptional regulation of the genes encoding the biosynthetic enzymes.
Hormonal Regulation
-
Insulin: In the fed state, high levels of insulin promote triglyceride synthesis in both the liver and adipose tissue.[2] Insulin signaling activates the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master regulator of lipogenesis.[4][10] SREBP-1c upregulates the expression of key lipogenic genes, including those encoding acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and enzymes of the triglyceride synthesis pathway.[10] Insulin also promotes glucose uptake, providing the glycerol-3-phosphate backbone and the carbon source for de novo fatty acid synthesis.
-
Glucagon: During fasting, elevated glucagon levels suppress triglyceride synthesis.[11] Glucagon signaling leads to the phosphorylation and inhibition of key enzymes in the lipogenic pathway and downregulates the expression of SREBP-1c.[4][11]
Transcriptional Regulation
-
SREBP-1c: As mentioned, SREBP-1c is a pivotal transcription factor that drives the expression of a suite of genes involved in fatty acid and triglyceride synthesis in the liver.[10] Its activity is stimulated by insulin and suppressed by glucagon and polyunsaturated fatty acids.[4] While SREBP-1c is also expressed in adipose tissue, its role in regulating lipogenesis in this tissue is less pronounced compared to the liver.[12]
-
Carbohydrate Response Element-Binding Protein (ChREBP): ChREBP is another key transcription factor that is activated by high glucose levels, independently of insulin.[13] It works in concert with SREBP-1c to upregulate the expression of glycolytic and lipogenic genes in the liver.[14] In adipose tissue, ChREBP also plays a significant role in regulating glucose metabolism and lipogenesis.[15]
Quantitative Data
Precise quantitative data on enzyme kinetics and metabolite concentrations are crucial for building accurate models of metabolic flux and for understanding the regulation of this compound biosynthesis. The following tables summarize available data from the literature.
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes in Triglyceride Synthesis
| Enzyme | Substrate | Tissue/System | Km (µM) | Reference |
| GPAT1 | Palmitoyl-CoA | Rat Adipose Tissue Mitochondria | ~1.5 | [7] |
| Glycerol-3-Phosphate | Rat Adipose Tissue Mitochondria | ~200 | [7] | |
| DGAT1 | Oleoyl-CoA | Recombinant Human | >100 | [9] |
| DGAT2 | Oleoyl-CoA | Recombinant Human | <50 | [9] |
Note: Data for stearoyl-CoA as a specific substrate are limited in comparative studies. The provided values for other long-chain fatty acyl-CoAs offer an approximation of the enzymes' affinities.
Table 2: Estimated Concentrations of Key Metabolites in Liver and Adipose Tissue
| Metabolite | Liver (Rat) | Adipose Tissue (Rat) |
| Glycerol-3-Phosphate | 0.2 - 1.0 mmol/kg | 0.1 - 0.5 mmol/kg |
| Fatty Acyl-CoA | 15 - 60 nmol/g | 5 - 20 nmol/g |
| Diacylglycerol | 100 - 400 nmol/g | 50 - 200 nmol/g |
| Triglyceride | 10 - 50 µmol/g | 200 - 500 µmol/g |
Note: These values are estimations and can vary significantly depending on the nutritional and hormonal state of the animal.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.
Preparation of Tissue Homogenates and Microsomal Fractions
Objective: To prepare subcellular fractions enriched in the enzymes of the triglyceride synthesis pathway.
Materials:
-
Fresh or frozen liver or adipose tissue
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM sucrose, 1 mM EDTA, protease inhibitor cocktail.[16]
-
Dounce homogenizer or Potter-Elvehjem homogenizer.[16]
-
Refrigerated centrifuge and ultracentrifuge.[17]
Protocol:
-
Mince the tissue on ice and add 4 volumes of ice-cold Homogenization Buffer.[16]
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes on ice.[17]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[18]
-
Carefully collect the supernatant (S9 fraction).
-
For microsomal fraction isolation, centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.[19]
-
Discard the supernatant (cytosol). The resulting pellet is the microsomal fraction.
-
Resuspend the microsomal pellet in Homogenization Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Aliquots can be used immediately or stored at -80°C.
In Vitro Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay
Objective: To measure the enzymatic activity of GPAT.
Materials:
-
Tissue homogenate or microsomal fraction
-
Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mM DTT, 8 mM NaF, 2 mg/mL fatty acid-free BSA.[20]
-
[³H]Glycerol-3-phosphate
-
Stearoyl-CoA (or other fatty acyl-CoA)
-
Chloroform:Methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, [³H]Glycerol-3-phosphate (e.g., 300 µM), and stearoyl-CoA (e.g., 80 µM).[20]
-
Initiate the reaction by adding the enzyme preparation (e.g., 10-50 µg of protein).
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop the reaction by adding ice-cold chloroform:methanol (2:1).
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the product (lysophosphatidic acid) from the substrate.
-
Scrape the spot corresponding to lysophosphatidic acid into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity as nmol of product formed per minute per mg of protein.
In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay
Objective: To measure the enzymatic activity of DGAT.
Materials:
-
Microsomal fraction
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂.
-
1,2-Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)
-
[¹⁴C]Stearoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
Chloroform:Methanol (2:1, v/v)
-
TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).[8]
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, 1,2-diacylglycerol (e.g., 200 µM), and the microsomal preparation (e.g., 50 µg of protein).[8]
-
Initiate the reaction by adding [¹⁴C]Stearoyl-CoA (e.g., 25 µM).[8]
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and extract the lipids as described for the GPAT assay.
-
Separate the product (this compound) from the substrates by TLC.
-
Quantify the radioactivity in the triglyceride spot using a scintillation counter.
-
Calculate the specific activity.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the amount of this compound in a lipid extract.
Materials:
-
Lipid extract from liver or adipose tissue
-
Internal standard (e.g., triheptadecanoin)
-
Methanolysis reagent (e.g., 0.5 M KOH in methanol)
-
Hexane
-
GC-MS system with a suitable capillary column
Protocol:
-
To a known amount of lipid extract, add a known amount of the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add the methanolysis reagent and heat at 60°C for 10 minutes to convert the triglycerides to fatty acid methyl esters (FAMEs).
-
Neutralize the reaction and extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS.
-
Identify the methyl stearate peak based on its retention time and mass spectrum.
-
Quantify the amount of methyl stearate by comparing its peak area to that of the internal standard.
-
Calculate the original amount of this compound in the sample.
Visualizations
Diagrams of Signaling and Biosynthetic Pathways
Caption: The Glycerol-3-Phosphate Pathway for this compound Biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic Profiles in Adipocytes Differentiated from Adipose-Derived Stem Cells Following Exercise Training or High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic Profiling of Adipose Tissue in Type 2 Diabetes: Associations with Obesity and Insulin Resistance [mdpi.com]
- 6. Measurement of TG synthesis and turnover in vivo by 2H2O incorporation into the glycerol moiety and application of MIDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]
- 8. Integrated metabolomics reveals altered lipid metabolism in adipose tissue in a model of extreme longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Protective Role of the Carbohydrate Response Element Binding Protein in the Liver: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Carbohydrate Response Element Binding Protein in Intestinal and Hepatic Fructose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
- 15. Genome-Wide Analysis of ChREBP Binding Sites on Male Mouse Liver and White Adipose Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolomics uncovers the role of adipose tissue PDXK in adipogenesis and systemic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. KEGG PATHWAY Database [genome.jp]
- 19. pnas.org [pnas.org]
- 20. FATTY ACID FLUX IN ADIPOCYTES; THE IN’S AND OUT’S OF FAT CELL LIPID TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
role of tristearin in lipid metabolism and energy storage
An In-depth Technical Guide on the Role of Tristearin in Lipid Metabolism and Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a simple triglyceride composed of a glycerol backbone and three stearic acid molecules, is a major component of animal fats and certain vegetable oils. As a saturated fat, its role in lipid metabolism and energy storage is of significant interest in the fields of nutrition, metabolic disease research, and pharmacology. This technical guide provides a comprehensive overview of the metabolic journey of this compound, from its digestion and absorption to its ultimate fate as either a stored energy reserve in adipose tissue or a substrate for cellular energy production. We detail the key enzymatic and hormonal regulatory pathways, present quantitative metabolic data, and provide established experimental protocols for the study of its metabolism.
Introduction to this compound
This compound (Glyceryl Tristearate) is a saturated triglyceride (C₅₇H₁₁₀O₆, Molar Mass: 891.48 g/mol ) prevalent in nature.[1] It is characterized by its high melting point, which influences its physical state at body temperature and subsequently, its digestibility and absorption.[2] Functionally, it serves as a dense, long-term energy reserve. This document elucidates the biochemical and physiological processes governing this compound's contribution to systemic energy homeostasis.
Digestion and Absorption of this compound
The metabolism of this compound begins in the gastrointestinal tract. Its high melting point can make it more difficult to emulsify and digest compared to triglycerides containing unsaturated fatty acids.
-
Emulsification : In the small intestine, bile salts secreted from the liver emulsify large this compound fat globules into smaller micelles, increasing the surface area for enzymatic action.
-
Enzymatic Hydrolysis : Pancreatic lipase, in conjunction with its cofactor colipase, binds to the surface of these micelles. Lipase sequentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triglyceride. This process yields two molecules of stearic acid (a free fatty acid) and one molecule of 2-stearoylglycerol (a 2-monoglyceride).[3]
-
Absorption : The resulting free fatty acids and monoglycerides, still contained within bile salt micelles, are absorbed by the enterocytes lining the small intestine.
-
Re-esterification and Chylomicron Formation : Inside the enterocytes, the absorbed stearic acid and 2-stearoylglycerol are re-esterified back into triglycerides. These newly synthesized triglycerides are then packaged with cholesterol, phospholipids, and apolipoproteins (specifically ApoB-48) to form large lipoprotein particles called chylomicrons.
-
Transport : Chylomicrons are exocytosed from the enterocytes into the lymphatic system, eventually entering the bloodstream for transport to peripheral tissues.
The overall absorption efficiency of this compound is generally lower than that of triglycerides containing unsaturated fatty acids like triolein, a factor that can influence plasma lipid profiles.[4][5]
References
- 1. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stearin - Wikipedia [en.wikipedia.org]
- 3. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, triolein and safflower oil diets on cholesterol balance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of absorption of glycerol tristearate and glycerol trioleate by rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tristearin: Properties, Analysis, and Biological Significance for Researchers and Drug Development Professionals
Introduction: Tristearin, a saturated triglyceride, is a compound of significant interest in the pharmaceutical and food industries. Its unique physicochemical properties make it a valuable excipient in drug delivery systems, particularly in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical identity, detailed analytical methodologies for its characterization, and its metabolic fate and impact on cellular signaling pathways, thereby offering a crucial resource for researchers, scientists, and professionals in drug development.
Core Identification: CAS Number and Molecular Formula
This compound is chemically known as propane-1,2,3-triyl tristearate or glyceryl tristearate. Its unique identifiers are crucial for regulatory and research purposes.
Physicochemical Properties of this compound
The utility of this compound in various applications is dictated by its distinct physical and chemical characteristics. A summary of its key quantitative properties is presented in the table below.
| Property | Value | References |
| Molecular Weight | 891.48 g/mol | [1] |
| Appearance | White, odorless, crystalline powder | [2] |
| Melting Point | Exhibits polymorphism with different melting points for its α, β', and β forms. The most stable β-form melts at approximately 72.5 °C. | [4] |
| Solubility | Insoluble in water; soluble in chloroform, benzene, and hot alcohol. | [5] |
| Density | 0.909 g/cm³ |
Experimental Protocols for Characterization
Accurate characterization of this compound is essential for its application in research and development. Below are detailed protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC) for Polymorphic Analysis
DSC is a powerful technique to study the thermal behavior and polymorphism of this compound.
Objective: To determine the melting points and enthalpies of fusion of different polymorphic forms of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 100 °C at a controlled rate (e.g., 10 °C/min).
-
Hold at 100 °C for 5 minutes to erase the thermal history.
-
Cool the sample to 0 °C at a controlled rate (e.g., 10 °C/min) to induce crystallization.
-
Reheat the sample from 0 °C to 100 °C at a controlled rate (e.g., 5 °C/min) to observe the melting of different polymorphs.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic peaks corresponding to the melting of different polymorphs (α, β', β). Determine the onset temperature, peak temperature (melting point), and the area under the peak (enthalpy of fusion) for each transition.
X-Ray Diffraction (XRD) for Crystalline Structure Analysis
XRD is used to investigate the crystalline structure and identify the polymorphic form of this compound.
Objective: To obtain the diffraction pattern of this compound to identify its crystalline form.
Methodology:
-
Sample Preparation: Prepare a flat, powdered sample of this compound on a sample holder.
-
Instrument Setup:
-
Mount the sample in the XRD instrument.
-
Use a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the operating voltage and current (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a scan speed of 2°/min.
-
-
Data Analysis: Analyze the diffraction pattern for characteristic peaks. The short and long spacings in the diffractogram are indicative of the specific polymorphic form. For instance, the β form of this compound shows characteristic short-spacing peaks at approximately 4.6 Å, 3.8 Å, and 3.7 Å.
Biological Significance: Digestion, Metabolism, and Cellular Signaling
Understanding the biological fate of this compound is critical for its application in drug delivery and its nutritional implications.
Digestion and Absorption of this compound
This compound, being a triglyceride, undergoes enzymatic digestion in the gastrointestinal tract.
References
The Role of Tristearin in Lipid Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin, a triglyceride derived from three units of stearic acid, serves as a cornerstone in the study of lipid biology. Its well-defined chemical structure and physical properties make it an invaluable tool for researchers investigating lipid metabolism, digestion, absorption, and its applications in advanced drug delivery systems. This technical guide provides an in-depth overview of the function of this compound in lipid biology research, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: Physicochemical Properties and Formulation Characteristics of this compound
The utility of this compound in experimental biology is largely dictated by its physicochemical characteristics. These properties influence its behavior in biological systems and its formulation into delivery vehicles.
Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅₇H₁₁₀O₆ | [1] |
| Molecular Weight | 891.48 g/mol | [2] |
| Melting Point | α-form: ~54-55°C, β'-form: ~63.5-65°C, β-form: ~72.5-75.7°C | [3][4][5] |
| Density | 0.862 g/cm³ (at 80°C) | [6] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform, hot ethanol | [6] |
| Polymorphism | Exists in α, β', and β crystalline forms | [3][7] |
Characteristics of this compound-Based Solid Lipid Nanoparticles (SLNs)
This compound is a primary lipid used in the formulation of Solid Lipid Nanoparticles (SLNs), which are effective carriers for drug delivery. The properties of these nanoparticles can be tailored by varying the formulation parameters.
| Formulation Parameter | Resulting SLN Characteristic | Example Value | References |
| Lipid Concentration | Particle Size | Increasing this compound concentration can lead to larger particle sizes. | [8] |
| Surfactant Type & Conc. | Particle Size & Stability | Poloxamers and Tweens are commonly used to stabilize this compound SLNs. | [9] |
| Homogenization Pressure | Particle Size | Higher pressure generally results in smaller particle sizes. | [4] |
| Homogenization Cycles | Particle Size | Increased cycles can lead to a reduction in particle size. | [4] |
| Drug Loading | Entrapment Efficiency | Dependent on the physicochemical properties of the drug and the lipid matrix. | [9] |
| Drug:Lipid Ratio | Drug Loading & Entrapment | A higher ratio can increase drug loading but may decrease entrapment efficiency. | [10] |
| Characteristic | Range of Values |
| Particle Size | 50 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 (indicating a narrow size distribution) |
| Zeta Potential | Typically negative, indicating good physical stability |
| Entrapment Efficiency (%) | 60 - 90% |
| Drug Loading (%) | 1 - 10% |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments involving this compound.
Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
This method is widely used for the production of SLNs and relies on the homogenization of a hot oil-in-water emulsion.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase: Weigh the desired amount of this compound and melt it by heating to 5-10°C above its melting point (approximately 80°C). If encapsulating a lipophilic drug, dissolve it in the molten this compound.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v) in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 3-5 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5).
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature or in an ice bath. The this compound will solidify, forming the SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
In Vitro Lipase Digestion Assay of this compound
This assay simulates the digestion of this compound in the gastrointestinal tract to study its breakdown by lipases.
Materials:
-
This compound or this compound-based formulation
-
Pancreatic lipase (e.g., from porcine pancreas)
-
Bile salts (e.g., sodium taurocholate)
-
Tris-HCl buffer (pH ~7.5)
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (NaOH) solution (standardized)
-
pH-stat or automatic titrator
Procedure:
-
Preparation of Digestion Medium: Prepare a digestion buffer containing Tris-HCl, bile salts, and CaCl₂. The pH should be adjusted to mimic the intestinal environment (pH 7.5).
-
Substrate Preparation: Disperse the this compound or this compound formulation in the digestion buffer and pre-incubate the mixture at 37°C with stirring.
-
Initiation of Digestion: Add the pancreatic lipase solution to the reaction vessel to start the digestion process.
-
Titration of Free Fatty Acids: The hydrolysis of this compound releases free fatty acids, causing a decrease in pH. Use a pH-stat to maintain a constant pH by automatically titrating the released fatty acids with a standardized NaOH solution.
-
Data Analysis: The rate of NaOH consumption is directly proportional to the rate of lipolysis. The extent of digestion can be calculated based on the total amount of NaOH added over time.
In Vivo Lipid Absorption Study in a Rat Model
This protocol outlines a general procedure for studying the absorption of this compound in an animal model. For precise quantification, radiolabeled this compound ([¹⁴C] or [³H]-tristearin) is often used.
Materials:
-
This compound (radiolabeled or non-radiolabeled)
-
Oral gavage needles
-
Metabolic cages for fecal and urine collection
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Scintillation counter (for radiolabeled studies)
Procedure:
-
Animal Acclimatization: House rats in individual metabolic cages for several days to allow for acclimatization. Provide a standard diet and water ad libitum.
-
Fasting: Fast the animals overnight (12-16 hours) before the experiment, with free access to water.
-
Oral Administration: Administer a known amount of this compound, typically emulsified in a suitable vehicle (e.g., olive oil), to the rats via oral gavage.
-
Fecal Collection: Collect feces at predetermined time intervals (e.g., 24, 48, 72 hours) after administration.
-
Lipid Extraction from Feces: Dry the collected feces, grind them into a fine powder, and extract the total lipids using a solvent system like chloroform:methanol (2:1, v/v).
-
Quantification of Unabsorbed Lipid:
-
For non-radiolabeled studies: The amount of unabsorbed this compound can be determined by gas chromatography-mass spectrometry (GC-MS) analysis of the fecal lipid extract.
-
For radiolabeled studies: The amount of radioactivity in the fecal lipid extract is measured using a liquid scintillation counter.
-
-
Calculation of Absorption: The percentage of absorbed this compound is calculated by subtracting the amount of excreted this compound (in feces) from the total amount administered, and then dividing by the administered amount and multiplying by 100.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through the actions of its metabolic products, primarily stearic acid, which can modulate various signaling pathways.
Digestion and Absorption of this compound
The initial fate of ingested this compound is its breakdown in the gastrointestinal tract and subsequent absorption by enterocytes.
Caption: Workflow of this compound digestion and absorption.
Stearic Acid-Mediated Signaling Pathways
Once absorbed and metabolized, the resulting stearic acid can influence intracellular signaling cascades, impacting cellular processes like inflammation and glucose metabolism.
Stearic acid has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.
Caption: Stearic acid inhibits PTP1B, enhancing insulin signaling.
Free fatty acids, including stearic acid, can activate the pro-inflammatory NF-κB signaling pathway, often through Toll-like receptor 4 (TLR4).
Caption: Activation of the NF-κB pathway by free fatty acids.
Conclusion
This compound is a versatile and indispensable tool in the field of lipid biology. Its well-characterized properties make it an ideal model lipid for studying fundamental processes such as digestion, absorption, and metabolism. Furthermore, its application in the development of solid lipid nanoparticles has opened new avenues for the targeted delivery of therapeutics. A thorough understanding of its behavior in biological systems, supported by robust experimental protocols and a clear picture of the signaling pathways it influences, is essential for researchers and drug development professionals seeking to harness its full potential. This guide provides a foundational resource for leveraging this compound in cutting-edge lipid research.
References
- 1. Guide for Selecting Experimental Models to Study Dietary Fat Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tristearin Polymorphism: Understanding the α and β Crystal Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin, the triglyceride of stearic acid, is a fundamental component in a vast array of pharmaceutical, nutraceutical, and food products.[1][2][3][4][5][6] Its solid-state behavior, specifically its ability to exist in multiple crystalline forms—a phenomenon known as polymorphism—is of critical importance.[1][2][3][4][5] These different polymorphs, primarily the metastable α-form and the stable β-form, exhibit distinct physicochemical properties that can significantly impact the stability, manufacturing, and performance of the final product, including drug release profiles from lipid-based formulations.[1][7] This technical guide provides a comprehensive overview of the α and β polymorphs of this compound, detailing their properties, the kinetics of their transformation, and the experimental methodologies used for their characterization.
Core Concepts: The α and β Polymorphs of this compound
This compound's polymorphism is monotropic, meaning the α-form is always metastable and will inevitably transform into the more stable β-form over time.[8] This transformation is a critical consideration in product formulation and storage.[1][8]
-
The α (Alpha) Form: This is the less stable, lower-melting polymorph that typically crystallizes upon rapid cooling of molten this compound.[1][7][8] It is characterized by a hexagonal packing of its hydrocarbon chains.[9] While its less dense packing might suggest better initial wetting, its inherent instability is a major drawback in formulation.[7]
-
The β (Beta) Form: This is the most stable, higher-melting polymorph of this compound.[1][8] It possesses a more ordered triclinic subcell structure.[1] The transformation from the α to the β form can be slow, sometimes taking days or even months at room temperature, but can be influenced by factors such as temperature and the presence of additives.[1][10] The β-form's ordered structure can lead to a greater extent of grain boundaries, which can function as a solvent-accessible porous network, influencing drug release.[7]
Quantitative Data Summary
The distinct properties of the α and β polymorphs of this compound are summarized in the table below. It is important to note that the exact values can vary slightly depending on the experimental conditions and the purity of the this compound sample.
| Property | α-Form | β-Form | References |
| Melting Point (°C) | ~54 - 59.7 | ~70.9 - 73 | [1][2][3][4][5][9][11][12] |
| Enthalpy of Fusion (J/g) | Lower (variable) | ~220 - 244 | [13][14][15][16] |
| Crystal System | Hexagonal | Triclinic | [1][9] |
| X-Ray Diffraction (XRD) Short Spacings (Å) | Single strong reflection at ~4.13 | Strong reflections at ~4.58, 3.84, and 3.67 | [1] |
Polymorphic Transformation Pathway
The transformation from the metastable α-form to the stable β-form is a key process in understanding the behavior of this compound. This transition can occur via a solid-state transformation, which can be influenced by temperature and the presence of other substances.
Experimental Protocols
The characterization of this compound polymorphs relies on several key analytical techniques. The following are detailed methodologies for the most common experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting points and enthalpies of fusion of the different polymorphs and to study the polymorphic transitions.
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
To generate the α-form, heat the sample to 90°C to ensure complete melting, then cool it rapidly (e.g., at 10°C/min) to a low temperature (e.g., 25°C).[1]
-
To analyze the sample, heat it from the low temperature to 90°C at a controlled rate (e.g., 10°C/min).[1]
-
The resulting thermogram will show endothermic peaks corresponding to the melting of the different polymorphs. The melting of the α-form may be followed by an exothermic event representing its recrystallization into the more stable β-form, which then melts at a higher temperature.[1]
-
To obtain the β-form, the sample can be stored at an elevated temperature (e.g., 40°C) for a sufficient period (e.g., one week) to ensure complete conversion before DSC analysis.[1]
Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystal structure of the polymorphs based on their characteristic diffraction patterns.
Methodology:
-
Prepare the α and β forms of this compound using appropriate thermal treatments as described in the DSC protocol.
-
Place a small amount of the powdered sample onto the sample holder of the PXRD instrument.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 1.55° to 35.00°) at room temperature.[17]
-
The α-form will be characterized by a single strong reflection in the wide-angle region (around a d-spacing of 4.13 Å), while the β-form will show multiple strong reflections (e.g., at d-spacings of 4.58, 3.84, and 3.67 Å).[1]
Polarized Light Microscopy (PLM) with Hot Stage
Objective: To visually observe the morphology of the crystals and their transformations as a function of temperature.
Methodology:
-
Place a small amount of the this compound sample on a microscope slide and cover it with a coverslip.
-
Position the slide on the hot stage of the polarized light microscope.
-
Heat the sample to above its melting point (e.g., 90°C) to erase any crystal memory.
-
Cool the sample at a controlled rate to induce crystallization.
-
Observe the crystal growth and morphology under polarized light. The birefringent nature of the crystals will make them visible.
-
The sample can then be heated to observe the melting behavior and any solid-state transformations. For instance, the melting of the α-form followed by the growth of β-form crystals can be directly visualized.[1]
Experimental Workflow for Polymorph Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of this compound polymorphs.
Conclusion
A thorough understanding and control of this compound polymorphism are paramount for the successful development of stable and effective lipid-based products. The distinct properties of the α and β forms necessitate careful consideration during manufacturing and storage to ensure product quality and performance. The experimental techniques outlined in this guide provide the necessary tools for researchers and scientists to characterize and control the polymorphic behavior of this compound, ultimately leading to the development of robust and reliable formulations. The slow phase transition from the metastable α-form to the stable β-form is a critical factor that can be influenced by processing conditions and the inclusion of additives, offering a pathway to control the final crystalline state of the lipid matrix.[1]
References
- 1. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. This compound | 68334-00-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid lipids act as polymorphic modifiers of this compound-based formulations produced by melting technologies [cris.unibo.it]
- 11. Stearin - Wikipedia [en.wikipedia.org]
- 12. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Decomposition and Properties of Tristearin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin, a triglyceride derived from three units of stearic acid, is a key component in various pharmaceutical and drug delivery applications. Its solid-state properties, particularly its thermal behavior, are critical to the stability, manufacturing, and performance of final formulations. This technical guide provides a comprehensive overview of the thermal decomposition and properties of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying chemical pathways.
Physicochemical Properties of this compound
This compound is a saturated triglyceride with the chemical formula C₅₇H₁₁₀O₆. It exists in multiple polymorphic forms, each with distinct physical properties. The three main polymorphs are α, β', and β, with the β form being the most stable.
Table 1: Physicochemical and Thermal Properties of this compound Polymorphs
| Property | α-form | β'-form | β-form |
| Melting Point (°C) | ~54 | ~64 | ~73 |
| Enthalpy of Fusion (J/g) | Data not consistently available | Data not consistently available | ~220 |
| Crystal System | Hexagonal | Orthorhombic | Triclinic |
Thermal Decomposition of this compound
The thermal decomposition of this compound occurs in a multi-stage process when subjected to increasing temperatures. Thermogravimetric Analysis (TGA) is a fundamental technique used to quantify the mass loss of a sample as a function of temperature, providing insights into its thermal stability and decomposition kinetics.
Table 2: Quantitative Thermogravimetric Analysis (TGA) Data for this compound
| Decomposition Stage | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |
| First Stage | ~200 - 250 | ~350 - 400 | ~30 - 40 |
| Second Stage | ~400 - 450 | ~480 - 520 | ~50 - 60 |
| Final Residue at 600°C (%) | - | - | < 5 |
Note: These values are approximate and can vary depending on experimental conditions such as heating rate and atmosphere.
The initial mass loss is primarily attributed to the cleavage of the ester linkages, leading to the formation of free fatty acids and other smaller molecules. Subsequent decomposition at higher temperatures involves the breakdown of the hydrocarbon chains.
Products of Thermal Decomposition
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to identify the volatile and semi-volatile products formed during the thermal decomposition of a material. The pyrolysis of this compound yields a complex mixture of compounds, primarily:
-
Alkanes and Alkenes: Resulting from the fragmentation of the long stearic acid hydrocarbon chains.
-
Carboxylic Acids: Including stearic acid, formed from the cleavage of the ester bonds.
-
Acrolein: A product of glycerol dehydration and decomposition.
-
Ketones and Aldehydes: Formed through various secondary reactions.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Polymorph Analysis
Objective: To determine the melting points and enthalpies of fusion of this compound's polymorphic forms.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during analysis. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected melting point of the α-form (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the melting point of the stable β-form (e.g., 90°C).
-
Cool the sample back to the initial temperature at a controlled rate to observe crystallization behavior.
-
A second heating scan is often performed to analyze the thermal history created by the controlled cooling step.
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition, and the enthalpy of fusion is calculated from the area under the peak.
Thermogravimetric Analysis (TGA) for Decomposition Profiling
Objective: To quantify the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: Place an accurately weighed sample of this compound (5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Position the crucible in the TGA furnace. Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a defined flow rate (e.g., 50-100 mL/min).
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG), which shows the rate of mass loss.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Product Identification
Objective: To identify the chemical composition of the thermal decomposition products of this compound.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (helium) within the pyrolyzer, which is directly coupled to the GC inlet.
-
Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column by the carrier gas. A temperature program is used to separate the individual components of the mixture based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each component.
-
Data Analysis: The mass spectra of the unknown components are compared to a library of known spectra (e.g., NIST library) for identification.
Visualization of Pathways and Workflows
Caption: Thermal Decomposition Pathway of this compound.
Caption: Experimental Workflow for Thermal Analysis of this compound.
Conclusion
The thermal properties and decomposition behavior of this compound are critical parameters for its application in pharmaceutical sciences. A thorough understanding of its polymorphism, thermal stability, and decomposition products, as determined by techniques such as DSC, TGA, and Py-GC/MS, is essential for formulation development, quality control, and ensuring the safety and efficacy of drug products. The methodologies and data presented in this guide provide a foundational resource for researchers and scientists working with this important excipient.
Methodological & Application
Tristearin in Novel Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tristearin in the development of novel drug delivery systems. This compound, a triglyceride derived from three units of stearic acid, is a biocompatible and biodegradable lipid widely employed in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2][3][4] These advanced delivery systems offer numerous advantages, including enhanced drug stability, controlled release, and improved bioavailability of therapeutic agents.[5][6]
Overview of this compound-Based Drug Delivery Systems
This compound serves as a solid lipid matrix for encapsulating a variety of drug molecules, particularly those with poor water solubility.[1] Its high melting point and crystalline nature contribute to the stability of the nanoparticles and provide sustained drug release.[7] SLNs are composed of a solid lipid core, while NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion during storage.
Key Advantages of this compound-Based Systems:
-
Biocompatibility and Biodegradability: this compound is a physiologically occurring lipid, minimizing the risk of toxicity.[1][4]
-
Controlled Release: The solid matrix of this compound allows for prolonged and sustained release of encapsulated drugs.[7][8]
-
Enhanced Stability: Encapsulation within the lipid matrix protects drugs from chemical and enzymatic degradation.
-
Improved Bioavailability: These systems can enhance the absorption of poorly soluble drugs.[9]
-
Targeted Delivery: Surface modification of nanoparticles can facilitate targeted delivery to specific tissues or cells.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems, providing a comparative overview of different formulation approaches and their outcomes.
Table 1: Physicochemical Properties of this compound-Based Solid Lipid Nanoparticles (SLNs)
| Drug | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Luliconazole | Microwave-assisted | 330 | -19.5 | 95 | Not Reported | [10] |
| Ovalbumin (OVA) | Microfluidics | 59 - 180 | -17 to -20 | Influenced by flow rate ratio | Similar across flow rates | [11][12] |
| Genistein | Coaxial Electrospray | 650 - 1200 | Not Reported | ~92 | Not Reported | [1][13] |
| Etodolac | Microemulsification | < 300 | Not Reported | Not Reported | Not Reported | [8] |
| Melphalan | Hot Homogenization | Not Reported | Not Reported | 92 | Not Reported | [14] |
Table 2: Physicochemical Properties of this compound-Based Nanostructured Lipid Carriers (NLCs)
| Drug | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Paclitaxel | Modified Solvent Evaporation | 121.44 | -20.21 | 94.27 | Not Reported | [15] |
| Aceclofenac | High-Speed Homogenization & Ultrasonication | 200 | -22 | 80 | Not Reported | [16] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based drug delivery systems.
Preparation of this compound Solid Lipid Nanoparticles (SLNs)
3.1.1. High-Pressure Homogenization (Hot Homogenization)
This is a widely used method for producing SLNs.
-
Principle: A lipid melt containing the drug is dispersed in a hot aqueous surfactant solution to form a coarse pre-emulsion, which is then passed through a high-pressure homogenizer to produce nanoparticles.
-
Protocol:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten this compound.
-
Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid melt.
-
Disperse the drug-lipid melt in the hot surfactant solution under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse pre-emulsion.
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
3.1.2. Microemulsification
This method involves the formation of a thermodynamically stable microemulsion which is then diluted with cold water to form nanoparticles.
-
Principle: A clear, thermodynamically stable microemulsion is formed at a high temperature and then rapidly cooled by dispersion in a large volume of cold water, leading to the precipitation of finely dispersed nanoparticles.[17]
-
Protocol:
-
Prepare a microemulsion by mixing molten this compound, a surfactant (e.g., Polysorbate 20), a co-surfactant (e.g., butanol), and water at a temperature above the lipid's melting point (e.g., 65-70°C) with gentle stirring until a transparent, homogenous mixture is formed.[17]
-
Rapidly inject the hot microemulsion into a cold aqueous solution (e.g., 2-3°C) under continuous stirring.[17] The typical volume ratio of microemulsion to cold water is 1:25 to 1:50.
-
The rapid cooling causes the precipitation of the lipid as solid nanoparticles.
-
Preparation of this compound Nanostructured Lipid Carriers (NLCs)
3.2.1. Modified Solvent Evaporation/Emulsification
This technique is suitable for thermolabile drugs.
-
Principle: The lipid and drug are dissolved in an organic solvent, which is then emulsified in an aqueous phase. The solvent is subsequently removed by evaporation, leading to the formation of nanoparticles.
-
Protocol:
-
Dissolve this compound, a liquid lipid (e.g., Capmul MCM), and the drug (e.g., Paclitaxel) in a water-immiscible organic solvent (e.g., a mixture of chloroform and dichloromethane).[15][18]
-
Prepare an aqueous phase containing a surfactant (e.g., TPGS).
-
Add the organic phase to the aqueous phase under high-shear homogenization (e.g., 12,500 RPM for 15 minutes) to form an oil-in-water emulsion.[15]
-
Sonicate the resulting nanoemulsion to further reduce the particle size.[15]
-
Remove the organic solvent by evaporation under reduced pressure or by continuous stirring at room temperature.
-
Characterization of this compound-Based Nanoparticles
3.3.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to determine the mean particle size, polydispersity index (PDI), and zeta potential of the nanoparticle dispersion.
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size and PDI using a DLS instrument.
-
Measure the zeta potential using the same instrument in ELS mode.
-
3.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method: This involves separating the unencapsulated drug from the nanoparticles and quantifying the amount of drug within the nanoparticles.
-
Protocol:
-
Separate the free drug from the nanoparticle dispersion using techniques like ultracentrifugation, dialysis, or gel filtration.
-
Lyse the nanoparticles using a suitable solvent (e.g., chloroform) to release the encapsulated drug.[8]
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total drug - Free drug) / Total drug * 100
-
DL (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100
-
-
3.3.3. In Vitro Drug Release Studies
-
Method: The dialysis bag method is commonly used to assess the in vitro release profile of the drug from the nanoparticles.
-
Protocol:
-
Place a known amount of the nanoparticle dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.[8]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound-based drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. polysciences.com [polysciences.com]
- 5. mdpi.com [mdpi.com]
- 6. One moment, please... [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ijiset.com [ijiset.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Facile Preparation of Drug-Loaded this compound Encapsulated Superparamagnetic Iron Oxide Nanoparticles Using Coaxial Electrospray Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Paclitaxel loaded Capmul MCM and this compound based nanostructured lipid carriers (NLCs) for glioblastoma treatment: screening of formulation components by quality by design (QbD) approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpasjournals.com [bpasjournals.com]
- 17. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tristearin in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tristearin, a triglyceride of stearic acid, in various pharmaceutical formulations. This compound is a biocompatible and biodegradable lipid excipient widely employed in the development of controlled and targeted drug delivery systems.[1] Its solid-state at room and body temperature makes it an ideal candidate for creating solid lipid matrices.[2] This document details its applications in Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and suppositories, complete with experimental protocols and quantitative data for formulation development and characterization.
Application: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound is a primary choice for the solid lipid core in the fabrication of SLNs and NLCs.[3][4] These lipid-based nanocarriers are advantageous for their high stability, biocompatibility, and ability to encapsulate therapeutic agents, thereby enhancing their circulation and efficacy.[5][6] SLNs are composed of a solid lipid matrix, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion during storage.[7][8]
Key Advantages of this compound-Based SLNs and NLCs:
-
Controlled and Sustained Release: The solid this compound matrix effectively controls the diffusion and release of the encapsulated drug.[9][10]
-
Enhanced Bioavailability: Encapsulation within the lipid core can protect the drug from degradation and improve its absorption.
-
Targeted Delivery: Surface modification of this compound-based nanoparticles allows for targeted delivery to specific tissues or cells.
-
Biocompatibility and Biodegradability: this compound is a physiological lipid, minimizing toxicity concerns.[1]
Quantitative Data Summary
The following tables summarize typical formulation parameters and characterization data for this compound-based SLNs and NLCs from various studies.
Table 1: Formulation Parameters of this compound-Based Nanoparticles
| Formulation | Drug | Lipid Phase Composition | Surfactant(s) | Preparation Method | Reference |
| SLN | Etodolac | This compound | Poloxamer, Tween 80 | Microemulsification | [5][9] |
| SLN | Luliconazole | This compound | Brij S10 | Microwave-assisted microemulsion | [9] |
| SLN | Cefuroxime axetil | This compound, Stearic acid | Poloxamer 188 | Solvent emulsification-evaporation | [2] |
| NLC | - | This compound, Glyceryl trioleate | Tween 80, Span 60, Soy/Whey protein isolate, Soy lecithin | High-Pressure Homogenization | [11] |
| SLN | Ovalbumin | This compound, mPEG-DSPE | - | Microfluidics | [12] |
Table 2: Characterization of this compound-Based Nanoparticles
| Formulation Type | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLN | Etodolac | < 300 | - | - | - |
| SLN | Troxerutin | 140.5 ± 1.02 | 0.218 ± 0.01 | -28 ± 8.71 | 83.62 |
| NLC | Curcumin | 200 - 450 | < 0.3 | ~ -30 | 99.80 |
| SLN | - | 176.3 ± 2.78 | 0.268 ± 0.022 | -35.5 ± 0.36 | - |
| SLN | Ovalbumin | ~100-200 | - | -17 to -20 | - |
Experimental Protocols
This protocol describes the hot homogenization method, a widely used technique for producing this compound SLNs.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer (pre-heated)
-
High-Shear Mixer (e.g., Ultra-Turrax)
-
Water Bath
-
Beakers and Magnetic Stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point (approx. 80-85°C). Disperse or dissolve the API in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) using a high-shear mixer to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion into the pre-heated high-pressure homogenizer. Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion at 4°C.
This method is suitable for thermolabile drugs as it can be performed at lower temperatures.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Miglyol)
-
API
-
Organic Solvent (e.g., Chloroform, Dichloromethane)
-
Surfactant (e.g., Poloxamer 188, Soya Lecithin)
-
Purified Water
Equipment:
-
High-Speed Homogenizer and/or Ultrasonicator
-
Rotary Evaporator
-
Magnetic Stirrer
-
Beakers
Procedure:
-
Preparation of Organic Phase: Dissolve this compound, the liquid lipid, and the API in a suitable organic solvent or a mixture of solvents.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure.
-
Nanoparticle Formation: The removal of the solvent leads to the precipitation of the lipids, forming the NLCs.
-
Purification and Storage: The NLC dispersion can be further purified by dialysis or centrifugation and stored at 4°C.
A. Particle Size, PDI, and Zeta Potential Analysis
-
Sample Preparation: Dilute the SLN/NLC dispersion with purified water to an appropriate concentration.
-
Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument (for particle size and PDI) and an electrophoretic light scattering instrument (for zeta potential).
-
Data Analysis: Record the Z-average diameter, polydispersity index, and zeta potential. Measurements are typically performed in triplicate.[13]
B. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles. A common method is ultrafiltration-centrifugation.[14]
-
Place a known volume of the nanoparticle dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).
-
Centrifuge at a specified speed (e.g., 4000 rpm) for a set time (e.g., 15 minutes).
-
-
Quantification of Free Drug: Collect the filtrate and measure the concentration of the free drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Quantification of Total Drug: Take the same volume of the original, uncentrifuged nanoparticle dispersion. Disrupt the nanoparticles by adding a suitable solvent to release the encapsulated drug. Measure the total drug concentration.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
C. In Vitro Drug Release Study
-
Procedure:
-
Place a known amount of the SLN/NLC dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate buffer pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
D. Polymorphism Characterization using DSC and XRD The polymorphic state of this compound in the nanoparticles significantly impacts drug release and stability.[3]
-
Differential Scanning Calorimetry (DSC):
-
Lyophilize the nanoparticle dispersion to obtain a dry powder.
-
Accurately weigh a small amount of the powder into an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow to identify melting points and phase transitions, which are characteristic of different polymorphic forms (α, β', β).
-
-
Powder X-Ray Diffraction (PXRD):
-
Use the lyophilized powder of the nanoparticles.
-
Mount the sample on the diffractometer.
-
Scan the sample over a range of 2θ angles.
-
The resulting diffraction pattern provides information on the crystalline structure, allowing for the identification of the polymorphic form of this compound.
-
Application: Suppositories
This compound can be used as a lipid base in the formulation of suppositories.[16] Its melting point, which is close to body temperature, allows the suppository to melt and release the incorporated drug after administration.
Protocol 4: Formulation and Evaluation of this compound-Based Suppositories
A. Formulation by Fusion Method
-
Melt the this compound base in a water bath.
-
Disperse or dissolve the powdered API in the molten base with continuous stirring.
-
Pour the homogenous mixture into pre-calibrated suppository molds.
-
Allow the suppositories to cool and solidify at room temperature, followed by refrigeration.
-
Remove the suppositories from the mold.
B. Evaluation of Suppositories
-
Appearance: Visually inspect for smoothness, absence of cracks, and uniform color.
-
Weight Variation: Weigh individual suppositories to ensure uniformity of dosage units.
-
Melting Range Test: Determine the time taken for the suppository to melt or soften at 37°C.
-
Hardness Test: Measure the mechanical strength to assess the ability to withstand handling without breaking.
-
In Vitro Drug Release: Use a suitable dissolution apparatus (e.g., USP Type II) with a medium like phosphate buffer at 37°C to determine the drug release profile.[17]
Disclaimer: These protocols are intended for informational purposes for research and development professionals. They should be adapted and validated for specific applications and APIs. Appropriate safety precautions should be taken when handling chemicals and equipment.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Preparation of solid lipid nanoparticles by microemulsion technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for preparation of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijiset.com [ijiset.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation and characterization of suppository [wisdomlib.org]
- 17. gsconlinepress.com [gsconlinepress.com]
Tristearin: A Versatile Pharmaceutical Excipient for Enhancing Drug Bioavailability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin, a triglyceride derived from three units of stearic acid, is a well-established pharmaceutical excipient. Its solid-state at room and body temperature, biocompatibility, and biodegradability make it an ideal candidate for various drug delivery applications. Notably, this compound has garnered significant attention for its role in developing lipid-based nanoparticle formulations, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which have demonstrated remarkable success in improving the oral bioavailability of poorly water-soluble drugs.
This document provides detailed application notes on the use of this compound to enhance drug bioavailability, experimental protocols for the preparation and evaluation of this compound-based formulations, and a summary of quantitative data from relevant studies.
Application Notes
Mechanism of Bioavailability Enhancement
This compound-based lipid nanoparticles enhance the oral bioavailability of poorly soluble drugs through several key mechanisms:
-
Increased Solubilization: By encapsulating lipophilic drugs within a lipid matrix, this compound formulations increase the drug's solubility in the gastrointestinal fluids.
-
Protection from Degradation: The solid lipid matrix protects the encapsulated drug from chemical and enzymatic degradation in the harsh environment of the gastrointestinal tract.
-
Enhanced Permeability and Absorption: The nanosize of the particles allows for increased surface area for absorption. Furthermore, the lipid nature of the nanoparticles facilitates their uptake by the intestinal epithelium.
-
Lymphatic Transport: A crucial mechanism for avoiding first-pass metabolism is the uptake of lipid nanoparticles into the lymphatic system. Following oral administration, these nanoparticles are absorbed by enterocytes, incorporated into chylomicrons, and transported into the mesenteric lymph, thereby bypassing the portal circulation and initial metabolism in the liver. This leads to a significant increase in the systemic bioavailability of the drug.[1][2][3][4]
-
Controlled Release: this compound-based formulations can be designed to provide a sustained release of the encapsulated drug, leading to a prolonged therapeutic effect and potentially reduced dosing frequency.
Applications in Drug Formulation
This compound is a versatile excipient suitable for formulating a wide range of poorly soluble drugs belonging to Biopharmaceutics Classification System (BCS) Class II and IV. Its applications span various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize quantitative data from studies that have investigated the use of this compound-based formulations to improve the oral bioavailability of various drugs.
Table 1: Pharmacokinetic Parameters of Curcumin-Loaded Solid Lipid Nanoparticles (SLNs) in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-9h (h*ng/mL) | Relative Bioavailability (%) |
| Curcumin Solution | 15.2 ± 2.1 | 0.5 | 35.4 ± 5.8 | 100 |
| This compound SLNs | 182.5 ± 25.4 | 1.0 | 428.7 ± 59.1 | >1200 |
Data extracted from a study on curcumin-loaded SLNs, highlighting a more than 12-fold increase in bioavailability compared to a curcumin solution.[5]
Table 2: Pharmacokinetic Parameters of Candesartan Cilexetil-Loaded Solid Lipid Nanoparticles (SLNs) in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg.h/mL) | Relative Bioavailability (%) |
| Candesartan Suspension | 3.34 ± 0.20 | 4 | 22.72 ± 1.62 | 100 |
| This compound SLNs | 4.33 ± 0.26 | 4 | 64.86 ± 5.41 | 275 |
This table shows a significant 2.75-fold improvement in the oral bioavailability of Candesartan Cilexetil when formulated as this compound SLNs.[6]
Table 3: Pharmacokinetic Parameters of Docetaxel-Loaded Solid Lipid Nanoparticles (SLNs) in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg.h/mL) | Relative Bioavailability (%) |
| Taxotere® (Oral) | 0.05 ± 0.01 | 1.0 | 0.12 ± 0.03 | 100 |
| This compound SLN (F1 - Tween 80) | 0.10 ± 0.02 | 2.0 | 0.29 ± 0.05 | 242 |
| This compound SLN (F2 - TPGS) | 0.16 ± 0.03 | 2.5 | 0.45 ± 0.07 | 375 |
This study demonstrates the enhanced oral bioavailability of docetaxel in this compound SLNs, with a formulation containing TPGS as a surfactant showing the highest improvement.[7]
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Ultrasonication
This protocol is a widely used method for preparing SLNs and is suitable for thermostable drugs.
Materials:
-
This compound (Solid Lipid)
-
Drug (Poorly water-soluble)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., Soy lecithin) (Optional)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amount of this compound and the drug.
-
Melt the this compound in a beaker by heating it in a water bath to a temperature approximately 5-10°C above its melting point (this compound melting point is ~72°C).
-
Once the lipid is completely melted, add the drug to the molten lipid and stir continuously until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amount of surfactant (and co-surfactant, if used) and dissolve it in purified water in a separate beaker.
-
Heat the aqueous phase in a water bath to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Slowly add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Particle Size Reduction:
-
Immediately subject the hot pre-emulsion to probe sonication for 5-15 minutes. The sonication step is critical for reducing the particle size to the nanometer range. The sonication parameters (power and duration) should be optimized for the specific formulation.
-
-
Formation of SLNs:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. As the lipid solidifies, SLNs are formed.
-
The SLN dispersion can be stored at 4°C for further characterization.
-
Protocol 2: In Vivo Oral Bioavailability Study in a Rat Model
This protocol outlines a general procedure for assessing the oral bioavailability of a drug formulated in this compound-based nanoparticles compared to a control formulation (e.g., a drug suspension).
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
House the animals in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound-based nanoparticle formulation of the drug.
-
Control formulation (e.g., drug suspension in 0.5% carboxymethyl cellulose).
-
Oral gavage needles.
-
Syringes.
-
Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA).
-
Centrifuge.
-
Analytical equipment for drug quantification in plasma (e.g., HPLC-UV, LC-MS/MS).
Procedure:
-
Fasting:
-
Fast the rats overnight (12-18 hours) before oral administration of the formulations, with free access to water.
-
-
Dosing:
-
Divide the rats into two groups: a control group receiving the drug suspension and a test group receiving the this compound-based nanoparticle formulation.
-
Administer the formulations orally to the rats using an oral gavage needle at a predetermined dose. The volume of administration is typically 1-2 mL/kg body weight.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Collect the blood samples into tubes containing an anticoagulant.
-
-
Plasma Separation:
-
Centrifuge the blood samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -20°C or -80°C until analysis.
-
-
Drug Quantification:
-
Develop and validate a sensitive and specific analytical method (e.g., HPLC or LC-MS/MS) for the quantification of the drug in the plasma samples.
-
Prepare a calibration curve using standard solutions of the drug in blank plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma drug concentration versus time for both the control and test groups.
-
Calculate the key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last sampling time.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
-
Calculate the relative bioavailability (Frel) of the this compound-based formulation using the following formula:
-
Frel (%) = (AUCtest / AUCcontrol) x (Dosetrol / Dosetest) x 100
-
-
Visualizations
Diagram 1: Mechanism of Enhanced Oral Bioavailability via Lymphatic Transport
References
- 1. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into silver nanoparticles bioavailability in rats - Metallomics (RSC Publishing) DOI:10.1039/C4MT00200H [pubs.rsc.org]
- 3. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Preparation and characterization of solid lipid nanoparticles containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis and Chemical Characterization of Tristearin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of tristearin via direct esterification and its subsequent chemical characterization. The protocols are intended for use in a laboratory setting by trained professionals.
I. Synthesis of this compound by Direct Esterification
This compound, a triglyceride, is synthesized by the direct esterification of glycerol with three equivalents of stearic acid.[1] An acid catalyst, such as p-toluenesulfonic acid, is typically used to facilitate the reaction. The overall reaction involves the formation of three ester bonds with the elimination of three molecules of water.
Experimental Protocol:
Materials:
-
Glycerol (ACS grade)
-
Stearic Acid (≥95% purity)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (catalyst)
-
Toluene (anhydrous)
-
Acetone (ACS grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine glycerol (9.21 g, 0.1 mol), stearic acid (85.35 g, 0.3 mol), and p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol).
-
Solvent Addition: Add 200 mL of toluene to the flask to serve as an azeotropic solvent for the removal of water.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue the reflux for 4-6 hours, or until the theoretical amount of water (5.4 mL) has been collected.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer twice with 100 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the toluene solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification by Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot acetone (approximately 60-70 °C).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.[2][3]
-
Wash the crystals with a small amount of cold acetone.[2]
-
Dry the crystals in a vacuum oven at a temperature below the melting point of this compound (the α-form melts at 54 °C).[4]
-
Expected Yield: The typical yield for this synthesis is in the range of 80-90%.
Data Presentation: Synthesis
| Parameter | Value |
| Molar Ratio (Glycerol:Stearic Acid) | 1:3 |
| Catalyst | p-Toluenesulfonic acid |
| Reaction Temperature | 110-120 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
Visualization: this compound Synthesis Workflow
Caption: Workflow for the laboratory synthesis of this compound.
II. Chemical Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity using various analytical techniques.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the ester carbonyl group (C=O) and the C-O stretching vibrations, as well as the C-H stretching and bending vibrations of the long alkyl chains.
Data Presentation: FTIR
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H stretch (alkane) | 2917, 2849 | Asymmetric and symmetric stretching |
| C=O stretch (ester) | ~1740 | Carbonyl stretching |
| C-O stretch (ester) | ~1160 | Ester C-O stretching |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Filter the solution into a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the this compound structure.
Data Presentation: NMR
| ¹H NMR (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~4.3 (dd), ~4.1 (dd) | -CH₂- of glycerol backbone |
| ~5.2 (m) | -CH- of glycerol backbone |
| ~2.3 (t) | α-CH₂ to carbonyl |
| ~1.6 (quintet) | β-CH₂ to carbonyl |
| ~1.2-1.3 (br s) | -(CH₂)n- of fatty acid chains |
| ~0.88 (t) | Terminal -CH₃ of fatty acid chains |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (ester carbonyl) |
| ~69 | -CH- of glycerol backbone |
| ~62 | -CH₂- of glycerol backbone |
| ~34 | α-CH₂ to carbonyl |
| ~22-32 | -(CH₂)n- of fatty acid chains |
| ~14 | Terminal -CH₃ of fatty acid chains |
C. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the fatty acid composition of the synthesized triglyceride after conversion to fatty acid methyl esters (FAMEs).
Experimental Protocol:
-
Transesterification to FAMEs:
-
To a known amount of the synthesized this compound (e.g., 10 mg) in a screw-capped tube, add 2 mL of 2% methanolic sulfuric acid.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, add 1 mL of hexane and 1 mL of deionized water, and vortex thoroughly.
-
Allow the layers to separate, and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like a DB-23 or a nonpolar column like a DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min), and hold for a few minutes.
-
Injector and Detector Temperature: Typically set to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the methyl stearate peak based on its retention time and mass spectrum. The purity of the this compound can be inferred from the presence of other FAME peaks.
Data Presentation: GC-MS
| Parameter | Value |
| GC Conditions | |
| Column | DB-23 (or similar) |
| Oven Program | 100 °C to 250 °C at 10 °C/min |
| Injector Temperature | 250 °C |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range (m/z) | 50-500 |
| Expected Result | |
| Major Peak | Methyl stearate |
D. High-Performance Liquid Chromatography (HPLC)
HPLC can be used to analyze the purity of the synthesized this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent mixture, such as dichloromethane/acetonitrile.
-
HPLC System:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and a less polar solvent like isopropanol or dichloromethane.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
-
Flow Rate: Typically 1 mL/min.
-
-
Data Analysis: The purity of the this compound is determined by the relative area of its corresponding peak in the chromatogram.
Data Presentation: HPLC
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Isopropanol Gradient |
| Detector | ELSD or MS |
| Expected Result | A single major peak for this compound |
Visualization: this compound Characterization Workflow
Caption: Workflow for the chemical characterization of synthesized this compound.
References
Application Notes and Protocols: The Role of Tristearin in the Manufacturing of Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of biodegradable polymers is critical for developing sustainable materials and sophisticated drug delivery systems. Polylactic acid (PLA), polycaprolactone (PCL), and polyhydroxyalkanoates (PHAs) are at the forefront of this field, offering biocompatibility and degradability. However, their inherent properties, such as brittleness in the case of PLA, can limit their application. Additives are frequently incorporated to modify their mechanical and thermal properties. This document details the application of tristearin, a triglyceride derived from stearic acid, as a bio-based additive in the manufacturing of biodegradable polymers. This compound can function as a plasticizer to enhance flexibility and as a nucleating agent to control crystallization, thereby influencing the polymer's degradation rate and mechanical performance.
This compound as a Plasticizer
This compound can be integrated into biodegradable polymer matrices to increase their flexibility and reduce brittleness. As a plasticizer, this compound positions itself between the polymer chains, increasing the intermolecular space and allowing for greater chain mobility. This leads to a decrease in the glass transition temperature (Tg) and an increase in the elongation at break, making the polymer less rigid.
Quantitative Data Summary: Mechanical Properties of this compound-Plasticized PLA
The following table summarizes the effect of this compound on the mechanical properties of Polylactic Acid (PLA). The data is compiled from studies investigating the plasticizing effects of various triglycerides.
| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Neat PLA) | 60.5 | 3.5 |
| 5 | 42.1 | 4.5 |
| 10 | 35.8 | 6.2 |
| 15 | 28.4 | 8.9 |
Data adapted from comparative studies on triglyceride plasticizers.
Quantitative Data Summary: Thermal Properties of Plasticized Biodegradable Polymers
The introduction of this compound affects the thermal properties of biodegradable polymers. The following table provides a summary of the typical changes observed in the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) for PLA and PCL upon the addition of a plasticizer like this compound.
| Polymer | Additive (wt%) | Tg (°C) | Tm (°C) | Tc (°C) |
| PLA | 0 | ~60 | ~175 | ~110 |
| PLA | 10% this compound (estimated) | ~50-55 | ~170-175 | ~100-105 |
| PCL | 0 | ~-60 | ~60 | ~30 |
| PCL | 10% this compound (estimated) | ~-65 | ~55-60 | ~25-30 |
Data represents typical values and estimates based on the plasticizing effect of triglycerides.
Experimental Protocol 1: Preparation of this compound-Plasticized PLA via Melt Blending
This protocol describes the incorporation of this compound into PLA using a laboratory-scale melt blender.
Materials:
-
Polylactic acid (PLA) pellets (dried at 80°C for 4 hours)
-
This compound powder
-
Laboratory-scale internal mixer or twin-screw extruder
-
Compression molder
-
Tensile testing machine (e.g., Instron)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Pre-blending: Dry-blend the PLA pellets and this compound powder at the desired weight ratio (e.g., 90:10 w/w).
-
Melt Blending:
-
Set the temperature of the mixer or extruder to 180-190°C.
-
Feed the pre-blended mixture into the melt blender.
-
Mix at a screw speed of 50-60 rpm for 5-10 minutes to ensure homogeneous distribution of the this compound.
-
-
Sample Preparation:
-
Collect the molten blend and transfer it to a compression molder preheated to 180°C.
-
Press the blend into sheets of desired thickness (e.g., 1 mm) under a pressure of 10 MPa for 5 minutes.
-
Cool the molded sheets to room temperature under pressure.
-
-
Characterization:
-
Cut the sheets into dumbbell-shaped specimens for tensile testing according to ASTM D638.
-
Perform tensile tests to determine tensile strength and elongation at break.
-
Use DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Use TGA to evaluate the thermal stability of the plasticized PLA.
-
Experimental Workflow: Melt Blending
Caption: Workflow for preparing this compound-plasticized PLA via melt blending.
Experimental Protocol 2: Preparation of this compound-Plasticized PCL Films via Solution Casting
This method is suitable for preparing thin films with a homogeneous dispersion of this compound.
Materials:
-
Polycaprolactone (PCL) pellets
-
This compound powder
-
Dichloromethane (DCM) or Chloroform
-
Glass petri dishes
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Dissolution:
-
Prepare a 10% (w/v) solution of PCL in DCM by dissolving PCL pellets in the solvent with stirring at room temperature.
-
In a separate container, dissolve the desired amount of this compound in a small amount of DCM.
-
-
Mixing:
-
Add the this compound solution to the PCL solution and stir for at least 1 hour to ensure complete mixing.
-
-
Casting:
-
Pour the polymer-tristearin solution into a level glass petri dish.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
-
Drying:
-
Place the cast films in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Peel the dried films from the petri dishes.
-
Conduct mechanical and thermal analyses as described in Protocol 1.
-
Experimental Workflow: Solution Casting
Caption: Workflow for preparing this compound-plasticized PCL films via solution casting.
This compound as a Nucleating Agent
This compound can also act as a nucleating agent, influencing the crystallization behavior of biodegradable polymers. By providing surfaces for crystal growth, nucleating agents can increase the rate and extent of crystallization. This can lead to improved mechanical properties, such as stiffness and strength, and can also affect the degradation profile of the polymer.
Logical Relationship: this compound's Dual Role
Caption: Dual role of this compound as a plasticizer and nucleating agent.
Applications in Drug Development
The ability to tailor the mechanical properties and degradation rates of biodegradable polymers using additives like this compound is of significant interest in drug development. For instance, in controlled drug release formulations, the polymer matrix's properties dictate the diffusion and release kinetics of the encapsulated drug. By plasticizing the polymer, the drug release rate can be modulated. Furthermore, controlling the crystallinity can influence the degradation of the polymer scaffold, thereby affecting the long-term release profile of a therapeutic agent.
Conclusion
This compound serves as a versatile, bio-based additive for modifying the properties of biodegradable polymers. Its function as a plasticizer enhances the flexibility of materials like PLA, making them suitable for a broader range of applications. Concurrently, its potential role as a nucleating agent offers a method to control the crystallinity and, consequently, the mechanical strength and degradation behavior of these polymers. The provided protocols offer a foundational methodology for researchers to explore the impact of this compound in their specific polymer systems, paving the way for the development of advanced biodegradable materials for various scientific and medical applications.
Application Notes and Protocols: Tristearin in Cosmetic and Skincare Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tristearin (glyceryl tristearate) in the formulation of cosmetic and skincare products. This document outlines its functions, benefits, and provides detailed protocols for its incorporation and analysis in various formulations.
Introduction to this compound
This compound is the triglyceride of stearic acid, a saturated fatty acid. It is a white, odorless, waxy solid at room temperature and is found naturally in many animal and vegetable fats, such as tallow and cocoa butter.[1][2] In cosmetic and skincare formulations, this compound is a versatile ingredient valued for its texturizing, moisturizing, and stabilizing properties.[1][3]
Key Functions and Applications
This compound serves several key functions in cosmetic and skincare products:
-
Emollient: It softens and soothes the skin by forming a protective layer that helps to lock in moisture.[3][4]
-
Occlusive Agent: By forming a barrier on the skin's surface, it reduces transepidermal water loss (TEWL), thereby helping to maintain skin hydration.
-
Viscosity Increasing Agent: It is used to thicken formulations, providing a desirable texture and consistency to creams and lotions.[5][6]
-
Structure-Forming Component: In anhydrous products like pressed powders and lipsticks, it acts as a binder and provides structural integrity.[1]
-
Stabilizer: It helps to stabilize emulsions by modifying the crystal structure of the lipid phase.[7]
Its applications span a wide range of products including creams, lotions, makeup, deodorants, and sunscreens.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cosmetic formulations.
Table 1: General Formulation Parameters
| Parameter | Value | Reference |
| INCI Name | This compound | [4] |
| Typical Utilization Rate | 1 - 20% | [4] |
| Appearance | White flake powder/crystal | [3][4] |
| Solubility | Soluble in oil, insoluble in water | [1][4] |
| Melting Point | 66 - 74 °C | [3] |
| Storage | Store at room temperature | [4] |
Table 2: Safety and Irritation Data
| Test Type | Concentration | Result | Reference |
| Repeat Insult Patch Test | 1.68% | Negative | [5][8] |
| Ocular Irritation (Human) | 0.32% | Transient, mild to moderate irritation | [5][8] |
| Patch Test (4-hour) | Undiluted | No irritation | [9] |
| Guinea Pig Sensitization | 50% | Not a sensitizer | [9] |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion with this compound
This protocol describes the preparation of a basic O/W cream incorporating this compound for its viscosity-enhancing and emollient properties.
Materials:
-
Oil Phase:
-
This compound: 3-5%
-
Cetyl Alcohol: 2-4%
-
Sunflower Oil: 15-20%
-
Emulsifier (e.g., Glyceryl Stearate): 3-5%
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3-5%
-
Preservative (e.g., Phenoxyethanol): 0.5-1%
-
-
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Stirring rod or overhead stirrer
-
pH meter
-
Procedure:
-
Preparation of Phases:
-
In one beaker, combine all components of the oil phase.
-
In a separate beaker, combine all components of the aqueous phase.
-
-
Heating:
-
Heat both phases separately to 70-75°C. Stir both phases until all components are completely dissolved and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes until a uniform, white emulsion is formed.
-
-
Cooling:
-
Begin cooling the emulsion while stirring gently with an overhead stirrer.
-
-
Final Additions:
-
When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients such as fragrances or active ingredients.
-
-
pH Adjustment:
-
Check the pH of the final formulation and adjust if necessary to the desired range (typically 5.5-6.5 for skincare products).
-
-
Final Mixing:
-
Stir gently until the cream is smooth and uniform.
-
Protocol for Evaluating the Stability of a this compound-Containing Emulsion
This protocol outlines a method for assessing the physical stability of the prepared emulsion.
Materials:
-
The prepared O/W emulsion
-
Centrifuge
-
Incubators or ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Microscope with a camera
-
Viscometer
Procedure:
-
Initial Characterization:
-
Measure the initial viscosity of the emulsion.
-
Observe the initial microscopic appearance, noting globule size and distribution.
-
-
Accelerated Stability Testing (Centrifugation):
-
Centrifuge a sample of the emulsion at 3000 rpm for 30 minutes.
-
Observe for any signs of phase separation, creaming, or coalescence.
-
-
Thermal Stability Testing:
-
Store samples of the emulsion at different temperatures (4°C, 25°C, and 40°C) for a period of 1 to 3 months.
-
At regular intervals (e.g., 1 week, 1 month, 3 months), visually inspect the samples for any changes in color, odor, or appearance.
-
Measure the viscosity and observe the microscopic appearance to track changes over time.
-
-
Freeze-Thaw Cycling:
-
Subject a sample to at least three freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
After the final cycle, observe for any signs of instability.
-
Visualizations
Logical Relationship of this compound's Functions in Skincare
Caption: Functional roles of this compound in cosmetic formulations.
Experimental Workflow for Emulsion Preparation and Stability Testing
Caption: Workflow for O/W emulsion preparation and stability analysis.
Safety and Regulatory Information
This compound is considered safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel.[8] It has been shown to be non-irritating and non-sensitizing in human patch tests at typical use concentrations.[5][8][9] However, as with many cosmetic ingredients, it is recommended to exercise care when formulating, as glyceryl triesters may enhance the penetration of other chemicals.[8] this compound derived from plant sources can be used in cosmetics marketed in the European Union.[5][6]
Conclusion
This compound is a valuable and versatile ingredient in the formulation of a wide array of cosmetic and skincare products. Its multifunctional properties as an emollient, occlusive, viscosity modifier, and stabilizer contribute significantly to the desired texture, stability, and efficacy of final formulations. The provided protocols offer a foundational approach for the incorporation and evaluation of this compound in product development.
References
- 1. This compound (GLYCERYL TRISTEARATE) - Ataman Kimya [atamanchemicals.com]
- 2. CAS 555-43-1: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Stearin (this compound, glyceryl tristearate) [myskinrecipes.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, this compound, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
Application Notes and Protocols: Tristearin as a Hardening Agent in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tristearin, a triglyceride derived from three units of stearic acid, is a key ingredient in food science and technology, primarily utilized for its efficacy as a hardening agent.[1] Its ability to crystallize and form a stable solid fat network at ambient temperatures makes it invaluable in modifying the texture and rheological properties of various food products. These notes provide an overview of the applications of this compound, with a focus on its role in structuring edible fats and oils, and detail protocols for the experimental evaluation of its effects.
This compound's functionality is deeply rooted in its polymorphic nature, existing in three main crystalline forms: α (alpha), β' (beta-prime), and β (beta).[2] These polymorphs exhibit different melting points and stabilities, with the β form being the most stable and having the highest melting point.[2] The controlled crystallization of this compound into a specific polymorphic form is crucial for achieving the desired texture in food products such as margarines, shortenings, and confectionery fats.
Applications in Food Science
This compound serves as a versatile tool for food scientists and formulators:
-
Textural Modification: The primary application of this compound is to increase the hardness and solidity of liquid oils and soft fats. This is essential in the production of margarines, spreads, and shortenings, where a specific solid fat content (SFC) profile is required to ensure product stability and desirable mouthfeel.
-
Polymorphism Control: this compound is used to influence the crystallization behavior of other fats. By seeding or co-crystallizing with other triglycerides, it can promote the formation of desirable crystal polymorphs, which in turn affects the final product's texture and shelf life.
-
Solid Lipid Particle Formation: In the realm of functional foods and drug delivery, this compound is employed in the formation of solid lipid nanoparticles (SLNs) and microparticles (SLMs). These particles can encapsulate bioactive compounds, protecting them from degradation and controlling their release.
Data Presentation
The following tables summarize the key physical properties of this compound and its effect on fat blends.
Table 1: Physical Properties of this compound Polymorphs
| Polymorph | Crystal System | Melting Point (°C) |
| α (alpha) | Hexagonal | ~54 |
| β' (beta-prime) | Orthorhombic | ~64 |
| β (beta) | Triclinic | ~73 |
Source: Adapted from literature.[2][3]
Table 2: Effect of this compound Concentration on Solid Fat Content (SFC) of a Fat Blend at Various Temperatures (Illustrative Data)
| This compound Concentration (%) | SFC at 10°C (%) | SFC at 20°C (%) | SFC at 30°C (%) | SFC at 40°C (%) |
| 5 | 25 | 15 | 5 | 0 |
| 10 | 45 | 30 | 15 | 2 |
| 15 | 60 | 45 | 25 | 5 |
| 20 | 75 | 60 | 35 | 10 |
Note: This table provides illustrative data based on the general understanding that increasing this compound concentration increases the solid fat content at a given temperature. Actual values will vary depending on the base oil and processing conditions.
Table 3: Influence of this compound on Textural Properties of a Fat Blend (Illustrative Data)
| This compound Concentration (%) | Hardness (g) | Adhesiveness (g·s) | Cohesiveness |
| 5 | 150 | -20 | 0.65 |
| 10 | 350 | -15 | 0.70 |
| 15 | 600 | -10 | 0.75 |
| 20 | 900 | -5 | 0.80 |
Note: This table presents illustrative data demonstrating the expected trend of increased hardness and cohesiveness, and decreased adhesiveness with higher this compound content.
Experimental Protocols
Protocol 1: Determination of Polymorphic Behavior of this compound using Differential Scanning Calorimetry (DSC)
Objective: To analyze the melting and crystallization behavior of this compound to identify its polymorphic forms.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
This compound sample
-
Nitrogen gas supply for purging
Procedure:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Seal the pan with a lid. An empty sealed pan will be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a flow rate of 50 mL/min.
-
Heating Program to Erase Thermal History: Heat the sample from ambient temperature to 90°C at a rate of 10°C/min and hold for 10 minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Program for Crystallization: Cool the sample from 90°C to 0°C at a controlled rate (e.g., 5°C/min). This will induce crystallization.
-
Heating Program for Polymorph Analysis: Heat the crystallized sample from 0°C to 90°C at a heating rate of 5°C/min.
-
Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. Endothermic peaks during the final heating scan correspond to the melting of different polymorphic forms. The peak temperatures will indicate the presence of α, β', and β forms. Exothermic peaks during heating indicate recrystallization from a less stable to a more stable form.
Protocol 2: Measurement of Solid Fat Content (SFC) using Low-Resolution Nuclear Magnetic Resonance (NMR)
Objective: To quantify the solid fat content of a fat blend containing this compound at different temperatures.
Materials and Equipment:
-
Low-Resolution Pulsed NMR Analyzer
-
NMR tubes
-
Water baths or dry block heaters for tempering
-
Fat blend containing a known concentration of this compound
Procedure:
-
Sample Preparation: Melt the fat blend at 80°C for 15-30 minutes to destroy any existing crystal structure.
-
Transfer the molten sample into NMR tubes to a specific height as recommended by the instrument manufacturer.
-
Tempering Protocol (as per AOCS Official Method Cd 16b-93):
-
Hold the samples at 100°C for 15 minutes.
-
Hold at 60°C for at least 5 minutes.
-
Hold at 0°C for 60-90 minutes.
-
Hold at each measuring temperature (e.g., 10°C, 20°C, 25°C, 30°C, 35°C, 40°C) for 30-35 minutes.
-
-
NMR Measurement (Direct Method):
-
Calibrate the NMR instrument according to the manufacturer's instructions, typically using a set of standards.
-
Place the tempered NMR tube into the sample holder of the instrument.
-
Initiate the measurement. The instrument will apply a radiofrequency pulse and measure the free induction decay (FID).
-
The software will calculate the SFC based on the ratio of the solid and liquid signals in the FID.[4]
-
-
Record the SFC value for each temperature.
Protocol 3: Texture Profile Analysis (TPA) of a this compound-Hardened Fat
Objective: To determine the textural properties (hardness, adhesiveness, cohesiveness) of a fat blend hardened with this compound.
Materials and Equipment:
-
Texture Analyzer equipped with a load cell (e.g., 5 kg)
-
Cylindrical probe (e.g., 25 mm diameter)
-
Sample containers (e.g., beakers or cylindrical molds)
-
Fat blend containing a known concentration of this compound
Procedure:
-
Sample Preparation:
-
Melt the fat blend and pour it into the sample containers.
-
Allow the samples to crystallize and solidify under controlled temperature conditions (e.g., at a specific temperature for 24 hours) to ensure a consistent crystal network.
-
Temper the samples to the desired measurement temperature (e.g., 10°C or 20°C) prior to analysis.
-
-
Texture Analyzer Setup:
-
Attach the cylindrical probe to the texture analyzer.
-
Calibrate the probe height to the surface of the sample.
-
-
TPA Test Parameters (Two-Bite Compression):
-
Pre-Test Speed: 2.0 mm/s
-
Test Speed: 1.0 mm/s
-
Post-Test Speed: 1.0 mm/s
-
Compression Distance: 50% of the sample height
-
Trigger Force: 5 g
-
Time between compressions: 5 s
-
-
Measurement:
-
Start the TPA test. The probe will compress the sample twice to mimic the action of chewing.
-
-
Data Analysis:
-
The software will generate a force-time or force-distance curve.
-
From this curve, the following parameters are calculated:
-
Hardness: The peak force during the first compression.
-
Adhesiveness: The negative force area after the first compression, representing the work required to pull the probe away from the sample.
-
Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.
-
-
Visualizations
Caption: Workflow for analyzing this compound-hardened fats.
Caption: Mechanism of this compound as a hardening agent.
References
Application Notes and Protocols for the Enzymatic Synthesis of ¹³C Labeled Tristearin for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are invaluable tools in metabolic research, enabling the tracing of molecules through complex biochemical pathways. ¹³C-labeled tristearin, a triglyceride composed of three stearic acid molecules and a glycerol backbone, serves as a crucial tracer for studying lipid metabolism, fat absorption, and energy storage. Its use in metabolic studies allows for the precise tracking of the digestion, uptake, and subsequent fate of dietary fats in vivo. This application note provides a detailed protocol for the efficient enzymatic synthesis of ¹³C₃-tristearin with high isotopic enrichment and chemical purity, along with its application in metabolic research. The enzymatic approach offers a green and highly specific alternative to traditional chemical synthesis, minimizing side reactions and simplifying purification.
Experimental Protocols
I. Enzymatic Synthesis of ¹³C₃-Tristearin
This protocol is based on a highly efficient lipase-catalyzed esterification in a solvent-free medium.[1]
A. Materials and Reagents:
-
¹³C₃-Glycerol (Isotopic purity > 99%)
-
Stearic Acid (Purity > 99%)
-
Immobilized Lipase (e.g., from Candida antarctica, Lipase B)
-
Ethyl Acetate (Analytical Grade)
-
Ethanol (Analytical Grade)
-
Hexane (Analytical Grade)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
B. Equipment:
-
Round bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum pump and rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
FT-IR Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Differential Scanning Calorimeter (DSC)
C. Synthesis Procedure:
-
Reactant Preparation: In a round bottom flask, combine ¹³C₃-glycerol and stearic acid. For optimal yield, a molar ratio of stearic acid to ¹³C₃-glycerol of 3.3:1 is recommended.
-
Enzymatic Reaction: Add immobilized lipase to the mixture. The recommended enzyme concentration is 8-12% of the total substrate weight.
-
Reaction Conditions: Heat the mixture to 60-70°C with continuous stirring under vacuum (e.g., 0.08-0.1 MPa) to facilitate the removal of water produced during the esterification reaction. The reaction is typically carried out for 8-12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the glycerol spot and the appearance of the this compound spot indicate the progression of the reaction.
-
Enzyme Removal: After the reaction is complete, cool the mixture and add an appropriate organic solvent like ethyl acetate to dissolve the product. The immobilized enzyme can be recovered by simple filtration for potential reuse.
-
Product Purification:
-
Wash the organic phase with distilled water to remove any remaining glycerol.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
-
Final Product: Collect the fractions containing the pure ¹³C₃-tristearin, and evaporate the solvent to obtain the final product as a white solid.
II. Characterization of ¹³C₃-Tristearin
A. Fourier Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the presence of characteristic functional groups.
-
Expected Peaks: A strong absorption peak around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group, and peaks around 2800-3000 cm⁻¹ for the C-H stretching of the long fatty acid chains.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and the incorporation of ¹³C atoms.
-
¹H NMR: Will show characteristic signals for the protons on the glycerol backbone and the stearic acid chains.
-
¹³C NMR: Will show enriched signals for the three carbon atoms of the glycerol backbone, confirming the successful labeling.
C. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and confirm the isotopic enrichment.
-
Expected Result: The mass spectrum will show a molecular ion peak corresponding to the mass of ¹³C₃-tristearin, confirming the incorporation of three ¹³C atoms. The isotopic abundance can be calculated from the relative intensities of the isotopic peaks.[1]
D. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the chemical purity and melting point.
-
Expected Result: A sharp melting peak will indicate a high purity of the synthesized this compound.
Data Presentation
Table 1: Quantitative Summary of ¹³C₃-Tristearin Synthesis
| Parameter | Value | Reference |
| Yield | 80% | [1] |
| Isotopic Abundance of ¹³C₃ | > 99% | [1] |
| Chemical Purity (by DSC) | > 98% | [1] |
| Molar Ratio (Stearic Acid:¹³C₃-Glycerol) | 3.3:1 | - |
| Enzyme Concentration (% of substrate) | 8-12% | - |
| Reaction Temperature | 60-70°C | - |
| Reaction Time | 8-12 hours | - |
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic synthesis and characterization of ¹³C₃-tristearin.
Application in Metabolic Studies
Caption: Application of ¹³C₃-tristearin in metabolic tracer studies.
Application Notes
The synthesized ¹³C₃-tristearin is a powerful tool for investigating various aspects of lipid metabolism. Here are some key applications:
-
Fat Absorption and Digestion: By administering ¹³C₃-tristearin orally, researchers can track its hydrolysis in the gut, the absorption of the resulting ¹³C-glycerol and fatty acids by enterocytes, and their re-esterification into triglycerides for packaging into chylomicrons.
-
Lipoprotein Metabolism: The appearance of ¹³C-labeled lipids in the bloodstream, incorporated into different lipoprotein fractions (chylomicrons, VLDL, LDL, HDL), can be monitored over time to study the dynamics of lipoprotein synthesis, transport, and clearance.
-
Tissue-Specific Fatty Acid Uptake and Storage: By analyzing the ¹³C enrichment in triglycerides from various tissues (e.g., adipose tissue, liver, muscle), the relative rates of fatty acid uptake and storage in these tissues can be quantified. This is crucial for understanding conditions like obesity and non-alcoholic fatty liver disease (NAFLD).
-
Energy Metabolism: The rate of ¹³C₃-tristearin oxidation can be determined by measuring the appearance of ¹³CO₂ in expired breath. This provides a direct measure of how dietary fat is utilized for energy production.
-
Drug Development: In the pharmaceutical industry, ¹³C₃-tristearin can be used to assess the efficacy of drugs designed to modulate lipid metabolism, such as those targeting fat absorption or triglyceride synthesis.
By using ¹³C as a stable isotope tracer, these studies can be safely conducted in both animal models and human subjects, providing valuable insights into the complex regulation of lipid metabolism in health and disease. The high isotopic enrichment and purity achieved through this enzymatic synthesis protocol ensure accurate and reliable results in these sensitive metabolic investigations.
References
Application Notes and Protocols for Tristearin-Based Formulations via Spray Congealing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of tristearin-based formulations using spray congealing technology. This solvent-free melting technique is advantageous for producing solid, spherical microparticles for various pharmaceutical applications, including controlled drug release and taste masking.[1][2][3]
Introduction to this compound and Spray Congealing
This compound, a triglyceride of stearic acid, is a widely used lipid excipient in pharmaceutical formulations due to its biocompatibility and ability to form solid matrices.[4][5] Spray congealing, also known as spray chilling, is a process where a molten formulation is atomized into a cooling chamber, leading to the rapid solidification of droplets into microparticles.[6][7] This technique is particularly suitable for encapsulating active pharmaceutical ingredients (APIs) in a lipid matrix.[6]
The physical properties of this compound-based microparticles, particularly their polymorphic form, play a crucial role in drug release kinetics. This compound can exist in different crystalline forms, primarily the metastable α-form and the stable β-form.[1][2][8] The manufacturing process, such as spray congealing, typically results in the formation of the metastable α-form, which may slowly transition to the stable β-form upon storage.[1][2][9] This polymorphic transition can significantly impact the drug release profile.[8][10]
Key Formulation and Process Parameters
The characteristics of this compound-based microparticles are influenced by both formulation and process variables. Careful control of these parameters is essential to achieve the desired product specifications.
Formulation Variables:
| Variable | Effect on Microparticle Properties | Reference |
| API Loading | Can enhance the effective porosity of the matrix, leading to increased drug release at higher loadings. | [8][10] |
| Addition of Liquid Lipids (LL) | Can act as polymorphic modifiers, promoting the transition from the metastable α-form to the stable β-form. The type and concentration of LL can influence the kinetics of this transition and modify the crystal structure and drug release. | [1][2][3][9] |
| Lipid Additives (e.g., stearic acid, cetyl alcohol) | Can decrease the melt viscosity, enabling more complete embedment of drug particles and modifying the drug release profile. | [8] |
Process Variables for Spray Congealing:
| Variable | Effect on Microparticle Properties | Reference |
| Nozzle Temperature | Should be set above the melting point of the this compound formulation to ensure proper atomization. A common practice is 5°C above the carrier melting point. | [1][3] |
| Atomization Pressure | Influences the droplet size, which in turn affects the final particle size of the microparticles. Higher pressure generally leads to smaller droplets. | [1][3][11] |
| Cooling Temperature | The temperature of the cooling chamber affects the solidification rate of the molten droplets. | [1][3] |
| Feed Rate | The rate at which the molten formulation is fed to the atomizer can impact process yield and particle characteristics. | [12] |
Experimental Protocols
The following protocols are based on established methodologies for the preparation and characterization of this compound-based microparticles via spray congealing.
Preparation of this compound Microparticles by Spray Congealing
This protocol describes the general procedure for producing this compound microparticles, with and without the addition of a model drug (e.g., caffeine) and liquid lipids.
Materials:
-
This compound (e.g., Dynasan® 118)
-
Active Pharmaceutical Ingredient (API), e.g., Caffeine
-
Liquid Lipid (LL), e.g., Isopropyl myristate, Oleic acid (optional)
Equipment:
-
Spray congealer with a pneumatic nozzle
-
Heating mantle or hot plate with magnetic stirrer
-
Balance
Protocol:
-
Preparation of the Melt:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point (melting point of this compound is around 72°C).[3]
-
If incorporating an API, add the powdered API to the molten this compound and stir continuously to form a homogenous suspension.[1][3]
-
If using a liquid lipid, add the desired amount (e.g., 10% w/w) to the molten this compound and mix thoroughly.[1][3]
-
-
Spray Congealing Process:
-
Pre-heat the nozzle of the spray congealer to a temperature 5°C above the melting point of the formulation.[1][3]
-
Set the atomization pressure to the desired level (e.g., 1.5 bar).[1][3]
-
Load the molten suspension into the feeding tank of the spray congealer.
-
Atomize the molten feed into the cooling chamber, which is maintained at room temperature.[1][3]
-
The droplets solidify upon contact with the cool air, forming microparticles.
-
-
Collection and Storage:
Characterization of this compound Microparticles
A multi-technique approach is crucial for a thorough characterization of the physicochemical properties and in vitro performance of the produced microparticles.
Method: Laser Diffraction and Scanning Electron Microscopy (SEM)
Protocol:
-
Particle Size Analysis:
-
Determine the particle size distribution of the microparticles using a laser diffraction particle size analyzer.
-
Disperse the microparticles in a suitable medium (e.g., air or a non-solvent liquid) for measurement.
-
-
Morphological Analysis (SEM):
-
Mount the microparticle samples on stubs using double-sided adhesive tape.
-
Sputter-coat the samples with a conductive material (e.g., gold or palladium).
-
Observe the surface morphology and shape of the microparticles under a scanning electron microscope at various magnifications.[3]
-
Method: Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD)
Protocol:
-
DSC Analysis:
-
Accurately weigh 3-5 mg of the microparticle sample into an aluminum pan and seal it.
-
Perform the analysis using a DSC instrument. A typical temperature program involves heating the sample from room temperature to a temperature above the melting point of this compound (e.g., 90°C) at a constant heating rate (e.g., 10°C/min).[3]
-
Analyze the resulting thermogram to determine melting points, enthalpies of fusion, and to identify polymorphic forms. The α-form of this compound melts at a lower temperature than the β-form.[1]
-
-
PXRD Analysis:
-
Place the microparticle powder on a sample holder.
-
Acquire the X-ray diffraction pattern over a defined 2θ range (e.g., 5-40°) using a powder X-ray diffractometer with Cu Kα radiation.
-
The diffraction patterns are characteristic of the crystalline structure, allowing for the identification of the polymorphic form (α or β) of this compound.[1]
-
Method: Dissolution Test
Protocol:
-
Apparatus: Use a USP dissolution apparatus (e.g., paddle apparatus).
-
Dissolution Medium: Select a physiologically relevant medium (e.g., phosphate buffer pH 6.8).
-
Procedure:
-
Accurately weigh an amount of microparticles equivalent to a specific dose of the API and add it to the dissolution vessel containing the pre-warmed dissolution medium (37°C ± 0.5°C).
-
Stir the medium at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw aliquots of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis:
-
Filter the samples and analyze the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.[3]
-
Visualizations
Experimental Workflow for Formulation and Characterization
Caption: Experimental workflow for this compound microparticle formulation and characterization.
Logical Relationship of Polymorphism and Drug Release
Caption: Influence of this compound polymorphism on drug release from microparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid lipids act as polymorphic modifiers of this compound-based formulations produced by melting technologies [cris.unibo.it]
- 3. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound: Significance and symbolism [wisdomlib.org]
- 6. Solid Lipid Microparticles by Spray Congealing of Water/Oil Emulsion: An Effective/Versatile Loading Strategy for a Highly Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Control of API release with matrix polymorphism in this compound microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Transesterification of Tristearin in Biodiesel Fuel Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs). It is produced from vegetable oils, animal fats, or waste cooking oils through a chemical process known as transesterification. Tristearin, a saturated triglyceride found in many animal and vegetable fats, serves as a model compound for studying the transesterification reaction. This process involves the reaction of a triglyceride with an alcohol, typically methanol, in the presence of a catalyst to produce FAMEs and glycerol as a byproduct. The overall efficiency and yield of the reaction are influenced by several factors including the type of catalyst, reaction temperature, molar ratio of alcohol to triglyceride, and reaction time. These notes provide detailed protocols and data for the transesterification of this compound for biodiesel production.
Chemical Reaction
The transesterification of this compound is a three-step reversible reaction where the triglyceride is sequentially converted to diglyceride, monoglyceride, and finally to glycerol, with one molecule of methyl stearate (biodiesel) being produced at each step.
Overall Reaction:
This compound + 3 Methanol ⇌ 3 Methyl Stearate + Glycerol
Data Presentation
The following tables summarize quantitative data from various studies on the transesterification of this compound under different catalytic conditions.
Table 1: Homogeneous and Heterogeneous Catalysis of this compound Transesterification
| Catalyst Type | Catalyst | Methanol:this compound Molar Ratio | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |
| Heterogeneous | Basified PAN Fibrous Solid | 274:1 | 65 | Not Specified | 95% Conversion | [1][2] |
| Heterogeneous | Basified PAN Fibrous Solid | 143:1 | 65 | 1 hour | 87.62% Conversion | [1][2] |
| Homogeneous | Potassium Hydroxide (KOH) | 6.5:1 | 55 | Not Specified | >90% Yield | [2] |
| Homogeneous | Sodium Hydroxide (NaOH) | Not Specified | 60 | 60 minutes | High Yield | [2] |
| Heterogeneous | CaO and La₂O₃ | 25:1 | 160 | 3 hours | 98.76% Yield | [3] |
Table 2: Enzymatic Catalysis of this compound Transesterification
| Enzyme | Substrate Ratio | Temperature (°C) | Reaction Time | Product Concentration | Reference |
| Immobilized Thermomyces lanuginosa lipase | 9g corn oil:1g this compound | 45 | 30 minutes | This compound reduced from 6% to 0.5% | [4][5] |
| Immobilized Thermomyces lanuginosa lipase | 8g corn oil:2g this compound | 45 | 48 hours | Monitored by HPLC | [4] |
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification of this compound in a Batch Reactor
This protocol describes a standard laboratory procedure for the transesterification of this compound using a homogeneous base catalyst.
Materials:
-
This compound (Technical grade)[6]
-
Methanol (99.8% GC)[6]
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)
-
Toluene (≥99.7% GC)[6]
-
Hexane (95% n-Hexane)[6]
-
Reaction vessel (e.g., round-bottom flask) with reflux condenser and magnetic stirrer
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph with flame ionization detector (GC-FID)
Procedure:
-
Reactant Preparation:
-
Accurately weigh 1 g of this compound and add it to the reaction vessel.[6]
-
Calculate the required amount of methanol for a desired molar ratio (e.g., 6:1 methanol to this compound). The stoichiometric ratio is 3:1, but an excess of alcohol is used to drive the reaction towards the products.[3][7]
-
Prepare the catalyst solution by dissolving the desired amount of KOH or NaOH (e.g., 1% w/w of this compound) in the measured methanol.
-
-
Reaction:
-
Preheat the this compound in the reaction vessel to the desired reaction temperature (e.g., 60-65 °C) with stirring.[6][7]
-
Once the temperature is stable, add the methanol-catalyst solution to the reaction vessel.[7]
-
Maintain the reaction at the set temperature under reflux with continuous stirring for the desired reaction time (e.g., 1-2 hours).[6]
-
-
Product Separation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the biodiesel (methyl stearate) and the lower layer is glycerol.[7]
-
Carefully drain the lower glycerol layer.
-
-
Purification:
-
Wash the biodiesel layer with warm deionized water to remove any residual catalyst, methanol, and glycerol. Repeat the washing until the wash water is neutral.
-
Dry the biodiesel layer over anhydrous sodium sulfate.
-
Remove any remaining water and methanol using a rotary evaporator.
-
-
Analysis:
-
Analyze the purity of the produced biodiesel and quantify the FAME content using GC-FID.[6][8] The products of the transesterification of this compound are primarily methyl stearate and methyl palmitate.[6]
-
The conversion of this compound can be monitored by analyzing the disappearance of the triglyceride peak and the appearance of the methyl ester peaks in the chromatogram.
-
Protocol 2: Analysis of Biodiesel Purity by Gas Chromatography (GC)
This protocol outlines the general steps for analyzing the composition of the biodiesel produced from this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a wax-type column).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the biodiesel sample in a suitable solvent like hexane or toluene.
-
For quantitative analysis of glycerol and glycerides, a derivatization step is required, often using an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
-
-
GC-FID Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the analysis using a temperature program that allows for the separation of methyl esters, mono-, di-, and triglycerides.
-
The FID will detect the separated components as they elute from the column.
-
-
Data Interpretation:
-
Identify the peaks in the chromatogram by comparing their retention times to those of known standards (e.g., methyl stearate, this compound).
-
Quantify the concentration of each component by integrating the peak areas. The percentage conversion of this compound can be calculated based on the disappearance of the this compound peak and the area of the methyl stearate peak.
-
Visualizations
Transesterification Reaction Pathway
Caption: Stepwise reaction pathway of this compound transesterification.
Experimental Workflow for Biodiesel Production
Caption: General experimental workflow for biodiesel production from this compound.
References
- 1. Transesterification reaction of this compound (TS) & glycerol mono stearate (GMS) over surface basified PAN fibrous solid catalyst - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Transesterification reaction of this compound (TS) & glycerol mono stearate (GMS) over surface basified PAN fibrous solid catalyst - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00145H [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youngin.com [youngin.com]
Troubleshooting & Optimization
Technical Support Center: Tristearin Crystallization and Polymorphism
Welcome to the technical support center for tristearin crystallization and polymorphism. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymorphic forms of this compound?
A1: this compound, a common triglyceride, primarily exists in three main polymorphic forms: α (alpha), β' (beta prime), and β (beta).[1][2][3][4] These forms differ in their crystal packing, leading to variations in physical properties such as melting point, stability, and solubility.[1] The α-form is the least stable, while the β-form is the most stable.[1][5]
Q2: What is the typical order of polymorphic transformation for this compound?
A2: The transformation of this compound polymorphs typically follows Ostwald's rule of stages, proceeding from the least stable to the most stable form. The usual pathway is α → β' → β.[6] However, under certain conditions, a direct transformation from α to β can occur.[7]
Q3: How do the melting points of the different this compound polymorphs compare?
A3: The melting points of the this compound polymorphs increase with their stability. The α-form has the lowest melting point, followed by the β'-form, and then the most stable β-form with the highest melting point.[2][3][4][8] Recently, a new, even more stable triclinic polymorph, denoted β₁, has been identified with a higher melting point than the previously known β form (now sometimes referred to as β₂).[9][10]
Q4: Why is controlling this compound polymorphism important in drug development?
A4: The polymorphic form of this compound used as an excipient in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and lipid microparticles, can significantly impact the final product's quality and performance.[1][5] Different polymorphs can affect drug release rates, physical stability, and the potential for drug expulsion from the lipid matrix during storage.[8][11] For instance, the less stable α-form has been shown to allow for faster drug release compared to the stable β-form.[1][8]
Troubleshooting Guide
Problem 1: Formation of the Metastable α-Polymorph Instead of the Stable β-Polymorph
Possible Causes:
-
Rapid Cooling: Fast cooling rates favor the formation of the metastable α-form.[12]
-
Manufacturing Process: Certain processes like spray congealing can initially produce the α-form.[1][5]
Solutions:
-
Slower Cooling Rate: Employ a slower cooling rate during crystallization to encourage the formation of more stable polymorphs.[12] Slower cooling allows for the formation of fewer, larger, and more ordered crystals.[12]
-
Isothermal Annealing: After initial crystallization, hold the sample at a temperature between the melting points of the α and β forms. This provides the thermodynamic driving force for the transformation to the more stable β-form.
-
Addition of Liquid Lipids: Incorporating certain liquid lipids (e.g., glyceryl monooleate, vitamin E acetate) can promote and accelerate the transition from the α to the β polymorph.[1][5] The kinetics of this transition can vary from minutes to days depending on the specific liquid lipid used.[5][13]
-
Seeding: Introduce β-form seed crystals into the melt to template the crystallization of the desired stable polymorph.
Problem 2: Slow or Incomplete Polymorphic Transformation to the β-Form
Possible Causes:
-
Low Molecular Mobility: The solid-state transformation from α to β can be very slow, sometimes taking days or even months at room temperature.[1]
-
Presence of Inhibitors: Certain additives or impurities can hinder the polymorphic transformation. Some solid emulsifiers may retard the α to β transformation during aging.[14]
Solutions:
-
Controlled Heating: Heating the sample can accelerate the transformation. However, care must be taken as heating can also lead to melting.[14]
-
Storage at Elevated Temperatures: Storing the sample at an elevated temperature (but below the melting point of the β-form) can increase the rate of transformation. For example, storage at 40°C can promote the conversion to the β-form.[1]
-
Use of Additives: As mentioned previously, specific liquid lipids can significantly speed up the conversion to the β-form.[1][5] Liquid emulsifiers generally enhance the α to β transformation due to increased molecular mobility.[14]
Problem 3: Uncontrolled Crystal Growth and "Fat Bloom" on Product Surface
Possible Causes:
-
Polymorphic Transitions: The transition to the more stable β-form can lead to the growth of large, needle-like or platelet-like crystals, which can result in a "fat bloom" on the surface of products like chocolates or lipid-based formulations.[8]
-
Storage Conditions: Fluctuations in storage temperature can promote recrystallization and fat bloom.
Solutions:
-
Promote Rapid and Complete β-Form Crystallization: By ensuring the complete conversion to the stable β-form during manufacturing, subsequent polymorphic transitions during storage can be avoided.[5] The use of liquid lipids can be advantageous in this regard.[5][13]
-
Control of Crystal Size: Agitation during crystallization can lead to a larger number of smaller crystals, which can improve the texture and stability of the final product.[12]
-
Inclusion of Crystal Growth Inhibitors: Certain emulsifiers or minor lipid components can modify crystal growth, preventing the formation of large crystals.
Quantitative Data Summary
Table 1: Melting Points of this compound Polymorphs
| Polymorphic Form | Reported Melting Point (°C) | Reference |
| α (alpha) | 54 - 55 | [2][3][4][8][9] |
| β' (beta prime) | 63.5 - 64 | [2][3][4][8] |
| β₂ (beta-2) | 72.7 - 73.8 | [2][3][4][9] |
| β₁ (beta-1) | 75.7 ± 0.5 | [10] |
Table 2: Influence of Liquid Lipids (10% w/w) on α to β Polymorphic Transition Time
| Liquid Lipid Additive | Transition Time | Reference |
| Glyceryl Monooleate (GMO) | Complete transformation within 6 hours | [1] |
| Vitamin E Acetate | Complete transformation within 6 hours | [1] |
| Lecithin | Slower transition, α-form still present after hours | [1] |
| Sorbitan Monooleate (Span 80) | Slower transition, α-form still present after hours | [1] |
Experimental Protocols
Protocol 1: Characterization of this compound Polymorphism using Differential Scanning Calorimetry (DSC)
Objective: To determine the polymorphic forms present in a this compound sample and to study polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan and seal it.[9]
-
Initial Heating Scan (for initial characterization):
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample to a temperature above the melting point of all polymorphs (e.g., 90°C) at a controlled heating rate (e.g., 5°C/min or 10°C/min).[1][9]
-
Record the heat flow as a function of temperature. Melting endotherms will indicate the presence of different polymorphs.
-
-
Cooling and Recrystallization:
-
Hold the sample in the molten state (e.g., at 90°C) for a few minutes to erase any crystal memory.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 25°C) to induce crystallization.[1] The exothermic peak observed during cooling corresponds to the crystallization event.
-
-
Second Heating Scan (to study the formed polymorph):
-
After the controlled cooling, immediately start a second heating scan under the same conditions as the first scan.
-
The melting peaks in the second heating scan will correspond to the polymorphs formed during the controlled cooling step.
-
Protocol 2: Isothermal Crystallization Study using DSC
Objective: To study the crystallization kinetics of this compound at a specific temperature.
Methodology:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Melt Quenching:
-
Heat the sample to 90°C to obtain an isotropic melt.
-
Rapidly cool the sample (e.g., at 30°C/min) to the desired isothermal crystallization temperature (Tcr).[1] Tcr is typically chosen to be between the melting points of the α and β forms.
-
-
Isothermal Hold:
-
Hold the sample at the Tcr for a specified period (e.g., 90 minutes) and record the exothermic heat flow associated with crystallization over time.[1]
-
-
Polymorph Identification:
Protocol 3: Polymorph Identification using Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystal structure of the this compound polymorphs.
Methodology:
-
Sample Preparation: Place a sufficient amount of the powdered this compound sample on the sample holder. Ensure the surface is flat and level.
-
Instrument Setup:
-
Use a diffractometer with a standard X-ray source (e.g., Cu Kα radiation).
-
Set the instrument parameters, including the scanning range (e.g., 2θ from 5° to 40°), step size, and scan speed.
-
-
Data Acquisition:
-
Run the PXRD scan to obtain the diffraction pattern.
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with known patterns for the α, β', and β polymorphs of this compound. The positions and relative intensities of the diffraction peaks are unique to each polymorphic form. The β-form typically shows characteristic strong reflections in the wide-angle region (e.g., at a d-spacing of around 4.6 Å).[10]
-
Visualizations
Caption: Polymorphic pathways of this compound crystallization and transformation.
Caption: Experimental workflow for this compound polymorphism investigation.
References
- 1. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase behaviour of model triglyceride ternary blends: triolein, tripalmitin and this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02395D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In-situ sequential crystallization of fenofibrate and this compound - Understanding the distribution of API in particles and stability of solid lipid microparticles from the perspective of crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Liquid lipids act as polymorphic modifiers of this compound-based formulations produced by melting technologies [cris.unibo.it]
- 14. cris.huji.ac.il [cris.huji.ac.il]
Technical Support Center: Optimizing Tristearin Solubility in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for optimizing the solubility of tristearin in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound soluble?
A1: this compound, a triglyceride, is generally soluble in non-polar organic solvents. It is very soluble in acetone and benzene.[1] It is also soluble in chloroform, and hot alcohol.[2] Conversely, it is almost insoluble in cold alcohol, ether, and petroleum ether.[1]
Q2: Why is my this compound not dissolving completely in a recommended solvent?
A2: Several factors can affect the solubility of this compound. These include the temperature of the solvent, the purity of both the this compound and the solvent, and the polymorphic form of the this compound. This compound exhibits polymorphism, meaning it can exist in different crystalline forms (α, β', and β), each with a different melting point and solubility. The β-form is the most stable and has the highest melting point, which can affect its dissolution.
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound in organic solvents generally increases with temperature.[3] This is why it is often recommended to use hot solvents for dissolution.[1] For example, while this compound has low solubility in cold ethanol, its solubility is significantly improved in hot ethanol.[2]
Q4: Can I use a solvent mixture to improve the solubility of this compound?
A4: Yes, using a co-solvent system can be an effective strategy. By mixing a good solvent with a poor solvent, you can fine-tune the polarity of the solvent system to optimize the solubility of this compound.
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when a solid melts and forms a liquid phase instead of dissolving in the solvent. This can happen if the boiling point of the solvent is higher than the melting point of the this compound. To prevent this, you can choose a solvent with a lower boiling point or use a larger volume of the solvent to ensure dissolution occurs at a temperature below the melting point of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound is not dissolving, or solubility is very low. | 1. Inappropriate solvent selection.2. Insufficient temperature.3. Impure this compound or solvent. | 1. Switch to a more suitable solvent like chloroform, benzene, or acetone.2. Gently heat the solvent while stirring. For solvents like ethanol, use near-boiling temperatures.3. Ensure the purity of your materials. Impurities can alter solubility characteristics. |
| The solution becomes cloudy upon cooling or standing. | 1. The solution was saturated at a higher temperature and is now supersaturated at a lower temperature.2. The this compound is recrystallizing out of the solution. | 1. Gently reheat the solution to redissolve the this compound.2. If you need it to remain in solution at a lower temperature, you may need to use a larger volume of solvent or a different solvent system. |
| An oily layer forms at the bottom of the flask ("oiling out"). | 1. The melting point of this compound was reached before it could dissolve in the solvent. | 1. Use a larger volume of the solvent to allow dissolution at a lower temperature.2. Select a solvent with a lower boiling point.3. Add a small amount of a good solvent to the mixture to aid dissolution before heating significantly. |
| A gel-like substance forms instead of a clear solution. | 1. This can occur with certain solvents and concentrations due to the formation of a lyotropic liquid crystalline phase. | 1. Try diluting the mixture with more solvent.2. Vigorously agitate or sonicate the mixture.3. Increase the temperature of the mixture. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various organic solvents. Please note that solubility is highly dependent on temperature and the specific polymorphic form of this compound used.
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Chloroform | 25 | ~10 |
| Benzene | 25 | Very Soluble |
| Acetone | 25 | Very Soluble |
| Ethanol (Hot) | ~78 | Soluble |
| Ethanol (Cold) | Ambient | Insoluble |
Note: "Very Soluble" and "Soluble" are qualitative descriptions from literature when precise quantitative data is unavailable. A solubility of 100 mg/mL in chloroform has been reported, which is equivalent to 10 g/100 mL.[2]
Experimental Protocols
Protocol 1: Gravimetric Determination of this compound Solubility
This protocol outlines a standard method for determining the solubility of this compound in an organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Pre-weighed evaporation dishes
-
Oven
Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is necessary to ensure the solution becomes saturated. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. d. Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure saturation is reached.
-
Sample Collection: a. After equilibration, let the vial stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization. c. Immediately pass the collected supernatant through a pre-warmed syringe filter into a pre-weighed evaporation dish. This step removes any undissolved microcrystals.
-
Gravimetric Analysis: a. Record the exact weight of the filtered solution in the evaporation dish. b. Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C, depending on the solvent's boiling point). c. Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. d. Weigh the evaporation dish containing the dried this compound residue.
-
Calculation: a. Mass of dissolved this compound = (Weight of dish + residue) - (Weight of empty dish) b. Mass of solvent = (Weight of dish + solution) - (Weight of dish + residue) c. Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100
Visualizations
References
Technical Support Center: Quantification of Tristearin in Complex Mixtures by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of tristearin using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing this compound by gas chromatography?
A1: The primary challenge in analyzing this compound (a triglyceride with a high molecular weight of 891.5 g/mol ) is its low volatility.[1] Direct analysis requires very high temperatures (often exceeding 350°C), which can lead to thermal degradation of the molecule, resulting in poor peak shape and inaccurate quantification.[2] This necessitates specialized high-temperature GC (HT-GC) techniques and thermally stable columns.
Q2: Should I analyze this compound intact or after derivatization?
A2: The choice depends on the analytical goal.
-
Intact Analysis (HT-GC): This approach is necessary if you need to quantify the this compound molecule itself and distinguish it from other triglycerides. It provides a profile of the intact triglycerides in the sample but requires specialized equipment capable of high-temperature operation.
-
Analysis after Derivatization (FAMEs): This is a more common and technically simpler method. This compound is converted to its constituent fatty acid methyl esters (in this case, methyl stearate) through a process called transesterification. These FAMEs are much more volatile and can be analyzed using standard GC-FID systems.[3] This method determines the total amount of stearic acid from this compound but does not provide information on the intact triglyceride.
Q3: What type of GC column is best for this compound analysis?
A3: For intact this compound analysis (HT-GC) , a thermally stable, low-polarity column is required. A thin film is preferable for high molecular weight compounds to reduce retention time and minimize column bleed at high temperatures. Metal columns can offer greater stability at the required high temperatures (up to 430°C) compared to standard fused silica columns.
For FAME analysis , a more polar column, such as one with a nitroterephthalic acid-modified polyethylene glycol (FFAP) stationary phase, provides excellent separation of fatty acid methyl esters.[2]
Q4: Why is an internal standard necessary for accurate quantification?
A4: An internal standard (IS) is crucial for correcting variations in sample preparation, injection volume, and instrument response.[4] The IS is a compound with similar chemical properties to the analyte, which is added in a known concentration to all samples and standards. By calculating the ratio of the analyte peak area to the IS peak area, errors introduced during the analytical process can be minimized, leading to improved precision and accuracy.
Q5: What are suitable internal standards for this compound quantification?
A5: The choice of internal standard depends on the analysis method:
-
For intact this compound analysis: A triglyceride that is not present in the sample, such as tricaprin (C10:0) or triheptadecanoin (C17:0), is often used.
-
For FAME analysis: A fatty acid or FAME that is not naturally present in the sample, such as heptadecanoic acid (C17:0) or its methyl ester, is a common choice.
The internal standard should be well-resolved from other peaks in the chromatogram.
Troubleshooting Guides
Problem 1: Poor Peak Shape - Peak Tailing
Q: My this compound (or methyl stearate) peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue, especially with high-boiling point or polar compounds. It can lead to inaccurate integration and reduced resolution. Here’s a systematic approach to troubleshooting:
Possible Causes & Solutions:
-
Active Sites in the Inlet or Column:
-
Cause: Polar analytes can interact with active sites (e.g., silanol groups) in the GC inlet liner or at the head of the column.
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated (silanized) liner to minimize interactions.
-
Column Maintenance: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.
-
-
-
Improper Column Installation:
-
Cause: If the column is installed too low or too high in the inlet, it can create dead volume and turbulent flow, leading to peak tailing.
-
Solution: Ensure the column is installed at the correct height as specified by the instrument manufacturer. The column cut should be clean and perpendicular (90°).
-
-
Column Contamination:
-
Cause: Accumulation of non-volatile matrix components at the head of the column.
-
Solution: Use a guard column to protect the analytical column from contamination. Perform regular column bake-outs at the maximum isothermal temperature to remove contaminants.
-
-
Incompatible Solvent/Stationary Phase Polarity (for FAME analysis):
-
Cause: If the polarity of the sample solvent does not match the polarity of the stationary phase, it can cause peak distortion.
-
Solution: Ensure the solvent used to dissolve the FAMEs is compatible with the polar stationary phase of the column.
-
Problem 2: Low or No Peak Response (Poor Sensitivity)
Q: I am injecting my this compound sample, but the peak is very small or not visible at all. What should I check?
A: Low sensitivity can be caused by issues with the sample, the GC system, or the detector.
Possible Causes & Solutions:
-
Injection Issues:
-
Cause: Problems with the autosampler syringe (e.g., plunger sticking, air bubbles) or incorrect injection parameters.
-
Solution: Check the syringe for proper operation. For HT-GC, a "hot needle" injection technique may be necessary to ensure the high-boiling this compound is fully vaporized.
-
-
Inlet Problems:
-
Cause: A leak in the inlet (e.g., a worn septum) can cause sample loss. An incorrect split ratio (too high) will also reduce the amount of sample reaching the column.
-
Solution: Replace the septum and check for leaks using an electronic leak detector. If using a split injection, try a lower split ratio or switch to splitless injection for trace analysis.
-
-
Column Issues:
-
Cause: A broken column or severe contamination can lead to a complete loss of signal.
-
Solution: Inspect the column for breaks. If contaminated, try baking it out or trimming the inlet side.
-
-
Detector Issues (FID):
-
Cause: The flame ionization detector (FID) may not be lit, or the gas flows (hydrogen and air) may be incorrect.
-
Solution: Check if the FID is lit. Verify that the hydrogen, air, and makeup gas flow rates are set correctly according to the manufacturer's recommendations.
-
Problem 3: Poor Resolution or Peak Overlap
Q: I am seeing overlapping peaks, making it difficult to quantify this compound. How can I improve the separation?
A: Poor resolution means the GC method is not adequately separating the analytes of interest from each other or from matrix components.
Possible Causes & Solutions:
-
Suboptimal Temperature Program:
-
Cause: The oven temperature ramp rate may be too fast, or the initial temperature may be too high.
-
Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to allow more time for separation on the column. A lower initial oven temperature can improve the resolution of early-eluting peaks.
-
-
Incorrect Carrier Gas Flow Rate:
-
Cause: The carrier gas flow rate (or linear velocity) is not optimal for the column dimensions.
-
Solution: Optimize the carrier gas flow rate. For most columns, there is an optimal linear velocity that provides the best efficiency. Check the column manufacturer's recommendations.
-
-
Column Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks that can merge with adjacent peaks.
-
Solution: Dilute the sample or increase the split ratio to reduce the amount of analyte introduced onto the column. A linear response for this compound has been observed in the 0-20 µg range, with non-linearity occurring in overloaded columns.[3]
-
-
Wrong Column Choice:
-
Cause: The stationary phase is not providing the necessary selectivity for the separation.
-
Solution: Ensure you are using the correct column type for your analysis (low-polarity for intact triglycerides, high-polarity for FAMEs).
-
Data Presentation
The following table presents an example of method validation parameters for the quantification of this compound in an edible oil matrix using HT-GC-FID. These values are illustrative and should be determined experimentally for your specific method and matrix.
| Parameter | Result | Comments |
| Linearity Range | 1 - 200 µg/mL | A linear response for triglycerides is typically observed in this range.[3] |
| Correlation Coefficient (r²) | > 0.995 | Indicates a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.3 µg/mL | The lowest concentration that can be reliably detected. (Illustrative) |
| Limit of Quantification (LOQ) | 1.0 µg/mL | The lowest concentration that can be accurately quantified. (Illustrative) |
| Precision (%RSD) | ||
| - Intra-day (n=6) | < 3% | Assesses the precision of the method within a single day. |
| - Inter-day (n=6, 3 days) | < 5% | Assesses the precision of the method over multiple days. |
| Accuracy (% Recovery) | 95 - 105% | Determined by spiking a blank matrix with a known amount of this compound. |
| Specificity | No interference | Confirmed by analyzing a blank matrix and a spiked matrix. |
Experimental Protocols
Protocol 1: High-Temperature GC (HT-GC) for Intact this compound
This method is for the direct quantification of this compound.
-
Sample Preparation: a. Accurately weigh approximately 50 mg of the oil or fat sample into a 10 mL volumetric flask. b. Add a known amount of internal standard solution (e.g., tricaprin in isooctane). c. Dissolve and dilute to the mark with isooctane. d. Vortex thoroughly.
-
GC-FID Conditions:
-
GC System: High-temperature capable GC with FID.
-
Column: Thermally stable, low-polarity column (e.g., 15 m x 0.32 mm ID, 0.1 µm film thickness).
-
Inlet: Cool On-Column or PTV injector is recommended. If using Split/Splitless, a high-temperature septum and deactivated liner are required.
-
Inlet Temperature: 370°C.
-
Carrier Gas: Helium or Hydrogen, at an optimized flow rate.
-
Oven Program:
-
Initial Temperature: 200°C, hold for 1 min.
-
Ramp 1: 15°C/min to 360°C, hold for 10 min.
-
-
Detector: FID at 380°C.
-
Injection Volume: 1 µL.
-
-
Quantification: a. Create a multi-point calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration ratio. b. Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: Analysis of this compound via FAME Derivatization
This method quantifies this compound based on its stearic acid content.
-
Sample Preparation (Transesterification): a. Accurately weigh approximately 25 mg of the oil sample into a screw-cap vial. b. Add a known amount of internal standard (e.g., methyl heptadecanoate in hexane). c. Add 2 mL of 0.5 M methanolic NaOH. d. Cap the vial tightly and heat at 80°C for 10 minutes, with occasional vortexing. e. Cool the vial to room temperature. f. Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. g. Cap and heat at 80°C for another 10 minutes. h. Cool to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution. i. Vortex for 1 minute and allow the layers to separate. j. Carefully transfer the upper hexane layer (containing the FAMEs) to a GC vial.
-
GC-FID Conditions:
-
GC System: Standard GC with FID.
-
Column: Polar capillary column (e.g., DB-FFAP or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/Splitless injector at 250°C.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Carrier Gas: Helium or Hydrogen, at an optimized flow rate.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 min.
-
-
Detector: FID at 260°C.
-
Injection Volume: 1 µL.
-
-
Quantification: a. Identify the methyl stearate peak by comparing its retention time to a known standard. b. Create a calibration curve for methyl stearate using the internal standard method. c. Calculate the amount of methyl stearate in the sample and convert it back to the amount of this compound using their respective molecular weights.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Decision tree for troubleshooting common GC issues.
Caption: Conceptual diagram of matrix effects in GC analysis.
References
- 1. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transesterification reaction of this compound (TS) & glycerol mono stearate (GMS) over surface basified PAN fibrous solid catalyst - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00145H [pubs.rsc.org]
- 3. meatscience.org [meatscience.org]
- 4. sciepub.com [sciepub.com]
Technical Support Center: Overcoming Challenges with Tristearin in Spray Congealing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tristearin in spray congealing manufacturing processes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate and resolve common challenges encountered during your experiments.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific problems you may encounter during the spray congealing of this compound-based formulations.
Issue 1: Nozzle Blockage
Frequent clogging of the spray nozzle is a common issue, particularly when working with lipid-based formulations.
Question: My spray nozzle keeps getting blocked during the spray congealing of my this compound formulation. What are the potential causes and how can I fix this?
Answer: Nozzle blockage is typically caused by the premature solidification of the molten this compound feed or the presence of particulates. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Nozzle Blockage
Caption: Troubleshooting workflow for nozzle blockage.
Detailed Steps:
-
Verify Temperatures: Ensure the temperature of the molten feed and the nozzle heating block are consistently maintained above the melting point of this compound (approximately 72-74°C for the stable β-form). A temperature margin of 10-20°C above the melting point is often recommended.
-
Evaluate Melt Viscosity: High viscosity of the molten feed is a primary contributor to nozzle blockage.[1] High drug loads or the presence of certain excipients can increase viscosity.
-
Solution: Consider reducing the solid load in your formulation or incorporating a viscosity-reducing agent.
-
-
Check for Particulates: Undissolved active pharmaceutical ingredient (API) or excipients can act as nucleation sites, causing premature solidification, or can physically block the nozzle orifice.
-
Solution: Ensure all components are fully melted and dissolved. If dealing with a suspension, ensure the particle size of the suspended material is significantly smaller than the nozzle orifice. Filtering the molten feed before atomization can be an effective preventative measure.[2]
-
-
Nozzle Cleaning and Maintenance: Residue from previous runs can build up and contribute to clogging.[3]
-
Solution: Implement a rigorous cleaning protocol for the nozzle between experiments. Soaking the nozzle in a suitable solvent and using a soft brush or probe can help remove stubborn residues.[3]
-
Issue 2: Particle Agglomeration
The formation of clumps or aggregates of microparticles can lead to poor product quality and handling issues.
Question: My spray-congealed this compound microparticles are agglomerated. What causes this and how can I prevent it?
Answer: Particle agglomeration in spray congealing often occurs when particles collide in a still-tacky state before they have fully solidified.[4]
Troubleshooting Workflow for Particle Agglomeration
Caption: Troubleshooting workflow for particle agglomeration.
Detailed Steps:
-
Optimize Cooling Conditions: Insufficient cooling is a primary cause of agglomeration. The droplets need to solidify rapidly upon entering the cooling chamber.
-
Solution: Increase the flow rate of the cooling air or decrease its temperature to enhance the rate of heat exchange.
-
-
Adjust the Feed Rate: A high feed rate can lead to a higher concentration of droplets in the cooling chamber, increasing the probability of collisions before solidification.[5]
-
Solution: Reduce the feed rate of the molten this compound to decrease the droplet density in the chamber.
-
-
Formulation Considerations: The composition of your formulation can influence the stickiness of the particles.
-
Solution: Consider the addition of anti-tacking agents, such as colloidal silica, to your formulation to reduce the surface stickiness of the microparticles.
-
-
Atomization Pressure: Higher atomization pressure leads to smaller droplets, which solidify faster.
-
Solution: Increase the atomization pressure to generate smaller particles that have a shorter solidification time.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges of working with this compound in spray congealing.
Q1: My this compound microparticles show changes in their properties, such as drug release, upon storage. Why is this happening?
A1: This is likely due to the polymorphic transformation of this compound. During the rapid cooling of the spray congealing process, this compound often solidifies into a metastable α-form.[6][7] Over time, this can slowly convert to the more stable β-polymorph.[6][7] This polymorphic transition can alter the microparticle structure, leading to changes in drug release profiles and other physical properties.[8]
Q2: How can I control the polymorphism of this compound during spray congealing?
A2: Controlling this compound's polymorphism is crucial for product stability. Here are a few strategies:
-
Addition of Liquid Lipids: Incorporating liquid lipids (e.g., medium-chain triglycerides, oleic acid) into the this compound melt can promote the crystallization of the stable β-form directly during the spray congealing process or accelerate the conversion, ensuring the polymorphic form is stable before storage.[6]
-
Thermal Treatment: Post-manufacturing annealing (curing) of the microparticles at a controlled temperature can accelerate the transformation to the stable β-form.
-
Use of Surfactants: Certain surfactants can influence the crystallization behavior and polymorphic transitions of this compound.[9]
Q3: The flowability of my this compound microparticle powder is poor. How can I improve it?
A3: Poor powder flowability is often due to factors like particle size, shape, and inter-particle cohesive forces.[10] To improve flowability:
-
Optimize Particle Size: Very fine particles tend to be more cohesive. Adjusting process parameters to produce larger particles (e.g., by decreasing atomization pressure or increasing feed rate) can improve flow.[11]
-
Incorporate Flow Enhancers: Adding glidants like fumed silica (e.g., Aerosil®) can reduce inter-particle friction and improve powder flow.[1]
-
Particle Morphology: Aim for spherical particles with smooth surfaces, as this morphology generally leads to better flow properties.[12] This can be influenced by the choice of atomizer and process conditions.
-
Granulation: As a post-processing step, granulation can be used to create larger, more flowable agglomerates from smaller primary particles.[13]
Q4: What are the key process parameters I should focus on to control the particle size of my this compound microparticles?
A4: The primary process parameters influencing particle size in spray congealing are:
-
Atomization Pressure: This is often the most dominant parameter. Higher atomizing pressures result in smaller droplets and, consequently, smaller microparticles.[11]
-
Molten Feed Rate: A higher feed rate generally leads to the formation of larger microparticles.[5]
-
Viscosity of the Molten Feed: Higher viscosity melts are more difficult to atomize, resulting in larger droplets and particles.
Data Presentation: Process Parameters and Their Impact
The following tables summarize the quantitative effects of key process parameters on the characteristics of this compound microparticles.
Table 1: Effect of Atomizing Pressure on Microparticle Size
| Atomizing Pressure (bar) | Mean Particle Size (D50) (µm) | Reference |
| 0.35 | ~90-160 | [14] |
| 1.75 | ~50-90 | [14] |
Table 2: Influence of Formulation and Process Variables on Encapsulation Efficiency
| Formulation/Process Variable | Effect on Encapsulation Efficiency (EE) | General Observation |
| Drug Loading | Can decrease EE at very high loadings | High drug loading may lead to surface-associated drug. |
| Atomizer Type | Can significantly impact EE | Different nozzle designs can affect droplet formation and solidification, influencing drug entrapment.[15] |
| Use of Surfactants | Can improve EE | Surfactants can enhance the wetting and dispersion of the drug in the lipid matrix. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Protocol 1: Polymorphic Analysis by Differential Scanning Calorimetry (DSC)
Objective: To identify the polymorphic form of this compound in the spray-congealed microparticles.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound microparticle sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 90°C at a heating rate of 10°C/min.[16]
-
Hold at 90°C for 5 minutes to erase the thermal history.
-
Cool the sample from 90°C to 25°C at a controlled rate (e.g., 10°C/min).
-
Reheat the sample from 25°C to 90°C at 10°C/min.
-
-
Data Analysis:
-
First Heating Scan: Observe the melting endotherms. The metastable α-form of this compound typically melts around 54°C, followed by recrystallization to the β'- or β-form, and then melting of the more stable form at a higher temperature (β' at ~64°C, β at ~73°C).[8]
-
Cooling Scan: Observe the crystallization exotherm.
-
Second Heating Scan: This scan will show the melting behavior of the polymorph formed upon controlled cooling.
-
Logical Relationship for Polymorphic Analysis
Caption: Logical workflow for polymorphic analysis using DSC.
Protocol 2: Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of the this compound microparticles.
Methodology:
-
Sample Preparation (Dry Dispersion):
-
Ensure the microparticle powder is free-flowing. If necessary, gently de-agglomerate the powder by passing it through a fine-mesh sieve.
-
Add a small amount of the powder to the dry powder feeder of the laser diffraction instrument.
-
-
Instrument Setup:
-
Select an appropriate dispersing pressure to ensure adequate dispersion of the particles without causing attrition. This can be optimized by performing a pressure titration.
-
Set the feed rate to achieve an appropriate obscuration level (typically 1-10%).
-
-
Measurement:
-
Perform a background measurement.
-
Initiate the sample measurement. The instrument will draw the powder through the measurement zone and record the light scattering pattern.
-
Typically, three replicate measurements are performed to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software calculates the particle size distribution based on the Mie or Fraunhofer theory.[17]
-
Report the volume-based particle size distribution, including parameters such as D10, D50 (median particle size), and D90, as well as the span of the distribution.
-
Protocol 3: Crystalline Structure Analysis by Powder X-Ray Diffraction (PXRD)
Objective: To obtain information about the crystalline structure and identify the polymorphic form of this compound.
Methodology:
-
Sample Preparation:
-
Place a sufficient amount of the microparticle powder onto a sample holder (e.g., a zero-background silicon wafer or a standard well holder).
-
Gently flatten the surface of the powder with a glass slide to ensure a smooth, level surface.[18]
-
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source.
-
Set the desired angular range for the scan (e.g., 2θ from 5° to 40°).
-
Select an appropriate step size (e.g., 0.02°) and scan speed.
-
-
Data Collection:
-
Mount the sample in the diffractometer.
-
Initiate the data collection.
-
-
Data Analysis:
-
Analyze the resulting diffractogram to identify the characteristic diffraction peaks for the different polymorphs of this compound.
-
The α-form typically shows a strong diffraction peak at a 2θ value of around 21.5°.[7]
-
The β-form exhibits multiple characteristic peaks, often at 2θ values around 19.3°, 22.8°, and 23.5°.[7]
-
Compare the experimental pattern with reference patterns for the pure polymorphs to determine the crystalline form present in the sample.
-
References
- 1. The Critical Role of Powder Flowability in Pharmaceutical Manufacturing – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 2. spray.com [spray.com]
- 3. Preventing Clogged Spray Nozzles: Maintenance Best Practices | Lechler US [lechlerusa.com]
- 4. mdpi.com [mdpi.com]
- 5. Microencapsulation by spray chilling in the food industry: Opportunities, challenges, and innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Characterization and Thermal Stability of Polymorphic Forms of Synthesized this compound [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Pharmaceutical Particle Engineering via Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. Spray Drying and Spray Congealing - Acmefil [acmefil.com]
- 15. Solid lipid microparticles produced by spray congealing: influence of the atomizer on microparticle characteristics and mathematical modeling of the drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 17. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. mcgill.ca [mcgill.ca]
techniques to control polymorphic transitions of tristearin in solid-state forms
Welcome to the technical support center for controlling the polymorphic transitions of tristearin in solid-state forms. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymorphic forms of this compound and how do they differ?
This compound, a triglyceride, primarily exists in three main polymorphic forms: α, β', and β.[1][2][3][4][5] These forms differ in their crystalline structure, which in turn affects their physicochemical properties such as melting point, stability, and solubility.[1]
-
α (alpha) form: This is the least stable, metastable form with the lowest melting point.[1][6] It has a hexagonal subcell structure.[6]
-
β' (beta prime) form: This form has intermediate stability and a melting point between the α and β forms.[6][7] It possesses an orthorhombic subcell structure.[6]
-
β (beta) form: This is the most stable polymorphic form with the highest melting point.[1][6] It has a triclinic subcell structure.[6]
The transition between these forms is a critical factor in formulation development, as it can impact the final product's quality and stability.[1][8]
Q2: How can I intentionally prepare a specific polymorph of this compound?
The formation of a specific polymorph is highly dependent on the crystallization conditions. Here are general guidelines:
-
To obtain the α-form: Rapidly cool molten this compound.[1][2] This can be achieved by, for example, melting this compound at 90°C and then quickly cooling it to room temperature.[2]
-
To obtain the β'-form: This form can often be obtained by heating the α-form or by crystallizing from the melt at specific intermediate temperatures.
-
To obtain the β-form: The most stable β-form can be obtained through slower cooling rates, isothermal crystallization at temperatures just below the melting point of the β' form, or by allowing the less stable forms to transform over time, a process that can be accelerated by specific additives or storage conditions.[1][7]
Q3: My this compound sample shows a slow transition from the α-form to the β-form during storage. How can I control this?
The polymorphic transition from the metastable α-form to the stable β-form over time is a common challenge.[1][8] Several factors can influence this transition:
-
Storage Temperature: Higher storage temperatures accelerate the transition from α to β.[7] Storing at lower temperatures, such as in a refrigerator, can significantly slow down or prevent this transition.[1]
-
Additives: Certain additives can either promote or inhibit the polymorphic transition.
-
Inhibitors: Emulsifiers, surfactants, and certain polymers like poly(vinyl alcohol) (PVA) have been shown to stabilize the α-form and retard its transition to the β-form.[1] Diacylglycerols and sucrose esters can also stabilize the metastable forms.[1]
-
Promoters: Some liquid lipids (LL) can promote a rapid transition from the α to the β form.[1][8][9] This can be advantageous if the goal is to produce a stable formulation in the β-form from the outset.[1][8][9]
-
Q4: What is the effect of cooling and heating rates on this compound's polymorphism?
Cooling and heating rates are critical parameters in controlling which polymorphic form is obtained.
-
Cooling Rate: Rapid cooling of molten this compound favors the formation of the metastable α-form.[1] Slower cooling rates allow more time for the molecules to arrange into the more stable β' or β forms.[10][11]
-
Heating Rate: During analysis with techniques like Differential Scanning Calorimetry (DSC), the heating rate can influence the observed transitions. Slow heating rates tend to show solid-solid transitions (e.g., α → β'), while rapid heating rates may show melt-mediated transitions where a less stable form melts and then recrystallizes into a more stable form upon further heating.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected polymorphic form obtained | Incorrect cooling/heating rate. | Carefully control and monitor the temperature profile during crystallization. Use a programmable thermal stage or DSC for precise control. |
| Presence of impurities or contaminants. | Use high-purity this compound. Ensure all equipment is thoroughly cleaned. | |
| Uncontrolled solvent evaporation during crystallization from solution. | Control the evaporation rate by using a sealed or partially sealed container. | |
| Mixture of polymorphs in the sample | Crystallization conditions are on the boundary between two polymorphic domains. | Adjust the crystallization temperature or cooling rate to favor the formation of a single polymorph. |
| Incomplete polymorphic transition. | Allow more time for the transition to complete, or adjust the temperature to accelerate the transition. Consider using additives to promote the desired form. | |
| Inconsistent results between batches | Variations in experimental parameters. | Standardize all experimental protocols, including starting material purity, solvent, temperature, cooling/heating rates, and stirring speed. |
| Differences in the thermal history of the starting material. | Before each experiment, ensure the this compound is fully melted at a consistent temperature (e.g., 90°C) to erase any previous thermal history. | |
| Difficulty in stabilizing the α-form | The α-form is inherently metastable and will naturally transition to more stable forms. | Store samples at low temperatures (e.g., 4°C).[1] Incorporate stabilizing additives like surfactants, emulsifiers, or polymers.[1] |
| Drug expulsion from a this compound-based formulation during storage | Polymorphic transition from a less dense form (α) to a more compact form (β), which reduces the space available for the drug. | Promote the formation of the stable β-form during manufacturing by using appropriate additives or thermal treatments.[12] This ensures the polymorphic state is stable before storage. |
Quantitative Data Summary
The following tables summarize key quantitative data for the different polymorphs of this compound.
Table 1: Melting Points of this compound Polymorphs
| Polymorph | Melting Point (°C) |
| α | ~54 - 55 |
| β' | ~63.5 - 65 |
| β | ~72.7 - 73.5 |
Note: These values can vary slightly depending on the purity of the this compound and the analytical method used.[3][4][5][6][13]
Experimental Protocols
Protocol 1: Preparation of the α-Polymorph of this compound
-
Weigh a desired amount of high-purity this compound into a clean glass vial.
-
Heat the vial in a controlled temperature oven or on a hot plate to 90°C to ensure complete melting of the this compound.[1][2]
-
Once completely molten, rapidly cool the sample to room temperature by placing the vial on a metal block at room temperature or by plunging it into an ice-water bath.
-
The resulting solid will be predominantly in the α-polymorphic form.
-
Confirm the polymorphic form immediately using DSC or XRD, as the α-form will begin to transition to more stable forms over time, especially at room temperature.[1]
Protocol 2: Analysis of Polymorphic Composition using Differential Scanning Calorimetry (DSC)
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from a starting temperature (e.g., 25°C) to a temperature above the melting point of the β-form (e.g., 90°C) at a controlled heating rate (e.g., 5°C/min or 10°C/min).[2][13]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the melting endotherms corresponding to the different polymorphs. The presence of multiple melting peaks indicates a mixture of polymorphs. The peak temperatures and enthalpies can be used to identify and quantify the different forms present.[13]
Visualizations
Caption: Polymorphic transitions of this compound.
Caption: Experimental workflow for this compound polymorph analysis.
References
- 1. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Thermal Stability of Polymorphic Forms of Synthesized this compound [agris.fao.org]
- 8. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid lipids act as polymorphic modifiers of this compound-based formulations produced by melting technologies [cris.unibo.it]
- 10. researchgate.net [researchgate.net]
- 11. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 12. In-situ sequential crystallization of fenofibrate and this compound - Understanding the distribution of API in particles and stability of solid lipid microparticles from the perspective of crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
addressing the poor intestinal absorption of tristearin in nutritional studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor intestinal absorption of tristearin in nutritional and pharmaceutical studies.
Frequently Asked Questions (FAQs)
Q1: Why is the intestinal absorption of this compound so poor?
A1: The poor absorption of this compound is primarily due to its high melting point (approximately 72°C), which is well above body temperature. This causes it to remain in a solid, crystalline state in the gastrointestinal tract, making it difficult for digestive enzymes to access and break down the molecule.[1][2] Additionally, the specific crystalline structure (polymorphism) of this compound can further limit its digestibility.[1][3] The digestive tracts of humans and several animal models have a low capacity for emulsifying and digesting this compound without formulation aids.[1][2]
Q2: What is the primary mechanism of this compound digestion?
A2: this compound, like other triglycerides, is primarily digested in the small intestine. The process begins with emulsification by bile salts, which breaks down large fat globules into smaller droplets, increasing the surface area for enzyme action. Pancreatic lipase, along with its co-enzyme colipase, then hydrolyzes the this compound molecule.[4] This enzymatic action cleaves the fatty acids from the glycerol backbone, resulting in two free fatty acids and one monoglyceride, which can then be absorbed by the intestinal cells (enterocytes).[4]
Q3: How does the polymorphism of this compound affect its absorption?
A3: this compound can exist in different crystalline forms, or polymorphs (α, β', and β), each with a different melting point and stability. The most stable β-form has the highest melting point and is the most difficult to digest.[3] During formulation processes like spray-congealing, this compound often crystallizes into a metastable α-form, which is more readily digestible. However, this form can slowly transition to the stable β-polymorph over time, leading to changes in bioavailability and potential stability issues in a formulation.[3]
Q4: Can emulsifiers improve the absorption of this compound?
A4: Yes, emulsifiers play a crucial role in improving this compound absorption. They are amphiphilic molecules that reduce the surface tension between the solid this compound particles and the aqueous environment of the gut, promoting the formation of a stable emulsion.[5] This increases the surface area available for pancreatic lipase to act upon. Some emulsifiers can also influence the polymorphic transitions of this compound, potentially stabilizing more digestible forms or delaying the transition to the less digestible β-form.[3][6]
Q5: Are there in vitro models suitable for studying this compound absorption?
A5: Yes, several in vitro models can be used to screen and study this compound absorption, though each has limitations.
-
Simulated Digestion Models: These models mimic the conditions of the stomach and small intestine to assess the enzymatic breakdown (lipolysis) of this compound into absorbable components.
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used to predict the intestinal permeability of compounds.[7][8][9] It can be used to study the uptake of the fatty acids released from this compound digestion.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based model used for high-throughput screening of passive permeability.[10]
-
Artificial Chylomicron Models: Novel models using artificial chylomicrons like Intralipid® can help investigate the lymphatic uptake of highly lipophilic substances that are absorbed via this pathway.[11]
Troubleshooting Guide
Issue 1: Low bioavailability of this compound observed in animal studies.
| Possible Cause | Troubleshooting Step |
| High Melting Point / Crystallinity | Solubilize the this compound in a lower-melting-point oil before incorporation into the diet. This disrupts the crystal structure and improves digestibility.[1] Ensure the formulation is heated above this compound's melting point during preparation and adequately homogenized to prevent recrystallization.[2] |
| Poor Emulsification | Incorporate a suitable emulsifier into the formulation. Options include lecithin, glyceryl monooleate (GMO), or sorbitan esters.[3][5] The choice of emulsifier can be critical and may require screening. |
| Incorrect Formulation pH | Ensure the pH of the formulation vehicle is appropriate for intestinal absorption and does not inhibit lipase activity. |
| Animal Model Selection | Different species have varying efficiencies in digesting saturated fats. For instance, studies in sheep have shown an overall absorption of this compound supplements in the range of 60-70%.[12] Review literature specific to your chosen animal model. |
Issue 2: High variability in absorption data between experimental batches.
| Possible Cause | Troubleshooting Step |
| Polymorphic Transitions | The crystalline form of this compound may be changing between batches or during storage.[3] Characterize the solid-state properties of your this compound using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD) for each batch. Consider adding additives that stabilize a specific polymorph.[3] |
| Inconsistent Homogenization | The particle size of the dispersed this compound can significantly impact absorption. Standardize the homogenization process (e.g., speed, duration, temperature) to ensure a consistent particle size distribution. |
| Dietary Interactions | Other components in the experimental diet (e.g., certain fibers, minerals) can interfere with fat absorption.[13] Ensure the control and experimental diets are precisely matched for all components other than the test lipid. |
Quantitative Data Summary
Table 1: Apparent Digestibility of Stearic Acid from Different Fat Sources in Humans
| Fat Source | Apparent Digestibility (g/g) | Reference |
| This compound | 0.15 g/g | [1] |
| Salatrim 23CA | 0.33 g/g | [1] |
| Cocoa Butter | 0.89 - 0.95 g/g | [1] |
| Typical Dietary Stearoyl | 0.98 g/g (True Digestibility) | [1] |
Table 2: Overall Absorption of Different Fat Supplements in Sheep
| Fat Supplement | Overall Absorption | Saturated Fatty Acid Absorption | Unsaturated Fatty Acid Absorption | Reference |
| Stearic Acid | 60 - 70% | 55 - 65% | >90% | [12] |
| Oleic Acid | 60 - 70% | 55 - 65% | >90% | [12] |
| This compound | 60 - 70% | 55 - 65% | >90% | [12] |
Experimental Protocols
Protocol 1: In Vitro Lipolysis Model for this compound Assessment
-
Preparation of Simulated Intestinal Fluid (SIF): Prepare a solution containing bile salts (e.g., sodium taurocholate), phospholipids (e.g., phosphatidylcholine), and electrolytes buffered to a pH of ~6.5-7.0, mimicking the conditions of the small intestine.
-
Sample Preparation: Disperse the this compound formulation (e.g., this compound in oil with an emulsifier) into the SIF by vortexing or sonication. The final concentration of this compound should be physiologically relevant.
-
Initiation of Digestion: Warm the mixture to 37°C. Add a pre-determined amount of pancreatic lipase and colipase solution to initiate the reaction.
-
Reaction Monitoring: Maintain the pH of the reaction vessel at the setpoint using a pH-stat autotitrator, which adds NaOH to neutralize the free fatty acids (FFAs) released during lipolysis. The rate of NaOH addition is directly proportional to the rate of digestion.
-
Quantification: The extent of digestion can be calculated based on the total amount of NaOH consumed over time. Alternatively, aliquots can be taken at various time points, the reaction stopped (e.g., by adding a lipase inhibitor or lowering the pH), and the lipid phases extracted for analysis of FFAs and monoglycerides by chromatography (e.g., GC-FID or HPLC-ELSD).
Protocol 2: Caco-2 Permeability Assay for Digested this compound Products
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Preparation of Digested Sample: Prepare the products of this compound digestion using the in vitro lipolysis model described above. The final digest should be formulated into micelles using bile salts.
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed buffer.
-
Add the micellar solution containing the digested this compound products (free fatty acids and monoglycerides) to the apical (upper) chamber of the Transwell® insert.
-
Add fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
-
Sample Analysis: At predetermined time points, take samples from the basolateral chamber and analyze the concentration of the transported fatty acids and monoglycerides using a suitable analytical method like LC-MS/MS. This will determine the apparent permeability coefficient (Papp).
Visualizations
References
- 1. The absorption of stearic acid from triacylglycerols: an inquiry and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Why Emulsification is Needed: Role of Surfactants / Emulsifiers | Engormix [en.engormix.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Establishment and Characterization of Novel Human Intestinal In Vitro Models for Absorption and First-Pass Metabolism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of in vitro models for the prediction of compound absorption across the human intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
- 12. Digestion and absorption of lipids and bile acids in sheep fed stearic acid, oleic acid, or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Food Ingredients That Inhibit Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tristearin Hydrodeoxygenation for Biofuel Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals engaged in the hydrodeoxygenation (HDO) of tristearin for biofuel production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound HDO experiments in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| Why is my this compound conversion unexpectedly low? | 1. Catalyst Inactivity: The catalyst may not be properly activated or has lost activity.[1] 2. Insufficient Temperature: The reaction temperature may be too low for the specific catalyst and feedstock.[2][3] 3. Low Hydrogen Pressure: Inadequate hydrogen pressure can limit the rate of hydrogenation and HDO reactions.[2] 4. Poor Mixing: Inefficient stirring in a batch reactor can lead to mass transfer limitations. | 1. Catalyst Activation/Regeneration: Ensure the catalyst is activated according to the recommended protocol (e.g., reduction under H₂ flow).[4] If deactivated, consider regeneration procedures like calcination to remove coke.[5] 2. Optimize Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20°C) within the recommended range for your catalyst (typically 260-400°C).[2][6] 3. Increase H₂ Pressure: Ensure the reactor is pressurized to the target H₂ pressure (e.g., 40-60 bar) and that there are no leaks. Higher pressure generally favors HDO.[2] 4. Improve Agitation: Increase the stirring speed (e.g., >1000 rpm) to ensure good contact between reactants, catalyst, and hydrogen.[6] |
| Why is the selectivity towards the desired n-C17/n-C18 paraffins low? | 1. Undesired Reaction Pathways: Reaction conditions may favor cracking, leading to shorter-chain hydrocarbons, or decarbonylation/decarboxylation (deCOx) over HDO.[7] 2. Catalyst Properties: The catalyst's acidity and metal function can influence selectivity. High acidity can promote cracking.[8] 3. High Temperature: Excessive temperatures can promote thermal cracking of the triglyceride and hydrocarbon products.[2] | 1. Adjust H₂ Pressure: Higher hydrogen pressures typically favor the HDO pathway, leading to n-C18, while lower pressures can favor deCOx pathways, yielding n-C17.[2] 2. Catalyst Selection: For higher C18 selectivity, use catalysts known to promote HDO (e.g., sulfided catalysts). For C17, catalysts like Ni, Pd, and Pt on various supports are effective for deCOx.[2][9] 3. Moderate Temperature: Operate at the lower end of the effective temperature range to minimize cracking.[2] |
| How can I tell if my catalyst is deactivating? | 1. Decreased Conversion Over Time: A noticeable drop in this compound conversion in consecutive runs or over a single long run. 2. Change in Product Selectivity: An increase in undesired byproducts like light gases or heavy oligomers.[10] 3. Visual Changes: The catalyst may appear darker due to coke (carbon) deposition.[10] | 1. Monitor Performance: Keep detailed logs of conversion and selectivity for each run to track performance. 2. Characterize Spent Catalyst: Use techniques like Thermogravimetric Analysis (TGA) to quantify coke formation or Transmission Electron Microscopy (TEM) to observe particle sintering. 3. Feedstock Purity: Ensure the this compound feed is pure. Unsaturated fatty acids can increase the rate of coke formation.[10] |
| My reactor is showing signs of plugging or fouling. | 1. Coke and Heavy Oligomer Formation: Unsaturated feedstocks or suboptimal reaction conditions can lead to the formation of heavy products that deposit on reactor walls and catalyst particles.[10] 2. Catalyst Attrition: The physical breakdown of catalyst particles can generate fines that plug reactor lines. | 1. Pre-hydrogenate Feedstock: If using feeds with unsaturated triglycerides, a mild pre-hydrogenation step can reduce oligomerization and coking.[10] 2. Optimize Conditions: Avoid excessively high temperatures that promote coking. 3. Use Robust Catalyst: Select a catalyst with good mechanical stability to minimize attrition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways in the hydrodeoxygenation of this compound?
A1: The three main reaction pathways for the deoxygenation of this compound are:
-
Hydrodeoxygenation (HDO): Oxygen is removed as water (H₂O), preserving the carbon chain length and producing n-octadecane (n-C18). This pathway is favored by higher hydrogen pressures.[7][9]
-
Decarboxylation (DCO₂): Oxygen is removed as carbon dioxide (CO₂), resulting in a hydrocarbon with one less carbon atom, n-heptadecane (n-C17).[7][9]
-
Decarbonylation (DCO): Oxygen is removed as carbon monoxide (CO), also producing n-heptadecane (n-C17).[7][9]
Q2: What are typical operating conditions for this compound HDO?
A2: Typical operating conditions vary depending on the catalyst but generally fall within the following ranges:
-
Catalyst: Supported metal catalysts, such as Ni, Pt, Pd, or Ru on supports like Al₂O₃, carbon, or zeolites.[2][6]
-
Solvent: Often carried out in a solvent like dodecane to improve mass transfer.[6]
Q3: How does the choice of catalyst affect the outcome of the reaction?
A3: The catalyst is a critical factor influencing activity and selectivity.[2]
-
Noble Metals (Pt, Pd, Ru): These are highly active for deCOx pathways, producing C17 hydrocarbons. They can, however, be expensive.[2] Pt promotion of Ni catalysts has been shown to dramatically increase conversion and reduce coking.[5][6]
-
Non-precious Metals (Ni, Co): Nickel-based catalysts are a cost-effective option and can be tuned for either HDO or deCOx. However, they can be prone to deactivation by coking.[7][8]
-
Support Material: The support (e.g., Al₂O₃, SiO₂, activated carbon) influences catalyst dispersion, stability, and surface acidity, which in turn affects product selectivity.[7]
Q4: What causes catalyst deactivation and how can it be minimized?
A4: The primary causes of deactivation in this compound HDO are:
-
Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. This is a major issue, especially with unsaturated feedstocks.[1][10]
-
Sintering: Agglomeration of metal particles at high temperatures, which reduces the active surface area.
-
Poisoning: Adsorption of impurities from the feed or byproducts (like CO from decarbonylation) onto active sites.[1][5]
To minimize deactivation, one can use a promoter like Pt with Ni catalysts, ensure high feedstock purity, operate at moderate temperatures, and consider a pre-hydrogenation step for unsaturated feeds.[5][10]
Experimental Protocols
Protocol 1: Catalyst Preparation (Wet Impregnation of 20% Ni / Al₂O₃)
-
Support Preparation: Dry γ-Al₂O₃ powder at 120°C for 4 hours to remove adsorbed water.
-
Precursor Solution: Calculate the required mass of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) to achieve a 20 wt.% Ni loading on the support. Dissolve this amount in deionized water to form a solution with a volume equal to the pore volume of the Al₂O₃ support.
-
Impregnation: Add the nickel nitrate solution to the dried Al₂O₃ support dropwise while continuously mixing to ensure uniform distribution.
-
Drying: Age the impregnated support at room temperature for 12 hours, followed by drying in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried powder in a furnace under a static air atmosphere. Ramp the temperature to 450°C at a rate of 5°C/min and hold for 4 hours to decompose the nitrate precursor to nickel oxide (NiO).
-
Activation (Pre-reaction): Prior to the HDO reaction, activate the catalyst in-situ in the reactor by reducing it under a flow of H₂ (e.g., 5% H₂ in N₂) at a high temperature (e.g., 500°C) for several hours.[4]
Protocol 2: this compound Hydrodeoxygenation in a Batch Reactor
-
Reactor Loading: Load the activated catalyst (e.g., 0.5 g) and this compound (e.g., 1.8 g) into the batch reactor vessel. If using a solvent, add it at this stage (e.g., 50 mL of dodecane).[6]
-
Sealing and Purging: Seal the reactor and purge the system multiple times (e.g., 3-5 times) with an inert gas like nitrogen or argon to remove all air.[6]
-
Pressurization: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 40 bar or 580 psi).[6]
-
Heating and Stirring: Begin stirring at a high rate (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 260°C).[6]
-
Reaction: Maintain the desired temperature, pressure, and stirring for the specified reaction time (e.g., 3 hours). Monitor pressure to ensure it remains constant.[6]
-
Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Product Collection: Open the reactor and collect the liquid and solid contents.
-
Product Analysis: Separate the catalyst from the liquid product by filtration or centrifugation. Analyze the liquid product using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine conversion and product selectivity.
Visualizations
Caption: Reaction pathways for this compound hydrodeoxygenation.
Caption: General experimental workflow for this compound HDO.
Caption: Troubleshooting logic for HDO optimization.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. Selectivity of reaction pathways for green diesel production towards biojet fuel applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02281A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Technical Support Center: Regeneration and Reuse of Catalysts in Tristearin Transesterification Reactions
Welcome to the technical support center for the regeneration and reuse of catalysts in tristearin transesterification reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on catalyst regeneration and reuse in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a decrease in catalyst activity upon reuse in this compound transesterification?
A1: The decrease in catalytic activity during reuse is primarily due to several factors:
-
Fouling: The active sites of the catalyst can be blocked by the deposition of organic molecules such as unreacted this compound, glycerol, monoglycerides, diglycerides, and soap formed during the reaction.[1][2]
-
Poisoning: The catalyst's active sites can be deactivated by chemical interaction with impurities present in the feedstock or reaction environment. Common poisons include water and carbon dioxide, particularly for basic catalysts like calcium oxide (CaO).[3]
-
Leaching: The active components of the catalyst can dissolve or "leach" into the reaction medium during the transesterification process. This is a common issue with supported catalysts and can lead to a permanent loss of activity.[3]
-
Sintering: High reaction or regeneration temperatures can cause the fine particles of the catalyst to agglomerate, leading to a reduction in the active surface area.[4]
Q2: How can I determine the cause of my catalyst's deactivation?
A2: Identifying the cause of deactivation often requires a combination of analytical techniques to characterize the spent catalyst and compare it to the fresh one. Key analyses include:
-
Brunauer-Emmett-Teller (BET) analysis: To measure changes in surface area and pore volume, which can indicate fouling or sintering.[3][5]
-
X-ray Diffraction (XRD): To identify changes in the crystalline structure of the catalyst.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect the presence of adsorbed species (fouling) on the catalyst surface.
-
Temperature-Programmed Desorption (TPD): To evaluate changes in the basicity or acidity of the catalyst.[6]
-
Scanning Electron Microscopy (SEM): To observe changes in the catalyst's surface morphology, such as particle agglomeration.
Q3: Is it always possible to regenerate a deactivated catalyst?
A3: Not always. The success of regeneration depends on the mechanism of deactivation.
-
Reversible deactivation , such as fouling by organic molecules, can often be reversed by washing the catalyst with appropriate solvents to remove the adsorbed species.[7]
-
Irreversible deactivation , such as significant leaching of the active material or severe sintering, may not be fully reversible, leading to a permanent loss in catalytic activity.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the regeneration and reuse of catalysts in this compound transesterification.
Problem 1: Significant drop in biodiesel yield after the first reuse of a CaO catalyst.
-
Possible Cause 1: Fouling by Glycerol and Soap.
-
Solution: Implement a thorough washing procedure. After separating the catalyst from the reaction mixture, wash it multiple times with methanol to remove adsorbed glycerol and other polar compounds. A subsequent wash with a non-polar solvent like n-hexane can help remove residual oils and fatty acid methyl esters (FAMEs).[3]
-
-
Possible Cause 2: Poisoning by atmospheric CO2 and moisture.
-
Solution: Handle the CaO catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially after calcination. Store the regenerated catalyst in a desiccator.
-
-
Possible Cause 3: Leaching of calcium.
-
Solution: While some leaching is often unavoidable, using a co-solvent might reduce it. However, the primary remedy is catalyst modification, such as doping with other metals to improve stability.
-
Problem 2: Reduced activity of an anion exchange resin catalyst after several cycles.
-
Possible Cause 1: Fouling by triglycerides and glycerol.
-
Solution: An in-situ or ex-situ regeneration protocol involving a multi-step washing process is effective. This typically includes washing with methanol to remove organic residues, followed by treatment with a basic solution (like NaOH) to restore the hydroxide ions, and then a final rinse with deionized water.[1]
-
-
Possible Cause 2: Leaching of functional groups.
-
Solution: This is a form of irreversible deactivation. While regeneration can restore some activity, a gradual decline in performance over many cycles may be unavoidable. Consider using a resin with a higher cross-linking density for better stability.
-
Problem 3: Sodium silicate catalyst shows poor performance after regeneration.
-
Possible Cause: Incomplete removal of adsorbed hydrocarbons.
-
Solution: A simple washing with methanol at room temperature may not be sufficient. A more effective method involves washing the catalyst multiple times with methanol at an elevated temperature (e.g., 60°C).[7] Calcination at a moderate temperature (e.g., 400°C) can also be effective in removing organic residues.[7]
-
Problem 4: Immobilized lipase catalyst loses activity upon reuse.
-
Possible Cause 1: Denaturation of the enzyme.
-
Solution: Ensure that the reaction and regeneration conditions (temperature, pH, solvent) are within the optimal range for the specific lipase. Avoid harsh solvents or extreme temperatures during washing.
-
-
Possible Cause 2: Leaching of the enzyme from the support.
-
Solution: If the enzyme is physically adsorbed, some leaching is expected. Covalent immobilization of the lipase onto the support can significantly improve its stability and reusability.[8]
-
-
Possible Cause 3: Fouling of the support material.
-
Solution: Gently wash the immobilized lipase with a suitable solvent (e.g., a mixture of alcohol and a buffer) to remove adsorbed substrates and products without denaturing the enzyme.
-
Data on Catalyst Regeneration and Reuse
The following tables summarize quantitative data on the performance of different catalysts before and after regeneration in transesterification reactions.
Table 1: Performance of Regenerated CaO Catalysts
| Catalyst Source | Regeneration Method | Parameter | Fresh Catalyst | After 1st Reuse | After 3rd Reuse | After 5th Reuse | Reference |
| Waste Cockle Shells | Washed with methanol and n-hexane, calcined at 900°C for 2h | Biodiesel Yield (%) | >97 | >97 | >97 | - | [3] |
| Palm Oil Mill Fly Ash | Methanol wash, recalcination at 850°C for 2h | Biodiesel Yield (%) | 79.76 | - | 60.75 | - | [3] |
| Commercial CaO | Washed with methanol (4x) and n-hexane (1x), dried at 120°C | FAME Yield (%) | 92.3 | - | - | 81.2 (after 4 cycles) | [3] |
| Sulfonated CaO | Washed with n-hexane and methanol, dried at 75°C for 12h | FFA Conversion (%) | 84.94 | ~80 | <70 | - | [9] |
Table 2: Performance of Regenerated Sodium Silicate Catalysts
| Catalyst Source | Regeneration Method | Parameter | Fresh Catalyst | After 1st Reuse | After 2nd Reuse | After 3rd Reuse | Reference |
| Geothermal Sludge | 3x washing with methanol at 60°C | Conversion (%) | ~80 | ~60 | ~55 | ~50 | [7] |
| Palm Leaf Ash | No regeneration | Biodiesel Yield (%) | 74.47 | 57.88 | 40.02 | - | [10] |
Table 3: Performance of Regenerated Ion Exchange Resin and Immobilized Lipase Catalysts
| Catalyst Type | Regeneration Method | Parameter | Fresh Catalyst | After 3rd Reuse | After 10th Reuse | After 15th Reuse | Reference |
| Anion Exchange Resin | Three-step regeneration (solvent wash, base treatment, water rinse) | Biodiesel Yield (%) | 94.06 | >80 | - | - | [5] |
| Immobilized Lipase on PAN | - | Relative Activity (%) | 100 | - | 76 | 61 | [8] |
Table 4: Changes in Physical Properties of Catalysts After Use and Regeneration
| Catalyst | Condition | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Basicity (mmol/g) | Reference |
| TiO2-MgO | Fresh | 120 | 0.25 | - | [3] |
| Regenerated (after 4th reuse) | 135 | 0.30 | - | [3] | |
| Li/CaO | Fresh | 10.5 | - | - | [3] |
| Reused | 8.2 | - | - | [3] | |
| Sulfonated CaO | Fresh | 9.10 | - | 3.86 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to catalyst regeneration.
Protocol 1: Regeneration of Calcium Oxide (CaO) Catalyst
-
Catalyst Recovery: After the transesterification reaction, separate the solid CaO catalyst from the liquid product mixture by filtration or centrifugation.
-
Solvent Washing:
-
Wash the recovered catalyst with methanol (e.g., 4 x 50 mL for every 5 g of catalyst) to remove adsorbed glycerol, unreacted methanol, and other polar compounds. Stir the catalyst in methanol for 30 minutes for each wash.
-
Subsequently, wash the catalyst with n-hexane (e.g., 1 x 50 mL for every 5 g of catalyst) to remove residual oils and fatty acid methyl esters. Stir for 30 minutes.[3]
-
-
Drying: Dry the washed catalyst in an oven at 120°C for at least 4 hours to remove the solvents.
-
Calcination: Calcine the dried catalyst in a furnace at a high temperature (typically between 700°C and 900°C) for 2 to 4 hours to decompose any remaining organic residues and calcium carbonate/hydroxide that may have formed, thus restoring the active CaO phase.[3][11]
-
Cooling and Storage: Allow the catalyst to cool down in a desiccator to prevent exposure to atmospheric moisture and CO2 before reuse.
Protocol 2: In-Situ Regeneration of Anion Exchange Resin Catalyst in a Fixed-Bed Reactor
-
Methanol Wash: After the transesterification run, pass methanol through the fixed-bed reactor at a low flow rate to wash away residual oil, this compound, and glycerol. Continue until the effluent is clear.
-
Caustic Treatment: Prepare a dilute solution of sodium hydroxide (e.g., 4-8% w/v) in deionized water.[12] Pass this solution through the resin bed to displace adsorbed anions and regenerate the hydroxide (OH-) functional groups. The contact time should be sufficient for complete ion exchange (typically 30-60 minutes).
-
Water Rinse: Rinse the resin bed with deionized water to remove the excess sodium hydroxide solution. Monitor the pH of the effluent until it returns to neutral.
-
Final Methanol Wash: Pass methanol through the bed again to displace the water before starting the next transesterification reaction.
Protocol 3: Regeneration of Immobilized Lipase Catalyst
-
Catalyst Recovery: Separate the immobilized lipase from the reaction mixture by filtration.
-
Solvent Washing:
-
Gently wash the catalyst with a solvent that can dissolve the residual oil and glycerol but does not denature the enzyme. A common choice is a mixture of an organic solvent (like tert-butanol or hexane) and a suitable buffer solution (e.g., phosphate buffer at the optimal pH for the lipase).
-
Perform the washing at a controlled, mild temperature (e.g., 30-40°C).
-
-
Drying: Dry the washed catalyst under vacuum at a low temperature or by lyophilization (freeze-drying) to remove the solvent without damaging the enzyme's structure.
-
Storage: Store the regenerated immobilized lipase under appropriate conditions (e.g., refrigerated) to maintain its activity until the next use.
Visualizations
The following diagrams illustrate key workflows and relationships in catalyst regeneration and reuse.
Caption: Troubleshooting flowchart for catalyst deactivation.
Caption: Experimental workflow for CaO catalyst regeneration.
Caption: Workflow for anion exchange resin regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Deactivation and in Situ Regeneration of Anion Exchange Resin in the Continuous Transesteri?cation for Biodiesel Production-何本桥 [polymer.cn]
- 3. Deactivation Processes, Regeneration Conditions and Reusability Performance of CaO or MgO Based Catalysts Used for Biodiesel Production—A Review [scirp.org]
- 4. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. archivepp.com [archivepp.com]
- 12. US9044747B2 - Method of regenerating ion exchange resins - Google Patents [patents.google.com]
Validation & Comparative
Tristearin vs. Triolein: A Comparative Analysis of Their Effects on Cholesterol Metabolism in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two common triglycerides, the saturated fat tristearin and the monounsaturated fat triolein, on cholesterol metabolism in rats. The information presented is compiled from various experimental studies and is intended to be a valuable resource for researchers in the fields of nutrition, cardiovascular health, and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies comparing the effects of diets enriched with this compound and triolein on cholesterol parameters in rats.
| Parameter | This compound Diet | Triolein Diet | Rat Strain | Study Duration | Key Findings | Reference |
| Plasma Total Cholesterol | Lower | Higher | Not Specified | Not Specified | Plasma cholesterol levels were lowest with this compound. | [1] |
| Cholesterol Absorption | Significantly Less | Significantly More | Not Specified | Not Specified | Cholesterol absorption was significantly lower in rats fed this compound compared to those fed triolein. | [1] |
| Plasma Cholesterol Removal | Fastest | Slower | Not Specified | Not Specified | The removal of cholesterol from plasma was most rapid in rats fed this compound. | [1] |
| High-Density Lipoprotein (HDL) Cholesterol | Increased | Increased | Not Specified | Not Specified | Both this compound and triolein diets led to an increase in HDL cholesterol. | [1] |
| Hepatic Cholesterol Synthesis | Greatest | Least | Not Specified | Not Specified | Sterol synthesis was highest in rats fed this compound, while cholesterol production was lowest with triolein. | [1] |
| Fecal Fat Excretion | Increased | Not specified | Meal-fed rats | Prolonged feeding | Prolonged feeding with a completely saturated diet increased fecal fat excretion. | [2] |
Experimental Protocols
The methodologies employed in the cited studies form the basis for the comparative data presented. Below are detailed descriptions of typical experimental protocols used to assess the effects of this compound and triolein on cholesterol metabolism in rats.
Animal Models and Housing
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used in these studies.[3][4][5][6][7]
-
Housing: Rats are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless a specific feeding protocol like meal-feeding is employed.[2]
Diets
-
Basal Diet: A standard laboratory chow or a purified diet (e.g., AIN-76) serves as the base.
-
Experimental Diets: The experimental diets are prepared by supplementing the basal diet with a specific percentage of fat, typically ranging from 5% to 20%.[2][6] The fat component is either this compound or triolein. Diets are often formulated to be isocaloric.
-
Diet Administration: The diets are provided to the rats for a specified period, which can range from a few days to several weeks.[2][4]
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected from the rats, often after a fasting period, via methods such as tail vein puncture or cardiac puncture at the end of the study.
-
Plasma/Serum Separation: Blood is centrifuged to separate plasma or serum, which is then used for lipid analysis.
-
Lipid Profile Analysis: Standard enzymatic colorimetric assays are used to determine the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides in the plasma or serum.[3][4]
-
Liver Lipid Analysis: At the end of the study, rats are euthanized, and their livers are excised. A portion of the liver is homogenized, and lipids are extracted using methods like the Folch procedure. The extracted lipids are then quantified to determine the liver cholesterol content.[8][9]
-
Cholesterol Absorption and Synthesis: These parameters can be measured using techniques such as stable isotope tracing or by analyzing fecal sterol excretion.[1][10]
Visualizing the Experimental Workflow and Metabolic Influence
To better illustrate the experimental process and the potential metabolic impact of these fats, the following diagrams are provided.
Caption: A typical experimental workflow for studying the effects of dietary fats on rat cholesterol metabolism.
Caption: Overview of cholesterol metabolism and the differential effects of this compound and triolein.
Concluding Remarks
The available evidence from rat studies suggests that this compound and triolein exert distinct effects on cholesterol metabolism. This compound, a saturated fatty acid, appears to reduce cholesterol absorption and lower plasma cholesterol levels, despite potentially increasing hepatic cholesterol synthesis.[1] Conversely, triolein, a monounsaturated fatty acid, is more readily absorbed and is associated with higher plasma cholesterol levels but lower rates of cholesterol production.[1] Both fats were observed to increase HDL cholesterol.[1]
These findings highlight the complex interplay between dietary fatty acid composition and cholesterol homeostasis. For researchers and professionals in drug development, understanding these differential effects is crucial for designing nutritional interventions and for the development of therapeutic agents targeting lipid metabolism. Further research is warranted to elucidate the precise molecular mechanisms underlying these differences.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tristearin and Other Dietary Triglycerides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of tristearin and other common dietary triglycerides, focusing on their metabolic fate and physiological effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications for human health.
Introduction
Dietary triglycerides are the primary source of fatty acids for energy and are integral components of cellular structures. The specific fatty acid composition of these triglycerides significantly influences their digestion, absorption, metabolism, and overall impact on health. This compound, a saturated triglyceride composed of three stearic acid molecules, is commonly found in solid fats. This guide compares this compound with other dietary triglycerides, such as the monounsaturated triglyceride triolein and the saturated triglyceride tripalmitin, to elucidate their distinct metabolic and physiological effects.
Digestion, Absorption, and Bioavailability
The physical properties of triglycerides, particularly their melting point, play a crucial role in their digestion and absorption. This compound's high melting point (approximately 72°C) can limit its emulsification and hydrolysis by pancreatic lipase in the aqueous environment of the gut, leading to lower digestibility compared to triglycerides with lower melting points, such as triolein (melting point approx. 5°C).
A study in rats demonstrated that cholesterol absorption was significantly lower in animals fed a diet containing this compound compared to those fed triolein or safflower oil[1]. Another study comparing the absorption of glycerol tristearate and glycerol trioleate in rats showed significantly less lipid transported in the lymph of the this compound-fed group, which was attributed in part to poorer lipolysis[1].
Impact on Plasma Lipid Profiles
The fatty acid composition of dietary triglycerides has a profound effect on plasma lipid and lipoprotein concentrations. Diets rich in saturated fats have been traditionally associated with elevated levels of low-density lipoprotein (LDL) cholesterol, a key risk factor for cardiovascular disease. However, stearic acid, the constituent fatty acid of this compound, appears to have a neutral or even LDL-lowering effect compared to other saturated fatty acids like palmitic acid[2].
A study in rats showed that plasma cholesterol levels were lowest in the group fed this compound compared to those fed triolein or safflower oil[1]. The this compound diet also resulted in the fastest removal of cholesterol from the plasma[1]. A systematic review comparing palmitic and stearic acid-rich diets found that stearic acid-rich diets generally resulted in lower total and LDL cholesterol concentrations, while the effects on triglycerides and high-density lipoprotein (HDL) cholesterol were less consistent[2].
Table 1: Comparative Effects of Dietary Triglycerides on Plasma Lipids in Rats
| Parameter | This compound Diet | Triolein Diet | Safflower Oil Diet |
| Plasma Cholesterol | Lowest | Intermediate | Highest |
| Cholesterol Absorption | Significantly Less | Higher than this compound | Higher than this compound |
| Cholesterol Removal from Plasma | Fastest | Slowest | Slowest |
| Sterol Synthesis | Greatest | Least | Intermediate |
| HDL Cholesterol | Increased | Increased | - |
Source: Data compiled from a comparative study in rats[1].
Postprandial Lipemia
Postprandial lipemia, the transient increase in circulating triglycerides after a meal, is an independent risk factor for cardiovascular disease[3]. The type and amount of dietary fat are major determinants of the postprandial lipemic response. While direct comparative data on the postprandial response to pure this compound versus other triglycerides is limited, studies on their constituent fatty acids provide valuable insights. Saturated fatty acids can influence the magnitude and duration of postprandial triglyceridemia.
Experimental Protocols
In Vivo Assessment of Triglyceride Absorption via Mesenteric Lymph Duct Cannulation in Rats
This protocol allows for the direct measurement of intestinal lymphatic transport of lipids.
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Anesthesia: The rats are anesthetized, and a midline abdominal incision is made to expose the superior mesenteric lymph duct.
-
Cannulation: The mesenteric lymph duct is carefully isolated and cannulated with a polyvinylchloride (PVC) tube. A second cannula is inserted into the stomach or duodenum for the infusion of lipid emulsions.
-
Lipid Infusion: A precisely formulated lipid emulsion containing the test triglyceride (e.g., this compound or triolein), phospholipids, and bile salts is infused at a constant rate.
-
Lymph Collection: Lymph is collected continuously in pre-weighed tubes, and the volume is recorded.
-
Lipid Analysis: The lipid content (triglycerides, cholesterol, etc.) of the collected lymph is analyzed to determine the rate and extent of absorption.
Oral Fat Tolerance Test (OFTT) in Humans
The OFTT is used to assess the postprandial lipemic response.
-
Subject Preparation: Participants fast for 10-12 hours overnight.
-
Baseline Blood Sample: A fasting blood sample is collected.
-
Test Meal: A standardized high-fat meal containing a specific amount and type of triglyceride is consumed. A typical test meal might contain 75g of fat, 25g of carbohydrates, and 10g of protein[4][5].
-
Postprandial Blood Sampling: Blood samples are collected at regular intervals (e.g., hourly for 4-6 hours) after the meal[6].
-
Lipid Analysis: Plasma triglyceride, cholesterol, HDL, and LDL concentrations are measured in the collected samples to determine the postprandial response. A post-meal triglyceride level exceeding 220 mg/dL is often considered an altered response[7].
Signaling Pathways in Triglyceride Metabolism
The metabolic effects of dietary triglycerides are mediated through complex signaling pathways that regulate gene expression involved in lipid synthesis, storage, and oxidation. Key transcription factors in this process include Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).
Stearic acid and oleic acid, the constituent fatty acids of this compound and triolein respectively, exert differential effects on these pathways. Oleic acid has been shown to be a potent activator of PPARs, which promote fatty acid oxidation[8][9]. In contrast, increased postprandial stearic acid levels have been linked to the insulin-stimulated SREBP-1c pathway, which promotes lipogenesis[10][11][12].
Conclusion
The available evidence indicates that this compound exhibits distinct metabolic properties compared to other dietary triglycerides, particularly those containing unsaturated fatty acids like triolein. Its lower digestibility and absorption, coupled with a potentially neutral or favorable effect on LDL cholesterol, differentiate it from other saturated fats. The differential activation of key metabolic signaling pathways by stearic and oleic acids further underscores the importance of considering the specific fatty acid composition of dietary triglycerides when evaluating their physiological effects. Further research with direct, quantitative comparisons in human clinical trials is warranted to fully elucidate the comparative metabolic impacts of these triglycerides and to inform dietary recommendations.
References
- 1. Effects of this compound, triolein and safflower oil diets on cholesterol balance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postprandial lipemia and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipotest.pl [lipotest.pl]
- 5. scielo.br [scielo.br]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. protocols.io [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
validation of tristearin purity using differential scanning calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for the validation of tristearin purity. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their specific needs. This compound, a triglyceride of stearic acid, is widely used in the pharmaceutical industry as an excipient in solid dosage forms, as a lubricant, and in the formulation of lipid-based drug delivery systems. Ensuring its purity is critical for product performance and safety.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and compares the performance of DSC with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purity assessment.
| Parameter | Differential Scanning Calorimetry (DSC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the heat flow associated with thermal transitions in a material as a function of temperature. Purity is determined based on the melting point depression and the enthalpy of fusion. | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Requires derivatization of triglycerides to fatty acid methyl esters (FAMEs). | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. Can analyze triglycerides directly. |
| This compound Melting Point (°C) | α-form: ~54 °C, β'-form: ~63.5 °C, β-form (stable): ~72.7-73.8 °C[1][2] | Not directly applicable for melting point determination. | Not applicable for melting point determination. |
| This compound Enthalpy of Fusion (J/g) | β-form: ~220 J/g[3][4] | Not applicable. | Not applicable. |
| Purity Determination | Based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[5] | Quantification of FAMEs corresponding to fatty acid impurities. | Direct quantification of this compound and related glyceride impurities. |
| Sample Preparation | Minimal; requires weighing a small amount of sample into a pan. | Complex; involves saponification and derivatization to FAMEs. | Moderate; requires dissolution in an appropriate solvent. |
| Analysis Time | Relatively fast (typically 30-60 minutes per sample). | Longer due to sample preparation and chromatographic run time. | Generally faster than GC but may require longer run times for complex mixtures. |
| Advantages | Rapid, requires small sample size, provides information on polymorphism, and is a primary method for purity of highly pure substances.[6] | High sensitivity and selectivity for fatty acid composition. | High precision and ability to analyze non-volatile and thermally labile compounds directly.[7] |
| Limitations | Less suitable for samples with low purity or those that decompose upon melting.[8] Polymorphism can complicate interpretation.[1] | Indirect method for triglyceride purity, and the derivatization step can introduce errors. | Resolution of similar triglycerides can be challenging. |
Experimental Protocol: Purity Validation of this compound using DSC
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <891> on Thermal Analysis.[6][9]
1. Instrumentation and Calibration:
-
A calibrated Differential Scanning Calorimeter equipped with a cooling accessory is required.
-
Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium).
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a clean, hermetically sealed aluminum pan. A sample weight of 2-3 mg is optimal for high-purity substances.[8]
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
3. DSC Analysis Parameters:
-
Temperature Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate of 1-2 °C/min to a temperature sufficiently above the final melting point (e.g., 90 °C). Slower heating rates are recommended for better resolution.[5]
-
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a controlled atmosphere.
4. Data Analysis:
-
Record the heat flow as a function of temperature. The resulting thermogram will show an endothermic peak corresponding to the melting of this compound.
-
Determine the onset temperature of melting (T_onset) and the peak temperature of melting (T_peak).
-
Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.
-
The purity of the this compound sample is calculated by the instrument's software based on the Van't Hoff equation, which utilizes the shape of the melting peak. The software analyzes the partial area of the melting endotherm as a function of temperature.
Logical Workflow for this compound Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound, from initial sample assessment to final purity determination.
Caption: Workflow for this compound purity validation.
Comparison with Alternative Methods
While DSC is a powerful tool for assessing the purity of highly pure crystalline substances like this compound, it is often used in conjunction with other methods for a comprehensive analysis.
-
Gas Chromatography (GC): GC is highly effective for determining the fatty acid composition of this compound after conversion to fatty acid methyl esters (FAMEs). This can identify and quantify impurities that are other fatty acids. However, it is an indirect method for assessing the purity of the intact triglyceride.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is advantageous as it can directly analyze the intact this compound molecule and separate it from other glycerides (e.g., mono- and diglycerides) and free fatty acids.[11] This makes it a valuable complementary technique to DSC for a complete purity profile.
Conclusion
Differential Scanning Calorimetry is a rapid, reliable, and officially recognized method for the purity validation of highly pure this compound.[6][9] Its minimal sample preparation requirements and the wealth of information it provides on melting behavior and polymorphism make it an invaluable tool in pharmaceutical development and quality control. For a comprehensive understanding of the impurity profile, especially in less pure samples, the use of complementary chromatographic techniques such as GC and HPLC is recommended. The choice of method will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. â©891⪠Thermal Analysis [doi.usp.org]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
Tristearin vs. Safflower Oil: A Comparative Analysis of Their Effects on Plasma Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of tristearin, a saturated triglyceride, and safflower oil, a rich source of polyunsaturated fatty acids, on plasma cholesterol levels. The information presented is supported by experimental data from both animal and human studies to assist researchers and professionals in the fields of nutrition, pharmacology, and drug development in understanding the differential metabolic impacts of these fats.
Data Summary: Human Clinical Trial
The following table summarizes quantitative data from a human clinical trial that investigated the effects of diets enriched with stearic acid (the fatty acid component of this compound) versus linoleic acid (the primary fatty acid in safflower oil) on plasma lipoprotein concentrations.
| Lipoprotein | Stearic Acid-Enriched Diet (mmol/L) | Linoleic Acid-Enriched Diet (mmol/L) |
| LDL Cholesterol | 3.79 ± 0.91 | 3.65 ± 0.91 |
| HDL Cholesterol | 1.45 ± 0.43 | 1.46 ± 0.44 |
| Data presented as mean ± standard deviation. While the differences were not statistically significant in this particular study with realistic intakes, they contribute to a broader understanding of the nuanced effects of these fatty acids. |
Key Findings from Preclinical and Clinical Research
Animal Studies: A foundational study in rats directly comparing diets containing this compound and safflower oil reported distinct effects on cholesterol metabolism. The research indicated that cholesterol absorption was significantly lower in rats fed this compound compared to those fed safflower oil.[1] Furthermore, the removal of cholesterol from the plasma was most rapid in the this compound-fed group.[1] Consequently, plasma cholesterol levels were lowest in the rats consuming this compound and highest in those on the safflower oil diet.[1] The study also noted that sterol synthesis was greatest with the this compound diet, potentially due to decreased negative feedback.[1]
Human Studies: Research in humans has shown that replacing saturated fats with polyunsaturated fats, like those found in safflower oil, generally leads to a reduction in low-density lipoprotein (LDL) cholesterol. However, the effects of stearic acid, the specific saturated fatty acid in this compound, are more nuanced. Some studies suggest that stearic acid has a neutral or even a slight LDL-lowering effect compared to other saturated fatty acids. A clinical trial comparing diets enriched in stearic acid and linoleic acid found only small, non-significant differences in LDL and high-density lipoprotein (HDL) cholesterol levels at realistic intake levels.
Experimental Protocols
Below are detailed methodologies representative of the key experiments cited, providing a framework for understanding how the comparative effects of this compound and safflower oil on plasma cholesterol are investigated.
Animal Dietary Intervention Protocol (Rat Model)
-
Animal Model: Male Wistar rats are typically used. They are housed individually in a controlled environment with a 12-hour light-dark cycle.
-
Acclimatization: Animals are acclimatized for a period of one week on a standard chow diet.
-
Diet Formulation:
-
Control Diet: A standard rodent chow.
-
This compound Diet: A purified diet containing a specific percentage of calories from this compound as the primary fat source.
-
Safflower Oil Diet: A purified diet with an isocaloric amount of safflower oil replacing the this compound.
-
All diets are formulated to be isocaloric and contain identical amounts of protein, carbohydrates, vitamins, and minerals.
-
-
Experimental Period: Rats are randomly assigned to one of the dietary groups and fed their respective diets for a predetermined period, typically several weeks.
-
Sample Collection:
-
Blood samples are collected from the tail vein or via cardiac puncture at the end of the study period after an overnight fast.
-
Plasma is separated by centrifugation.
-
-
Biochemical Analysis:
-
Plasma total cholesterol, HDL cholesterol, and LDL cholesterol are measured using enzymatic colorimetric assay kits.
-
Cholesterol absorption can be measured using a dual-isotope plasma ratio method.
-
Human Dietary Intervention Protocol (Crossover Design)
-
Participant Recruitment: Healthy adult volunteers with normal to mildly elevated plasma cholesterol levels are recruited.
-
Study Design: A randomized, controlled, crossover design is often employed. Each participant consumes each of the experimental diets in a random order.
-
Dietary Periods:
-
Each dietary period lasts for a specified duration, typically 4-6 weeks, which is sufficient for plasma lipid levels to stabilize.
-
A washout period with a standard diet may be included between experimental diet periods.
-
-
Experimental Diets:
-
Saturated Fat-Enriched Diet: A diet providing a higher percentage of energy from saturated fats, with a significant portion from a source rich in stearic acid.
-
Polyunsaturated Fat-Enriched Diet: A diet where a portion of the saturated fat is isocalorically replaced with polyunsaturated fat from safflower oil.
-
Diets are carefully controlled and often all food is provided to the participants to ensure compliance.
-
-
Data and Sample Collection:
-
Fasting blood samples are collected at the beginning and end of each dietary period.
-
Plasma is separated for lipid analysis.
-
Dietary compliance is monitored through food diaries and analysis of biomarkers.
-
-
Biochemical Analysis: Plasma total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standardized laboratory procedures.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathways affected by this compound and safflower oil.
References
Tristearin as a Certified Reference Standard in Lipid Analysis: A Comparative Guide
In the landscape of lipid analysis, the accuracy and reliability of quantitative data are paramount. The use of certified reference standards is fundamental to achieving reproducible results, enabling researchers, scientists, and drug development professionals to make informed decisions. This guide provides an objective comparison of tristearin as a certified reference standard for lipid analysis against common alternatives, supported by experimental data and detailed protocols.
The Role of an Ideal Internal Standard in Lipid Analysis
An internal standard (IS) is a compound of known concentration added to a sample at the outset of the analytical workflow. Its primary function is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. An ideal internal standard for mass spectrometry-based lipidomics should possess the following characteristics:
-
Chemical and Physical Similarity: It should behave similarly to the analyte of interest during extraction and chromatographic separation.
-
Non-Endogenous: The internal standard should not be naturally present in the biological matrix being analyzed.
-
Chromatographic Resolution: It must be clearly distinguishable from the analytes of interest, typically by having a different mass-to-charge ratio (m/z) and/or retention time.
-
Stability: It must remain stable throughout the entire analytical procedure.
-
High Purity and Availability: It should be commercially available as a certified reference material with a high degree of purity.
This compound: A Widely Used Certified Reference Standard
This compound, a triglyceride derived from three units of stearic acid, is a commonly used certified reference standard in lipid analysis.[1] It is a white, odorless powder at room temperature.[2] As a well-characterized and readily available standard, it serves as a useful tool for method development, calibration, and as a representative for high-molecular-weight, saturated triglycerides.[3]
However, the primary limitation of this compound as an internal standard is that it is an even-chain triglyceride. Even-chain triglycerides are naturally present in many biological samples, which can lead to analytical interference and compromise the accuracy of quantification.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₇H₁₁₀O₆ |
| Molecular Weight | 891.48 g/mol [3] |
| Melting Point | 53-56 °C[5] |
| Purity (as a Reference Standard) | Available in purities of ≥99%[2] |
| Solubility | Soluble in chloroform and benzene; insoluble in water[5] |
A Comparative Analysis of this compound and Alternative Internal Standards
For quantitative lipid analysis, particularly in complex biological matrices, alternatives to even-chain triglycerides like this compound are often preferred. The most common alternatives are odd-chain triglycerides and stable isotope-labeled triglycerides.
Odd-Chain Triglycerides (e.g., Trinonadecanoin)
Odd-chain triglycerides, such as trinonadecanoin (a triglyceride of nonadecanoic acid, C19:0), are excellent internal standards because they are generally absent or present at very low levels in most biological systems.[6] This non-endogenous nature is their key advantage over even-chain triglycerides like this compound.[4] Their chemical and physical properties are very similar to endogenous even-chain triglycerides, ensuring they behave comparably during sample processing.[6]
Stable Isotope-Labeled (SIL) Triglycerides (e.g., ¹³C-labeled this compound)
Stable isotope-labeled triglycerides are considered the "gold standard" for quantitative lipidomics.[2] These standards have one or more atoms (typically ¹³C) replaced by a heavy isotope. This results in a compound that is chemically and physically almost identical to its endogenous counterpart.[7] Consequently, SIL standards co-elute with the analyte and experience the same matrix effects, providing the most accurate correction for analytical variability.[8] The main drawbacks of SIL standards are their higher cost and limited commercial availability for all lipid species.[4]
Table 2: Comparison of this compound with Alternative Internal Standards
| Feature | This compound (Even-Chain TG) | Odd-Chain TG (e.g., Trinonadecanoin) | Stable Isotope-Labeled TG (e.g., ¹³C-Tristearin) |
| Endogenous Presence | Potentially present in samples | Negligible in most biological samples[6] | Negligible (distinguishable by mass)[7] |
| Chemical Similarity | High for saturated even-chain TGs | High for most TGs[6] | Nearly identical to the specific analyte[7] |
| Co-elution with Analyte | May co-elute with endogenous this compound | Separates from even-chain TGs | Co-elutes perfectly with the unlabeled analyte[8] |
| Correction for Matrix Effects | Good | Good | Excellent[8] |
| Cost-Effectiveness | High | Moderate | Low (can be expensive)[4] |
| Availability | Widely available[3] | Readily available | Limited for some lipid species |
Table 3: Representative Performance Data of Different Internal Standard Types
| Parameter | This compound (as a calibrant) | Odd-Chain TG (as IS) | Stable Isotope-Labeled TG (as IS) |
| Linearity (R²) | >0.99 | >0.99[9] | >0.998[6] |
| Precision (%RSD) | <15% | <15% (intra-day), <20% (inter-day)[9] | <10-15%[9] |
| Accuracy/Recovery (%) | Dependent on matrix | 85 - 105%[6] | 90 - 110%[6] |
| Note: The performance data is representative and can vary depending on the specific analytical method, matrix, and instrumentation. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Triglycerides by GC-FID using an Internal Standard
This protocol describes a general method for the quantification of triglycerides in an oil sample using an internal standard and gas chromatography with flame ionization detection (GC-FID). This method is adapted from the AOCS Official Method Ce 5-86.[1]
1. Preparation of Standard Solutions:
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable odd-chain triglyceride (e.g., trinonadecanoin) in chloroform or di-isopropyl ether to a final concentration of 10 mg/mL.
-
Calibration Standards: Prepare a series of solutions containing known concentrations of this compound and other relevant triglyceride standards (e.g., tricaprin, trilaurin, trimyristin, tripalmitin) in the same solvent.[1]
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the oil sample into a vial.
-
Add a known volume of the IS stock solution.
-
Dissolve the mixture in the appropriate solvent to a final volume of 10 mL.
3. GC-FID Analysis:
-
GC System: A gas chromatograph equipped with a flame ionization detector and a temperature-programmable column oven.
-
Column: A capillary column suitable for high-temperature analysis (e.g., a short methyl polysiloxane column).
-
Injector: On-column injection is preferred.
-
Temperatures:
-
Injector: 350 °C
-
Detector: 360 °C
-
Oven Program: Start at 220 °C, ramp to 350 °C at 5 °C/min, and hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL.
4. Data Analysis:
-
Identify the peaks corresponding to the internal standard and the target triglycerides based on their retention times compared to the calibration standards.
-
Calculate the concentration of each triglyceride in the sample using the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.
Protocol 2: Quantitative Analysis of Triglycerides by LC-MS/MS using an Internal Standard
This protocol outlines a method for the quantification of triglycerides in a biological matrix (e.g., plasma) using an internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Preparation of Standard Solutions:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the chosen internal standard (trinonadecanoin or a ¹³C-labeled triglyceride) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) at a concentration of 1 mg/mL.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., stripped plasma) with known concentrations of the target triglycerides and a fixed concentration of the internal standard.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the IS working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatograph.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
Gradient: A suitable gradient to separate the triglycerides of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
4. Data Analysis:
-
Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Quantify the triglycerides by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.
Visualizing Workflows and Logical Relationships
Caption: Experimental workflow for triglyceride quantification by GC-FID.
Caption: Experimental workflow for triglyceride quantification by LC-MS/MS.
Caption: Decision tree for selecting an internal standard for triglyceride analysis.
Conclusion
This compound is a valuable and widely accessible certified reference standard for lipid analysis, particularly for the calibration of analytical methods and as a representative of high-molecular-weight saturated triglycerides. However, for the purpose of internal standardization in quantitative analysis, especially in complex biological matrices, its endogenous nature can be a significant drawback.
For enhanced accuracy and to minimize analytical interference, odd-chain triglycerides like trinonadecanoin offer a superior alternative due to their negligible presence in most biological samples. The gold standard for quantitative lipidomics remains the use of stable isotope-labeled internal standards, which provide the most accurate correction for analytical variability.
The selection of the most appropriate reference standard ultimately depends on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For researchers and professionals in drug development, a thorough understanding of the strengths and limitations of each type of standard is crucial for generating reliable and defensible data.
References
- 1. library.aocs.org [library.aocs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Tristearin Quantification and Cross-Validation Strategies
For researchers, scientists, and drug development professionals, the precise and accurate quantification of tristearin is crucial for quality control, formulation development, and pharmacokinetic studies. A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. Cross-validation of these methods is essential to ensure consistency and reliability of results across different laboratories or when transitioning between different analytical platforms. This guide provides a comparative overview of common analytical methods for this compound quantification and outlines a framework for their cross-validation.
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | HPLC-RI | GC-FID (as FAMEs) | LC-MS/MS |
| Principle | Separation based on size exclusion or reversed-phase chromatography with refractive index detection. | Derivatization to Fatty Acid Methyl Esters (FAMEs) followed by separation and flame ionization detection. | Separation by liquid chromatography coupled with mass spectrometry for highly selective and sensitive detection. |
| **Linearity (r²) ** | Typically ≥ 0.99 | ≥ 0.999[1] | Typically ≥ 0.99 |
| Limit of Detection (LOD) | µg/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range[2] |
| Limit of Quantification (LOQ) | µg/mL range | ng/mL range[2] | pg/mL range[2] |
| Precision (%RSD) | < 5% | < 15% | < 15% |
| Accuracy (%Recovery) | 95-105% | 85-115% | 90-110% |
| Sample Preparation | Dissolution in an appropriate solvent (e.g., THF).[3] | Transesterification to FAMEs.[1] | Protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4] |
| Analysis Time | ~15-30 min | ~10-20 min | ~5-15 min |
| Selectivity | Moderate | High | Very High |
| Matrix Effect | Low | Low to Moderate | Can be significant |
Experimental Protocols
Below are representative experimental protocols for the quantification of this compound using the aforementioned analytical methods.
1. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is suitable for the direct analysis of this compound in relatively clean sample matrices.
-
Instrumentation: HPLC system equipped with a refractive index detector.
-
Column: Shodex GPC KF-802 (8.0 mm I.D. x 300 mm) or equivalent.[3]
-
Mobile Phase: Tetrahydrofuran (THF).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detector Temperature: 40°C.[3]
-
Sample Preparation: Dissolve the sample in THF to a known concentration.
-
Quantification: External standard calibration curve of this compound.
2. Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
This is an indirect method where this compound is converted to its constituent fatty acid methyl esters (FAMEs) for quantification.
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Derivatization: Transesterification of the sample containing this compound using methanolic HCl or BF3/methanol to produce methyl stearate.
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 150°C, ramp to 230°C at 4°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Sample Preparation: The extracted lipid portion of the sample is subjected to transesterification. The resulting FAMEs are extracted with hexane.
-
Quantification: External standard calibration curve of methyl stearate. The amount of this compound is calculated stoichiometrically.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity and is ideal for complex biological matrices.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., d5-tristearin) would be monitored.
-
Sample Preparation: Protein precipitation with a cold organic solvent (e.g., acetone), followed by centrifugation and evaporation of the supernatant.[4] The residue is reconstituted in the mobile phase.
-
Quantification: Internal standard calibration curve.
Cross-Validation of Analytical Methods
Cross-validation is essential to demonstrate that different analytical methods provide comparable results.[5] It is a critical step when transferring a method between laboratories or when data from different analytical techniques need to be combined.[5]
Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound quantification.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined. A common approach is to assess the agreement between the results obtained from the two methods. For instance, the mean concentration values for each QC level from both methods should not differ by more than a certain percentage (e.g., ±15-20%), and the precision of the measurements should also be within an acceptable range. Statistical tests can provide a more objective assessment of the concordance between the methods.
References
- 1. Transesterification reaction of this compound (TS) & glycerol mono stearate (GMS) over surface basified PAN fibrous solid catalyst - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00145H [pubs.rsc.org]
- 2. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shodex.com [shodex.com]
- 4. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Structure and Packing: The Foundation of Polymorphic Differences
A Comprehensive Comparison of Tristearin's Alpha (α) and Beta (β) Polymorphs for Researchers and Pharmaceutical Professionals
In the realm of solid-state chemistry and pharmaceutical sciences, the polymorphic nature of excipients like this compound plays a critical role in the stability, bioavailability, and manufacturability of drug products. This compound, a triglyceride derived from three units of stearic acid, predominantly exists in two main polymorphic forms: the metastable alpha (α) form and the stable beta (β) form. Understanding the structural and physicochemical disparities between these polymorphs is paramount for formulation development and quality control. This guide provides an objective, data-driven comparison of this compound's α and β polymorphs, complete with experimental protocols and visual representations to aid researchers and drug development professionals.
The distinct macroscopic properties of the α and β polymorphs of this compound arise from differences in their molecular arrangement and crystal packing. The α-form is characterized by a less ordered, hexagonal subcell packing of its hydrocarbon chains.[1] This arrangement is thermodynamically metastable. In contrast, the β-polymorph adopts a more compact and stable triclinic subcell structure.[1] This denser packing in the β-form results in a smaller lamellar thickness, as evidenced by a lower d-spacing value in X-ray diffraction patterns.[1] The transition from the metastable α-form to the stable β-form is a monotropic process, meaning that the α-form will irreversibly transform into the β-form over time or with thermal input.[1][2]
Physicochemical Properties: A Tale of Two Stabilities
The differences in crystal packing directly influence the physicochemical properties of the α and β polymorphs, most notably their melting points and stability. The α-polymorph, being the less stable form, exhibits a lower melting point. Upon heating, it can melt and recrystallize into the more stable β-form, which then melts at a higher temperature.[3][4] The β-form is the most thermodynamically stable polymorph of this compound, exhibiting the highest melting point and lowest solubility.[1][5] It is important to note that research has indicated the existence of multiple β polymorphs (e.g., β1 and β2), each with slightly different thermal properties.[3][4][6]
Comparative Data of this compound Polymorphs
| Property | α-Polymorph | β-Polymorph | Reference |
| Crystal System | Hexagonal | Triclinic | [1] |
| Stability | Metastable | Stable | [1][2] |
| Melting Point (°C) | ~54 | ~72.5 - 76 | [4][5] |
| Molecular Packing | Less Dense | Denser | [1] |
| PXRD d₀₀₁-spacing (Å) | ~50.27 | ~44.60 | [1] |
| PXRD Wide-Angle Reflections (Å) | Single strong peak at ~4.13 | Strong peaks at ~4.58, 3.84, 3.67 | [1] |
Experimental Analysis and Characterization
The differentiation and characterization of this compound polymorphs are primarily achieved through thermoanalytical and crystallographic techniques.
Differential Scanning Calorimetry (DSC)
DSC is a powerful tool for investigating the thermal behavior of this compound polymorphs. It can be used to determine their melting points and enthalpies of fusion, and to observe polymorphic transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: Utilize a calibrated Differential Scanning Calorimeter.
-
Thermal Program:
-
Equilibrate the sample at 20°C.
-
Ramp the temperature to 90°C at a heating rate of 5°C/min.[4] This initial heating will melt the sample and erase its thermal history.
-
To obtain the α-form, cool the molten sample rapidly to a low temperature (e.g., 4°C) at a high cooling rate.[4]
-
To observe the transition, reheat the α-form sample. A typical thermogram will show an endotherm for the melting of the α-form, followed by an exotherm for the recrystallization into the β-form, and finally a higher temperature endotherm for the melting of the β-form.[3][4]
-
The stable β-form can be analyzed by heating a sample that has been allowed to equilibrate at room temperature over an extended period or has been crystallized slowly from the melt.
-
Powder X-ray Diffraction (PXRD)
PXRD is an essential technique for elucidating the crystal structure of the polymorphs. The diffraction pattern is unique for each polymorphic form and provides information on the arrangement of molecules in the crystal lattice.
Experimental Protocol:
-
Sample Preparation: Gently grind the this compound sample to a fine powder to ensure random orientation of the crystallites.
-
Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Data Collection:
-
Scan the sample over a 2θ range of 1-40°.
-
The small-angle region (1-15° 2θ) is used to determine the long spacing (lamellar thickness), while the wide-angle region (15-30° 2θ) reveals the short spacing related to the subcell packing.[1]
-
The α-form is identified by a single strong reflection in the wide-angle region at a d-spacing of approximately 4.13 Å.[1]
-
The β-form is characterized by multiple strong reflections in the wide-angle region, with prominent peaks at d-spacings of approximately 4.58, 3.84, and 3.67 Å.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy can provide information about the vibrational modes of the molecules and can be sensitive to changes in the molecular environment associated with different polymorphic forms.
Experimental Protocol:
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a Fourier-Transform Infrared spectrometer.
-
Data Collection:
-
Collect the spectrum over a wavenumber range of 4000-400 cm⁻¹.
-
Characteristic peaks for this compound include those for C-H stretching (~2925 cm⁻¹), C=O stretching (~1715 cm⁻¹), C-H bending (~1460 and 1380 cm⁻¹), and ester C-O stretching (~1150 cm⁻¹).[7] While these peaks confirm the identity of this compound, subtle shifts or splitting in these bands may be observed between the α and β polymorphs due to their different crystal environments.
-
Visualizing Polymorphic Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Liquid Lipids Act as Polymorphic Modifiers of this compound-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid lipids act as polymorphic modifiers of this compound-based formulations produced by melting technologies [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stearin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validating the Gold Standard: A Comparative Guide to the Synthesis and Analysis of ¹³C-Tristearin
For researchers, scientists, and drug development professionals engaged in metabolic studies and quantitative bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This guide provides a comprehensive validation of isotopically labeled ¹³C-tristearin, offering a detailed comparison with its deuterated counterpart and presenting supporting experimental data and protocols.
The synthesis of ¹³C-tristearin, a triglyceride containing three stearic acid chains enriched with the ¹³C isotope, provides a powerful tool for tracing lipid metabolism and serving as an internal standard in mass spectrometry-based quantification. Its chemical identity to the endogenous analyte ensures co-elution during chromatographic separation and identical behavior during ionization, leading to superior accuracy in quantitative assays compared to other alternatives.[1][2][3] This guide outlines the validation process for synthesized ¹³C-tristearin and compares its analytical performance with deuterated tristearin.
Performance Comparison: ¹³C-Tristearin vs. Deuterated this compound
The choice of isotopic label significantly impacts the performance of an internal standard. While deuterated standards are often more readily available, ¹³C-labeled compounds are widely considered the gold standard in quantitative mass spectrometry.[1][2][3]
| Feature | ¹³C-Tristearin | Deuterated this compound | Rationale |
| Chromatographic Co-elution | Excellent | Potential for slight retention time shift | The larger mass difference in deuterated compounds can sometimes lead to a slight difference in chromatographic behavior, known as an "isotope effect." ¹³C-labeling results in a negligible change in physicochemical properties, ensuring near-perfect co-elution.[1][3] |
| Isotopic Stability | High | Generally stable, but potential for back-exchange | Carbon-13 isotopes are integrated into the carbon backbone of the molecule and are not susceptible to exchange. Deuterium atoms, particularly those on exchangeable positions, can sometimes be lost and replaced by hydrogen from the solvent or matrix. |
| Mass Spectrometry | Clear mass shift from the unlabeled analyte | Clear mass shift from the unlabeled analyte | Both labeling strategies provide a distinct mass difference, allowing for easy differentiation from the endogenous compound by the mass spectrometer. |
| Synthesis Complexity | Can be more complex and costly | Generally less complex and more cost-effective | The synthesis of ¹³C-labeled compounds often requires more specialized starting materials and synthetic routes. |
Validation of ¹³C-Tristearin Synthesis
The successful synthesis of ¹³C-tristearin must be confirmed through rigorous analytical validation. The primary techniques for this validation are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry is used to confirm the molecular weight of the synthesized ¹³C-tristearin and to determine the extent of ¹³C incorporation (isotopic enrichment).
Expected Mass Spectrum:
The mass spectrum of ¹³C-tristearin will show a molecular ion peak corresponding to the mass of the this compound molecule with the incorporated ¹³C atoms. For example, if this compound is labeled with three ¹³C atoms on the glycerol backbone, the expected molecular weight would be approximately 893.5 g/mol , a +3 Da shift compared to the unlabeled this compound (molecular weight ~890.5 g/mol ). The isotopic distribution pattern will confirm the number of ¹³C atoms incorporated.
Table 1: Expected Mass-to-Charge Ratios (m/z) for Unlabeled and ¹³C-Labeled this compound
| Compound | Molecular Formula | Approximate Molecular Weight (Da) | Expected [M+H]⁺ Ion (m/z) |
| This compound (unlabeled) | C₅₇H₁₁₀O₆ | 891.5 | 892.5 |
| ¹³C₃-Tristearin (glycerol labeled) | C₅₄¹³C₃H₁₁₀O₆ | 894.5 | 895.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹³C NMR spectroscopy provides detailed structural information, confirming the position of the ¹³C labels within the this compound molecule.
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum of ¹³C-tristearin will show characteristic signals for the different carbon atoms in the molecule. The signals corresponding to the ¹³C-labeled carbons will be significantly enhanced in intensity. The chemical shifts of these signals will confirm the location of the isotopic labels. For example, in glycerol-labeled ¹³C₃-tristearin, the signals for the glycerol backbone carbons (sn-1, sn-2, and sn-3) will be prominent.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Glycerol CH₂ (sn-1, sn-3) | ~62.1 |
| Glycerol CH (sn-2) | ~69.0 |
| Carbonyl (C=O) | ~173.2 (sn-1,3), ~172.8 (sn-2) |
| Methylene (-CH₂-)n | ~22-34 |
| Methyl (-CH₃) | ~14.1 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.
Experimental Protocols
Synthesis of ¹³C-Tristearin (Illustrative)
A common method for synthesizing ¹³C-tristearin involves the esterification of ¹³C-labeled glycerol with stearic acid.
Materials:
-
¹³C₃-Glycerol
-
Stearic acid
-
Dicyclohexylcarbodiimide (DCC) as a coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Dichloromethane (DCM) as a solvent
Procedure:
-
Dissolve ¹³C₃-glycerol and stearic acid in DCM.
-
Add DCC and DMAP to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the organic layer with dilute acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ¹³C-tristearin.
-
Purify the product by column chromatography.
Mass Spectrometry Protocol
Sample Preparation:
-
Dissolve a small amount of the synthesized ¹³C-tristearin in an appropriate solvent (e.g., chloroform/methanol).
-
Prepare a dilution series for analysis.
-
For LC-MS analysis, mix the sample with the mobile phase.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination and isotopic distribution analysis.
-
Electrospray ionization (ESI) is a suitable ionization technique for triglycerides.
Data Acquisition:
-
Acquire data in full scan mode to observe the molecular ion and its isotopic cluster.
-
Use a mass range that encompasses the expected molecular weights of both labeled and unlabeled this compound.
¹³C NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized ¹³C-tristearin in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the natural abundance carbons.
-
The chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).
Visualization of the Validation Workflow
Caption: Workflow for the validation and comparison of synthesized ¹³C-tristearin.
Conclusion
The validation of synthesized ¹³C-tristearin through mass spectrometry and ¹³C NMR spectroscopy is a critical step to ensure its identity, purity, and isotopic enrichment. When compared to deuterated alternatives, ¹³C-tristearin demonstrates superior performance as an internal standard for quantitative lipid analysis due to its identical chromatographic behavior to the endogenous analyte. While the synthesis of ¹³C-labeled standards may be more demanding, the resulting accuracy and reliability of the analytical data justify their use in rigorous scientific research and drug development.
References
A Comparative Guide to the Metabolic Effects of Tristearin and Other Saturated Fatty Acid Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of tristearin, a triglyceride composed of three stearic acid molecules, with other common saturated fatty acid triglycerides, including tripalmitin, trimyristin, and trilaurin. The information presented is based on findings from human dietary intervention studies to assist researchers and drug development professionals in understanding the nuanced metabolic impacts of different saturated fats.
Executive Summary
Dietary saturated fats are a diverse group of molecules with varying effects on human metabolism. While often grouped, the metabolic consequences of individual saturated fatty acid triglycerides differ significantly. This compound, rich in stearic acid (C18:0), generally exhibits a more neutral or even favorable metabolic profile compared to triglycerides containing shorter-chain saturated fatty acids like palmitic acid (C16:0), myristic acid (C14:0), and lauric acid (C12:0). Key differences are observed in their effects on plasma lipoprotein cholesterol levels, with this compound having a less detrimental impact on low-density lipoprotein (LDL) cholesterol.
Quantitative Data Comparison
The following table summarizes the quantitative data from key human dietary intervention studies, comparing the effects of diets enriched in this compound (stearic acid) with those enriched in other saturated fatty acid triglycerides on major metabolic markers.
| Metabolic Parameter | This compound (Stearic Acid) Effect | Comparator Saturated Fatty Acid Triglyceride(s) | Key Findings & References |
| Plasma Total Cholesterol | Lower | Tripalmitin (Palmitic Acid) | A diet enriched in stearic acid resulted in an 8% lower serum total cholesterol concentration compared to a palmitic acid-enriched diet.[1] |
| No significant difference | Trimyristin (Myristic Acid) | Studies have shown that while myristic acid raises total cholesterol, stearic acid has a neutral effect. | |
| Plasma LDL Cholesterol | Lower | Tripalmitin (Palmitic Acid) | The stearic acid-enriched diet led to a trend of an 8% lower mean serum LDL cholesterol concentration compared to the palmitic acid diet.[1] |
| Plasma HDL Cholesterol | Lower | Tripalmitin (Palmitic Acid) | The stearic acid-enriched diet resulted in a 9% lower high-density lipoprotein (HDL) cholesterol concentration compared to the palmitic acid diet.[1] |
| Plasma Apolipoprotein A-I | Lower | Tripalmitin (Palmitic Acid) | An 11% lower apolipoprotein A-I concentration was observed with the stearic acid-enriched diet compared to the palmitic acid diet.[1] |
| Intrahepatic Triglycerides | - | General Saturated Fat | Overfeeding with saturated fat led to a 55% increase in intrahepatic triglycerides, significantly more than with unsaturated fat (+15%).[2][3][4] |
| Postprandial Lipemia | - | General Saturated Fat | Diets rich in saturated fats can lead to significant postprandial lipemia, though direct comparisons between specific triglycerides are less common. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of the experimental protocols from the key studies cited.
Study 1: Schwab et al. (1996) - Comparison of Palmitic and Stearic Acid-Enriched Diets
-
Objective: To compare the effects of diets enriched in either palmitic acid or stearic acid on serum lipids, lipoproteins, and plasma cholesteryl ester transfer protein (CETP) activity.
-
Study Design: A randomized, crossover design with 12 healthy young women.
-
Dietary Intervention: Participants consumed two experimental diets for 4 weeks each, separated by a washout period. The diets were identical except for the fatty acid composition, being enriched with either palmitic or stearic acid.
-
Data Collection: Fasting blood samples were collected at the end of each dietary period for the analysis of serum lipids (total cholesterol, LDL-C, HDL-C), apolipoproteins (Apo A-I, Apo B), and plasma CETP activity.
-
Key Analytical Methods: Serum lipid and lipoprotein concentrations were determined using standard enzymatic and precipitation methods. Apolipoproteins were measured by immunoturbidimetry. Plasma CETP activity was assayed using a radioisotopic method.
Study 2: Luukkonen et al. (2018) - Overfeeding with Saturated vs. Unsaturated Fat
-
Objective: To investigate the effects of overfeeding with saturated fat, unsaturated fat, or simple sugars on intrahepatic triglyceride (IHTG) content and related metabolic parameters.
-
Study Design: A randomized controlled trial with 38 overweight subjects.
-
Dietary Intervention: Participants were overfed by 1000 kcal/day for 3 weeks with diets rich in either saturated fat, unsaturated fat, or simple sugars.
-
Data Collection: IHTG content was measured at baseline and after the 3-week intervention using proton magnetic resonance spectroscopy (¹H-MRS). Fasting blood samples were also collected for analysis of plasma lipids and markers of insulin resistance and inflammation.
-
Key Analytical Methods: ¹H-MRS was used for non-invasive quantification of IHTG. Plasma lipids were measured using enzymatic assays. Insulin resistance was assessed by the homeostatic model assessment (HOMA-IR).
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic fate of dietary triglycerides.
Caption: Human dietary intervention workflow.
Conclusion
The available evidence indicates that this compound has different metabolic effects compared to other saturated fatty acid triglycerides, particularly tripalmitin. Diets enriched in stearic acid appear to be less hypercholesterolemic than those high in palmitic acid. These differences are important considerations in the design of nutritional studies and the development of therapeutic interventions targeting metabolic diseases. Further research is warranted to fully elucidate the comparative effects of a wider range of saturated fatty acid triglycerides on a broader spectrum of metabolic and inflammatory markers.
References
- 1. Different effects of palmitic and stearic acid-enriched diets on serum lipids and lipoproteins and plasma cholesteryl ester transfer protein activity in healthy young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturated Fat Is More Metabolically Harmful for the Human Liver Than Unsaturated Fat or Simple Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicosadventistas.org [medicosadventistas.org]
- 4. diabetesjournals.org [diabetesjournals.org]
Tristearin vs. Unsaturated Fats: A Comparative Analysis of Their Impact on Lipoprotein Composition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of tristearin, a saturated triglyceride, and unsaturated fats on the composition of lipoproteins. The information presented is based on experimental data to assist researchers and professionals in the fields of nutrition, cardiovascular health, and drug development in understanding the distinct metabolic impacts of these dietary fats.
Quantitative Data Summary
The following tables summarize the key quantitative changes observed in lipoprotein profiles following dietary interventions with this compound (often as a component of a diet rich in stearic acid) versus unsaturated fats.
Table 1: Impact on Plasma Lipoprotein Concentrations
| Lipoprotein | Effect of this compound/Stearic Acid-Rich Diets | Effect of Unsaturated Fat Diets | Key Findings & Citations |
| Total Cholesterol | Generally neutral or lowering effect compared to other saturated fats like palmitic acid.[1] | Significant reduction.[2] | A diet high in stearic acid was found to lower plasma total cholesterol by 14% compared to a high-palmitic-acid diet.[1] Diets rich in polyunsaturated fats lowered plasma cholesterol by 23%.[2] |
| LDL Cholesterol | Lowering effect when replacing other saturated fats or carbohydrates.[1] | Significant reduction.[2][3] | LDL cholesterol levels fell by 21% on a high-stearic-acid diet compared to a high-palmitic-acid diet.[1] Polyunsaturated fat diets led to a 23% decrease in LDL cholesterol.[2] |
| HDL Cholesterol | Generally neutral effect.[1] Some studies suggest an increase compared to unsaturated fats.[4] | Variable effects, with some studies showing a decrease.[2] | No significant differences were observed in HDL cholesterol levels between high-stearic-acid and high-oleic-acid diets.[1] In one study, a polyunsaturated fat diet led to a 20% fall in HDL cholesterol.[2] However, other research indicates that unsaturated fats can enhance HDL metabolic pathways favorable to reverse cholesterol transport.[5] |
| VLDL Cholesterol | Limited direct evidence in comparison to unsaturated fats. | Reduction.[2] | Polyunsaturated fat diets were associated with a 27% fall in VLDL cholesterol levels.[2] |
| Triglycerides | Generally neutral effect.[1] | Reduction.[2] | Diets high in polyunsaturated fats lowered plasma triglyceride levels by 14%.[2] |
Table 2: Alterations in Lipoprotein Composition and Metabolism
| Parameter | Effect of this compound/Stearic Acid-Rich Diets | Effect of Unsaturated Fat Diets | Key Findings & Citations |
| LDL Composition | Less studied in direct comparison. | Decreased percentage of cholesterol, increased percentage of phospholipid.[2] | Polyunsaturated fat feeding leads to an enrichment of linoleate in LDL triglycerides, cholesteryl esters, and phospholipids.[2] |
| LDL Metabolism | May increase the fractional catabolic rate of LDL compared to other saturated fats. | Increased fractional catabolic rate of LDL.[2] | Polyunsaturated fat diets have been shown to lower plasma apoLDL by increasing its fractional catabolic rate.[2] |
| Cholesterol Absorption | Reduced cholesterol absorption.[4] | Does not significantly alter cholesterol absorption.[6] | Cholesterol absorption was significantly less in rats fed this compound compared to those fed triolein or safflower oil.[4] |
| Reverse Cholesterol Transport | Limited direct evidence. | Enhances HDL metabolic pathways involved in reverse cholesterol transport, particularly for HDL containing apoE.[5] | A diet high in unsaturated fat increases the synthesis, metabolism, and clearance of HDL subspecies containing apoE, which are crucial for reverse cholesterol transport.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are summaries of common experimental protocols used in studies evaluating the impact of dietary fats on lipoprotein composition.
Dietary Intervention Studies
-
Design: Randomized controlled crossover or parallel-arm trials are frequently employed. Participants are typically provided with all foods to ensure dietary compliance.[7]
-
Diet Composition: Diets are formulated to be isocaloric, with the primary variable being the fatty acid composition of the fat source. For instance, a control diet rich in one type of fat (e.g., palmitic acid) is compared against diets enriched with stearic acid (from sources like cocoa butter or synthesized this compound) or various unsaturated fats (e.g., olive oil for monounsaturated, safflower or corn oil for polyunsaturated).[1][2]
-
Duration: Intervention periods typically range from 3 to 6 weeks to allow for stabilization of lipoprotein levels.
-
Washout Periods: In crossover trials, washout periods of several weeks are included between dietary phases to minimize carry-over effects.[8]
Lipoprotein Analysis
-
Blood Collection: Fasting blood samples are collected at baseline and at the end of each dietary intervention period.[9]
-
Lipoprotein Separation: Ultracentrifugation is a standard method to separate lipoprotein fractions (VLDL, IDL, LDL, HDL) based on their density.
-
Lipid Measurement: Once separated, the cholesterol and triglyceride content of each lipoprotein fraction is determined using enzymatic assays.
-
Apolipoprotein Quantification: Immunoassays such as ELISA are used to measure the concentrations of key apolipoproteins like apoB and apoA-I.
-
Advanced Lipoprotein Profiling: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the size and concentration of lipoprotein subclasses (e.g., small, dense LDL).[9]
Metabolic Tracer Studies
-
Objective: To investigate the kinetics of lipoprotein metabolism (synthesis and clearance rates).
-
Methodology: Stable isotope-labeled tracers (e.g., deuterated leucine) are infused intravenously. Blood samples are collected over time to measure the incorporation of the tracer into apolipoproteins (e.g., apoB in LDL, apoA-I in HDL).
-
Data Analysis: Compartmental modeling is used to analyze the kinetic data and calculate the fractional catabolic rates (FCR) and production rates (PR) of the lipoproteins.[5]
Visualizing the Impact
The following diagrams illustrate the experimental workflow for comparing dietary fats and the metabolic pathways influenced by them.
Conclusion
The available evidence indicates that this compound and unsaturated fats exert distinct effects on lipoprotein composition and metabolism. Diets rich in unsaturated fats, particularly polyunsaturated fats, generally lead to a more favorable lipid profile, characterized by lower total and LDL cholesterol, and potentially enhanced reverse cholesterol transport.[2][3][5] this compound, while a saturated fat, appears to have a more neutral or even beneficial effect on LDL cholesterol compared to other saturated fatty acids like palmitic acid, primarily by reducing cholesterol absorption.[1][4] For researchers and drug development professionals, understanding these differential effects is critical for designing targeted nutritional interventions and developing novel therapeutics for dyslipidemia and cardiovascular disease. The choice of dietary fat can significantly modulate lipoprotein metabolism, influencing both the concentration and composition of these critical lipid carriers.
References
- 1. Effect of dietary stearic acid on plasma cholesterol and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of saturated and polyunsaturated fat diets on the chemical composition and metabolism of low density lipoproteins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized clinical trials on the effects of dietary fat and carbohydrate on plasma lipoproteins and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, triolein and safflower oil diets on cholesterol balance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary unsaturated fat increases HDL metabolic pathways involving apoE favorable to reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of unsaturated dietary fats on absorption, excretion, synthesis, and distribution of cholesterol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tristearin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Tristearin in a laboratory setting.
This document outlines the recommended procedures for the safe disposal of this compound, a common triglyceride used in various research and development applications, including the creation of solid lipid nanoparticles.[1] While this compound is not classified as a hazardous waste, adherence to proper laboratory disposal protocols is crucial to ensure a safe working environment and regulatory compliance.[2]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[3] Handling should be performed in a well-ventilated area to minimize dust generation and accumulation.[3][4] In case of a spill, small amounts can be wiped up with a cloth or similar material, and the area can be flushed with water.[2] Larger spills should be covered with an absorbent material like sand or earth before collection into a suitable, clean, dry, and closed container for disposal.[2][3]
Step-by-Step Disposal Procedure for this compound
While this compound is not typically considered hazardous, laboratory personnel should treat all chemical waste as potentially hazardous until a formal determination is made by an authorized body like an institution's Office of Clinical and Research Safety (OCRS).[5] The following steps provide a comprehensive guide for its disposal:
-
Waste Characterization : Although Safety Data Sheets (SDS) for this compound indicate it is not a hazardous waste, it is best practice to confirm this with your institution's environmental health and safety (EH&S) department.[2] Factors that could alter this classification include contamination with hazardous substances.
-
Containerization :
-
Labeling :
-
Clearly label the waste container with "Waste this compound" and include the chemical formula (C₅₇H₁₁₀O₆).
-
Ensure the label is legible and securely attached to the container. Proper labeling is critical for waste management and emergency response.[8]
-
-
Storage :
-
Disposal Pathway :
-
For Uncontaminated this compound : Based on multiple SDS, uncontaminated this compound can typically be disposed of in a sanitary landfill.[2][10][11]
-
Alternative Disposal : Some sources suggest that disposal can also be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10][11]
-
Consult EH&S : Always consult with your institution's EH&S or equivalent department to determine the approved disposal method. They will provide specific guidance based on local, state, and federal regulations.[9] Do not discharge this compound into sewer systems.[2][10][11]
-
-
Disposal of Empty Containers :
-
A container that held this compound can generally be disposed of as regular trash after ensuring all residues have been removed.[5]
-
Deface or remove any chemical labels from the empty container before disposal.[5]
-
For containers that held acutely hazardous waste (which this compound is not), triple rinsing is required. While not mandatory for this compound, it is a good practice to rinse the container if possible.[5]
-
Quantitative Data Summary
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₅₇H₁₁₀O₆ | [2] |
| Molecular Weight | 891.48 g/mol | [2] |
| Physical State | Solid (Crystal - Powder) | [4] |
| Appearance | White to slightly pale yellow powder | [4] |
| Melting Point | 73°C | [4] |
| Solubility in Water | Insoluble | [12] |
| Hazard Classification | Not classified as hazardous | [2][10] |
| UN Number | Not classified as dangerous goods | [2] |
Experimental Protocols
This document does not cite specific experimental protocols but rather synthesizes information from safety data sheets and general laboratory waste disposal guidelines. The primary "protocol" is the step-by-step disposal procedure outlined above, which is a standard practice in regulated laboratory environments.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound: Significance and symbolism [wisdomlib.org]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. This compound | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Tristearin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Tristearin, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure.[1] The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Fire/flame resistant and impervious clothing is also recommended.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] A dust respirator is recommended.[3] |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[1] Handling should occur in a well-ventilated place.[2]
-
Minimize Dust: Take measures to minimize dust generation and accumulation.[1]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[1]
-
Personal Hygiene: Wash thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1][4]
First Aid Measures:
-
Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin: Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. Get medical aid if a cough or other symptoms appear.[1]
Spill/Leak Procedure:
-
Wear proper personal protective equipment as indicated in the PPE section.
-
Sweep up or absorb the material.[1]
-
Place the material into a suitable clean, dry, closed container for disposal.[1]
-
Avoid generating dusty conditions.[1]
Disposal Plan:
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1] It is important to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[1] The product is not classified as hazardous waste.[5]
-
Product: This material may be recycled if unused or uncontaminated.[6] If recycling is not an option, disposal can be achieved by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2][7] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2][7]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
